2-Methylindolizine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylindolizine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-8-6-9-4-2-3-5-10(9)7-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUAZBSVPMQJJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC=CC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342521 | |
| Record name | 2-Methylindolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
768-18-3 | |
| Record name | 2-Methylindolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 2-Methylindolizine from Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indolizine, a nitrogen-containing fused heterocyclic system, is a privileged scaffold in medicinal chemistry and materials science due to its prevalence in bioactive natural products and its unique photophysical properties.[1][2] This guide provides an in-depth technical overview of the principal synthetic routes to 2-methylindolizine, a key derivative, starting from readily available pyridine precursors. We will dissect the mechanistic underpinnings of classical methods, such as the Tschitschibabin (Chichibabin) indolizine synthesis, and contrast them with modern strategies. This document is structured to provide researchers with both the theoretical foundation and practical, field-proven protocols necessary for the successful synthesis and optimization of this compound and its analogues.
Introduction: The Significance of the Indolizine Core
Indolizine (pyrrolo[1,2-a]pyridine) is a 10-π electron aromatic N-fused heterocycle, isomeric with indole.[3] Its unique electronic structure imparts distinct chemical and physical properties, making it a valuable pharmacophore and functional motif.[1][2] Derivatives of indolizine are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and potential anti-tumor properties.[2] The 2-methyl substituted variant, in particular, serves as a crucial building block for more complex functionalized molecules.
The synthesis of the indolizine skeleton is a rich area of organic chemistry, with a diverse array of methodologies developed over the past century.[4] Syntheses originating from pyridine derivatives are among the most common and versatile, leveraging the nucleophilicity of the pyridine nitrogen and the reactivity of its α-positions. This guide will focus on these pyridine-centric pathways.
Core Synthetic Strategies from Pyridine Derivatives
The most robust methods for constructing the this compound core from pyridine involve the formation of a pyridinium ylide intermediate, which then undergoes a cyclization reaction. The two primary strategies discussed are the Tschitschibabin reaction and 1,3-dipolar cycloadditions.
The Tschitschibabin (Chichibabin) Indolizine Synthesis
The Tschitschibabin reaction is a cornerstone of indolizine synthesis, valued for its operational simplicity and the accessibility of its starting materials.[1][5] The reaction proceeds via a two-step sequence:
-
Quaternization: A pyridine derivative (specifically, a 2-alkylpyridine like 2-picoline) is reacted with an α-haloketone to form a pyridinium salt. For the synthesis of this compound, this typically involves reacting 2-picoline (2-methylpyridine) with bromoacetone.
-
Cyclization: The pyridinium salt is treated with a base (e.g., sodium bicarbonate, triethylamine) to generate a pyridinium ylide. This reactive intermediate undergoes an intramolecular aldol-type condensation, followed by dehydration to yield the aromatic indolizine ring.[5][6]
Mechanistic Causality: The choice of base is critical; it must be strong enough to deprotonate the acidic methylene group of the quaternized salt to form the ylide, but not so strong as to promote unwanted side reactions. The subsequent intramolecular cyclization is driven by the formation of a stable, aromatic 10-π electron system.[1][5]
Caption: Mechanism of the Tschitschibabin reaction.
1,3-Dipolar Cycloaddition Reactions
A more versatile approach involves the generation of a pyridinium ylide from a pyridine and an α-haloacetate, followed by an intermolecular [3+2] cycloaddition with an activated alkyne or alkene.[3][7] This method offers greater control over the substitution pattern of the resulting indolizine.
For this compound synthesis, the process is:
-
Ylide Formation: 2-Picoline is reacted with an activating agent like ethyl bromoacetate in the presence of a base to form the corresponding pyridinium ylide.
-
Cycloaddition: The ylide is trapped in situ by a dipolarophile. To install the methyl group at the C2 position, an appropriate dipolarophile is required, though this route is more commonly used for C1 and C3 functionalization.[3] A more direct route to this compound using this family of reactions involves starting with pyridine itself and reacting the derived ylide with a methyl-substituted dipolarophile. However, the Tschitschibabin approach is generally more direct for this specific target.
The mechanism involves the pyridinium ylide acting as a 1,3-dipole, which reacts with the dipolarophile in a concerted or stepwise fashion to form a five-membered ring fused to the pyridine core.[3][6]
Experimental Protocols
The following protocol is a self-validating system for the synthesis of this compound via the Tschitschibabin reaction, adapted from established procedures.[1][5][6]
Protocol 1: Synthesis of this compound
Materials:
-
2-Picoline (2-methylpyridine), distilled (1.0 eq)
-
Bromoacetone (1.05 eq)
-
Acetone, anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Workflow Diagram:
Caption: Step-by-step workflow for synthesis and purification.
Procedure:
-
Quaternization: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-picoline (1.0 eq) in anhydrous acetone. Add bromoacetone (1.05 eq) dropwise at room temperature. A precipitate of the pyridinium salt should begin to form.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the consumption of the 2-picoline.
-
Cyclization: After cooling the reaction mixture to room temperature, add a saturated aqueous solution of sodium bicarbonate slowly while stirring vigorously. The solution will typically darken. Continue stirring at room temperature for 1-2 hours.
-
Workup: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Characterization: The purified fractions containing the product are combined and concentrated to yield this compound as a solid. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Trustworthiness: This protocol is self-validating. Successful quaternization is visually confirmed by salt precipitation. The cyclization is indicated by a color change upon base addition. TLC monitoring at each stage confirms the conversion of starting material to product. Finally, spectroscopic analysis provides definitive structural confirmation.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Reagents | Conditions | Yields | Advantages | Disadvantages |
| Tschitschibabin | 2-Picoline, α-haloketone | Base (e.g., NaHCO₃, K₂CO₃) | Reflux in solvent (e.g., Acetone) | Moderate to Good | Operationally simple, direct route | Limited to specific substitution patterns dictated by starting materials |
| 1,3-Dipolar Cycloaddition | Pyridine, α-haloester | Base, Dipolarophile (alkyne/alkene) | Often room temp. or mild heating | Variable to Good | Highly versatile, wide substrate scope | May produce regioisomers, requires activated dipolarophiles[3] |
| Modern Radical Methods | Pyridine derivatives | Radical initiators, coupling partners | Varies (photocatalysis, thermal) | Good to Excellent | High efficiency, novel C-C bond formation | Mechanistically complex, may require specialized equipment[8] |
Conclusion and Future Outlook
The synthesis of this compound from pyridine derivatives remains a cornerstone of heterocyclic chemistry. The Tschitschibabin synthesis provides a direct, reliable, and experimentally straightforward route that is ideal for many research applications.[5][9] For greater structural diversity and access to more complex analogues, 1,3-dipolar cycloaddition strategies offer unparalleled versatility.[3][10]
Future research will likely focus on developing more atom-economical and environmentally benign methodologies, such as C-H activation and photocatalytic radical cyclizations, to access the indolizine core with even greater efficiency and control.[4][8] These advancements will continue to drive the discovery of novel indolizine-based compounds for applications in medicine and materials science.
References
- 1. BJOC - Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis [beilstein-journals.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Advances in the synthesis of indolizines and their π-expanded analogues: update 2016–2024 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Advances in the synthesis of indolizines and their π-expanded analogues: update 2016–2024 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. [3 + 2] cycloaddition for the assembly of indolizine-based heterocyclic sulfonyl fluorides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Chemical Structure and Numbering of 2-Methylindolizine for Researchers and Drug Development Professionals
Introduction to the Indolizine Scaffold
Indolizine is a heterocyclic aromatic compound composed of a fused pyridine and pyrrole ring, sharing a bridgehead nitrogen atom.[1][2] This 10-π electron system is an isomer of the more commonly known indole, and its unique electronic and structural features have made it an attractive scaffold in the development of novel therapeutic agents.[3] The indolizine nucleus is present in a variety of natural products and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] This guide will focus specifically on the 2-methyl substituted derivative, 2-Methylindolizine, providing a detailed exploration of its chemical structure and numbering, which is fundamental to understanding its reactivity and for the design of new molecular entities.
The Chemical Architecture: Structure and IUPAC Numbering of this compound
The foundational step in exploring the chemistry of any heterocyclic system is a thorough understanding of its nomenclature and atomic arrangement. The indolizine ring system is numbered in a specific manner according to IUPAC conventions, which is crucial for unambiguously identifying substituted derivatives.
The numbering of the indolizine core begins from the carbon atom adjacent to the bridgehead nitrogen in the five-membered ring and proceeds around the pyrrole ring before moving to the pyridine ring. The bridgehead nitrogen itself is assigned the number 4.
Below is a diagram illustrating the IUPAC numbering of the indolizine scaffold and the specific structure of this compound.
As illustrated, in this compound, a methyl group is attached to the carbon atom at position 2 of the indolizine ring. This seemingly simple substitution can have profound effects on the molecule's electronic properties, reactivity, and biological activity.
Synthesis of the this compound Core
The construction of the indolizine scaffold can be achieved through several synthetic strategies. The two most prominent and widely utilized methods are the Tschitschibabin (also spelled Chichibabin) reaction and 1,3-dipolar cycloaddition reactions.
Tschitschibabin Indolizine Synthesis
The Tschitschibabin reaction is a classic and versatile method for synthesizing indolizine derivatives.[5] The reaction typically involves the condensation of a 2-alkylpyridine (in the case of this compound, 2-ethylpyridine would be a suitable starting material) with an α-halocarbonyl compound, followed by a base-mediated intramolecular cyclization.
The causality behind this experimental choice lies in the generation of a pyridinium ylide intermediate. The base abstracts a proton from the α-carbon of the alkyl group on the pyridine ring, creating a nucleophilic carbanion that then attacks the carbonyl group of the α-halocarbonyl-derived portion of the molecule. A subsequent dehydration step leads to the formation of the aromatic indolizine ring.
Experimental Protocol: General Tschitschibabin Synthesis of a 2-Substituted Indolizine
-
Quaternization: A 2-alkylpyridine (e.g., 2-ethylpyridine) is reacted with an α-halo ketone (e.g., bromoacetone) in a suitable solvent like acetone or acetonitrile. This step forms the corresponding N-(2-oxoalkyl)-2-alkylpyridinium halide salt.
-
Cyclization: The pyridinium salt is then treated with a base, such as sodium bicarbonate, potassium carbonate, or an organic base like triethylamine. The reaction mixture is typically heated to facilitate the intramolecular aldol-type condensation and subsequent dehydration to yield the 2-substituted indolizine.
1,3-Dipolar Cycloaddition
Another powerful method for the synthesis of indolizines is the 1,3-dipolar cycloaddition reaction.[6][7] This approach involves the reaction of a pyridinium ylide (the 1,3-dipole) with a dipolarophile, which is typically an electron-deficient alkene or alkyne.
The pyridinium ylide is generated in situ from a pyridinium salt containing an activated methylene group adjacent to the nitrogen. The choice of dipolarophile is critical as it dictates the substitution pattern on the newly formed five-membered ring of the indolizine. For the synthesis of this compound, a dipolarophile that introduces a methyl group at the appropriate position would be required.
Experimental Protocol: General 1,3-Dipolar Cycloaddition for Indolizine Synthesis
-
Ylide Generation: A pyridinium salt with an electron-withdrawing group on the methylene carbon (e.g., a carbonyl or cyano group) is treated with a base to generate the pyridinium ylide.
-
Cycloaddition: The in situ generated ylide is then reacted with a suitable dipolarophile. The reaction proceeds via a concerted [3+2] cycloaddition mechanism to form a dihydropyrrolopyridine intermediate.[7]
-
Aromatization: The intermediate undergoes spontaneous or induced elimination of a leaving group or oxidation to afford the aromatic indolizine product.
Reactivity of the this compound Core
The reactivity of the indolizine ring is influenced by the electron-donating nature of the bridgehead nitrogen, which increases the electron density of the pyrrole ring, making it susceptible to electrophilic attack.
Electrophilic Substitution
Electrophilic substitution reactions on the indolizine nucleus predominantly occur at the 1- and 3-positions of the five-membered ring, which are the most electron-rich. The presence of a methyl group at the 2-position, being an electron-donating group, further activates the pyrrole ring towards electrophilic attack. However, it also introduces steric hindrance that can influence the regioselectivity of the reaction.
Common electrophilic substitution reactions include:
-
Halogenation: Introduction of halogen atoms.
-
Nitration: Introduction of a nitro group.
-
Friedel-Crafts Acylation and Alkylation: Introduction of acyl and alkyl groups, respectively.
The precise outcome of these reactions on this compound will depend on the specific reaction conditions and the nature of the electrophile.
Nucleophilic Substitution
The indolizine ring itself is generally resistant to nucleophilic attack due to its electron-rich nature. However, nucleophilic substitution can occur if the ring is substituted with strong electron-withdrawing groups or on a pre-functionalized position (e.g., a halogenated indolizine).
Applications in Drug Development and Materials Science
The indolizine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[3] Derivatives of indolizine have demonstrated a wide array of pharmacological activities.
| Pharmacological Activity | Therapeutic Area |
| Anti-inflammatory | Treatment of inflammatory diseases[4] |
| Antimicrobial | Development of new antibiotics and antifungals[1] |
| Anticancer | Oncology[8] |
| CNS Depressant | Neurology and Psychiatry[9] |
The methyl group at the 2-position of the indolizine core can serve as a key structural feature for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. It can influence metabolic stability, receptor binding affinity, and overall potency. For instance, this compound derivatives have been investigated as potential anti-inflammatory agents.[4]
Beyond medicinal chemistry, the unique photophysical properties of indolizine derivatives make them promising candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.
Conclusion
This compound represents a valuable and versatile heterocyclic scaffold with significant potential in drug discovery and materials science. A thorough understanding of its chemical structure, IUPAC numbering, and fundamental reactivity is paramount for the rational design and synthesis of novel derivatives with desired properties. The synthetic methodologies outlined in this guide, particularly the Tschitschibabin reaction and 1,3-dipolar cycloaddition, provide robust and adaptable routes to this important molecular core. As research in this area continues to expand, the this compound scaffold is poised to play an increasingly important role in the development of new technologies and therapeutic interventions.
References
- 1. Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Methylindoline [webbook.nist.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Novel Series of Methyl 3-(Substituted Benzoyl)-7-Substituted-2-Phenylindolizine-1-Carboxylates as Promising Anti-Inflammatory Agents: Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Methylindole | C9H9N | CID 7224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. 2-Methylindoline | C9H11N | CID 23305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Aromatase inhibition by 2-methyl indole hydrazone derivatives evaluated via molecular docking and in vitro activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
A Technical Guide to the Spectroscopic Characterization of 2-Methylindolizine
This guide provides an in-depth analysis of the spectroscopic data for 2-methylindolizine, a significant heterocyclic compound. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights for researchers, scientists, and professionals in drug development. This document is designed to serve as a practical reference for the synthesis, identification, and characterization of this compound.
Introduction
This compound is an aromatic, nitrogen-containing heterocyclic compound with a bicyclic structure. The indolizine core is a key structural motif in various natural products and pharmacologically active molecules. A thorough understanding of its spectroscopic properties is fundamental for its unambiguous identification, purity assessment, and for elucidating its role in various chemical transformations. This guide presents a detailed examination of the ¹H NMR, ¹³C NMR, IR, and MS data of this compound, grounded in established scientific principles and experimental data.
Molecular Structure and Atom Numbering
The structural integrity and spectroscopic data of this compound are best understood with a clear atom numbering system. The following diagram illustrates the structure and the conventional numbering scheme used for the interpretation of the spectral data.
Caption: Molecular structure and atom numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the ¹H and ¹³C NMR data for this compound.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound provides characteristic signals for the protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 7.23 | s | - |
| H-3 | 6.25 | s | - |
| H-5 | 7.55 | d | 6.9 |
| H-6 | 6.55 | t | 6.7 |
| H-7 | 6.95 | t | 6.8 |
| H-8 | 7.95 | d | 8.9 |
| 2-CH₃ | 2.28 | s | - |
Interpretation:
-
The aromatic protons (H-5, H-6, H-7, and H-8) appear in the downfield region, characteristic of their electronic environment.
-
The protons on the five-membered ring (H-1 and H-3) appear as singlets, indicating no adjacent protons to couple with.
-
The methyl group protons (2-CH₃) resonate as a sharp singlet in the upfield region.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of this compound.
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 115.3 |
| C-2 | 134.8 |
| C-3 | 106.2 |
| C-5 | 118.0 |
| C-6 | 111.4 |
| C-7 | 118.9 |
| C-8 | 117.5 |
| C-8a | 136.2 |
| 2-CH₃ | 15.9 |
Interpretation:
-
The spectrum shows nine distinct carbon signals, corresponding to the nine carbon atoms in the this compound molecule.
-
The carbon atoms of the aromatic rings (C-1 to C-8a) resonate in the downfield region (106-137 ppm).
-
The methyl carbon (2-CH₃) appears at a characteristic upfield chemical shift.
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30)
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-4 s
-
Relaxation Delay: 1-5 s
-
Number of Scans: 16-64
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30)
-
Spectral Width: 200-240 ppm
-
Acquisition Time: 1-2 s
-
Relaxation Delay: 2-5 s
-
Number of Scans: 1024-8192
-
Caption: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic, CH₃) |
| 1640-1500 | Strong | C=C and C=N stretching (aromatic rings) |
| 1470-1430 | Medium | C-H bend (CH₃) |
| 1380-1360 | Medium | C-H bend (CH₃) |
| 800-700 | Strong | C-H out-of-plane bending (aromatic) |
Interpretation:
-
The presence of both aromatic and aliphatic C-H stretching vibrations is evident.
-
The strong absorptions in the 1640-1500 cm⁻¹ region are characteristic of the aromatic C=C and C=N bonds within the indolizine ring system.
-
The bands in the fingerprint region (below 1500 cm⁻¹) are unique to the molecule and can be used for identification by comparison with a reference spectrum.
Experimental Protocol: IR Spectroscopy (ATR)
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Clean the ATR crystal after the measurement.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
| m/z | Relative Intensity (%) | Assignment |
| 131 | 100 | [M]⁺ (Molecular Ion) |
| 130 | 85 | [M-H]⁺ |
| 116 | 40 | [M-CH₃]⁺ |
| 104 | 30 | [M-HCN]⁺ |
| 78 | 25 | [C₆H₆]⁺ |
Interpretation:
-
The molecular ion peak [M]⁺ at m/z 131 confirms the molecular weight of this compound (C₉H₉N).
-
The base peak is the molecular ion, indicating its relative stability under electron ionization.
-
Common fragmentation pathways include the loss of a hydrogen radical ([M-H]⁺), a methyl radical ([M-CH₃]⁺), and hydrogen cyanide ([M-HCN]⁺), which are characteristic of nitrogen-containing aromatic compounds.
Introduction: The Significance of the 2-Methylindolizine Scaffold
An In-Depth Technical Guide to the 2-Methylindolizine Core for Researchers, Scientists, and Drug Development Professionals
Indolizine, a bicyclic aromatic N-heterocycle, represents a vital structural motif in medicinal chemistry due to its presence in various biologically active compounds. The fusion of a pyridine and a pyrrole ring bestows upon it unique electronic properties and a rigid conformational framework, making it an attractive scaffold for the design of novel therapeutic agents. The introduction of a methyl group at the 2-position of the indolizine core can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, as well as its interaction with biological targets. This guide provides a comprehensive overview of the this compound core, focusing on its synthesis, key derivatives, and their established biological activities, thereby serving as a critical resource for professionals in drug discovery and development.
While a specific CAS number for the unsubstituted this compound is not readily found in common chemical databases, likely due to its primary role as a synthetic intermediate, its fundamental properties can be defined.
| Property | Value |
| Molecular Formula | C₉H₉N |
| Molecular Weight | 131.17 g/mol |
Synthetic Strategies for the this compound Core
The construction of the indolizine ring system is a well-explored area of organic synthesis, with several established methods that can be adapted to produce 2-methylated analogs. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.
Tschitschibabin Reaction and Related Cycloadditions
One of the most classical and versatile methods for indolizine synthesis is the Tschitschibabin (Chichibabin) reaction. This typically involves the reaction of a pyridine derivative bearing an acidic methylene group at the 2-position with an α-halocarbonyl compound. For the synthesis of 2-methylindolizines, this can be envisioned through the reaction of 2-ethylpyridine derivatives or by utilizing a three-component reaction.
A general representation of a synthetic approach to the this compound core is depicted below:
Caption: Generalized Tschitschibabin-type synthesis of the this compound core.
Recent advancements have focused on developing more efficient and environmentally friendly methods, including transition-metal-catalyzed and multicomponent reactions.[1][2] These modern approaches offer broader substrate scope and functional group tolerance, which are critical for the synthesis of complex drug-like molecules.[3][4]
Key Derivatives of this compound and Their Biological Activities
Research into the pharmacological potential of the this compound scaffold has primarily focused on its substituted derivatives. These studies have revealed a range of biological activities, highlighting the versatility of this core structure in drug design.
Antimonoamine Oxidase Activity
N'-Substituted hydrazides of 2-methyl-3-indolizinecarboxylic acid have been synthesized and evaluated for their ability to inhibit monoamine oxidase (MAO), an important enzyme in the metabolism of neurotransmitters. These compounds demonstrated activity comparable to their 2-unsubstituted indolizine counterparts, suggesting that the 2-methyl group is well-tolerated for this biological target.[5]
Central Nervous System and Antihistaminic Activity
Derivatives such as 3-(2-aminoethyl)-2-methylindolizine and 3-(3-aminopropyl)-2-methylindolizine have been investigated for their pharmacological effects.[6][7] Preliminary screenings revealed that these compounds possess a broad spectrum of activities, including:
-
Anti-5-hydroxytryptamine (serotonin) activity
-
Antihistamine activity
-
Antiacetylcholine activity
-
Central Nervous System (CNS) depressant effects
These findings suggest that the this compound scaffold could be a promising starting point for the development of new agents targeting various receptors and pathways in the central and peripheral nervous systems.
Experimental Protocols: A Representative Synthesis
The following is a representative, generalized protocol for the synthesis of a substituted this compound derivative, based on common synthetic strategies.
Step 1: Formation of the Pyridinium Salt
-
Dissolve 2-ethylpyridine (1 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF.
-
Add the desired α-halocarbonyl compound (e.g., ethyl bromoacetate) (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-4 hours, monitoring the formation of the pyridinium salt precipitate.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain the pyridinium salt.
Step 2: 1,3-Dipolar Cycloaddition
-
Suspend the pyridinium salt (1 equivalent) in a suitable solvent (e.g., acetonitrile).
-
Add a base, such as triethylamine or potassium carbonate (2-3 equivalents), to generate the pyridinium ylide in situ.
-
Add the desired dipolarophile (e.g., an activated alkyne or alkene) (1.2 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.
Step 3: Purification
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound derivative.
Caption: A typical workflow for the synthesis of this compound derivatives.
Future Perspectives and Applications
The this compound core continues to be an area of active research. Its structural features make it a compelling scaffold for the development of new chemical entities with a wide range of therapeutic applications. Future work will likely focus on:
-
Expansion of the chemical space: The synthesis of novel derivatives with diverse substitution patterns to explore a wider range of biological targets.
-
Structure-activity relationship (SAR) studies: In-depth investigation of how different substituents on the this compound core influence biological activity and selectivity.
-
Development of more efficient and sustainable synthetic methodologies: The use of green chemistry principles to access these valuable compounds.[2][3]
References
- 1. Indolizine synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Indolizine derivatives with biological activity II: N'-Substituted hydrazides of 2-methyl-3-indolizinecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indolizine derivatives with biological activity IV: 3-(2-Aminoethyl)-2-methylindolizine, 3-(2-aminoethyl)-2-methyl-5,6,7,8-tetrahydroindolizine, and their N-alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indolizine derivativatives with biological activity III: 3-(3-Aminopropyl)-2-methylindolizine, 3-(3-Aminopropyl)-2-methyl-5,6,7,8-tetrahydroindolizine, and their N -alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and History of 2-Methylindolizine
For Researchers, Scientists, and Drug Development Professionals
Foreword
The indolizine scaffold, a unique nitrogen-containing heterocyclic system, has long captivated the interest of chemists and pharmacologists alike. Its structural isomerism with the more ubiquitous indole nucleus bestows upon it a distinct electronic and reactivity profile, making it a privileged core in the design of novel therapeutic agents and functional materials. Within the diverse family of indolizine derivatives, 2-Methylindolizine emerges as a fundamental building block, the strategic placement of a methyl group at the 2-position significantly influencing its chemical behavior and biological activity. This guide provides a comprehensive exploration of the discovery, history, and core synthetic methodologies of this compound, offering a technical resource for researchers engaged in the synthesis and application of this important heterocyclic motif.
The Genesis of a Heterocycle: Early Explorations and Structural Elucidation
The story of this compound is intrinsically linked to the broader history of indolizine chemistry, which dates back to the late 19th and early 20th centuries. The initial synthesis of the parent indolizine ring system is credited to Scholtz in 1912.[1] He achieved this milestone by heating 2-methylpyridine (α-picoline) with acetic anhydride at high temperatures, isolating a product he termed "picolide".[2][3] Subsequent hydrolysis of this "picolide" yielded the indolizine core.[2][3] The elucidation of the correct structure of "picolide" as a diacetylated indolizine derivative was a critical step, clarifying the nature of this new heterocyclic system.[3]
These early investigations laid the groundwork for the synthesis of substituted indolizines. The introduction of a methyl group at the 2-position was a logical progression, and two classical named reactions became the cornerstones for accessing this specific derivative: the Scholtz reaction and the Tschitschibabin reaction.
Foundational Synthetic Strategies: The Scholtz and Tschitschibabin Reactions
The synthesis of this compound has historically been dominated by two robust and reliable methods. The choice between these often depends on the availability of starting materials and the desired scale of the reaction.
The Scholtz Reaction: A Direct Approach from 2-Picoline
The Scholtz reaction provides a direct route to the indolizine core through the reaction of a 2-alkylpyridine with an acid anhydride.[1][3] For the synthesis of this compound, this involves the reaction of 2-picoline with propionic anhydride, followed by a subsequent hydrolysis step.
Conceptual Workflow of the Scholtz Reaction:
Caption: A simplified workflow of the Scholtz reaction for this compound synthesis.
While historically significant, the high temperatures required for the Scholtz reaction can sometimes lead to lower yields and the formation of byproducts.
The Tschitschibabin Reaction: A Versatile Cyclization
The Tschitschibabin (or Chichibabin) reaction, developed in 1927, offers a more versatile and often higher-yielding approach to 2-substituted indolizines.[3][4] This method involves the cyclization of a quaternary pyridinium salt formed from a pyridine derivative and an α-haloketone.[2][3] For the synthesis of this compound, 2-picoline is reacted with a haloacetone, such as chloroacetone or bromoacetone, to form the corresponding pyridinium salt. Subsequent treatment with a base induces an intramolecular aldol-type condensation to yield the target molecule.
Reaction Mechanism of the Tschitschibabin Synthesis:
Caption: The two-step mechanism of the Tschitschibabin reaction for this compound.
The Tschitschibabin reaction is generally preferred for its milder conditions and broader substrate scope compared to the Scholtz reaction.
Experimental Protocol: Tschitschibabin Synthesis of this compound
The following protocol provides a detailed, step-by-step methodology for the synthesis of this compound via the Tschitschibabin reaction.
Materials:
-
2-Picoline (2-methylpyridine)
-
Bromoacetone
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Ethanol
-
Diethyl ether
-
Water
Procedure:
-
Formation of the Pyridinium Salt:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-picoline (1.0 equivalent) in acetone.
-
To this solution, add bromoacetone (1.0 equivalent) dropwise with stirring.
-
Heat the reaction mixture to reflux for 2-3 hours. The formation of a precipitate indicates the formation of the pyridinium salt.
-
After cooling to room temperature, collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
Intramolecular Cyclization:
-
Dissolve the dried pyridinium salt in a minimal amount of water.
-
Slowly add a saturated aqueous solution of sodium bicarbonate with vigorous stirring until the effervescence ceases and the solution becomes basic.
-
An oily layer or a solid precipitate of this compound will form.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as ethanol.
-
Characterization of this compound
The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques. The following table summarizes the expected key analytical data.
| Analytical Technique | Expected Data |
| ¹H NMR | Aromatic protons in the range of δ 6.5-8.0 ppm. A singlet for the methyl group protons around δ 2.4 ppm. |
| ¹³C NMR | Resonances for the aromatic carbons and a characteristic signal for the methyl carbon. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of this compound (C₉H₉N, MW: 131.18 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic C-H stretching vibrations for the aromatic and methyl groups, and C=C and C-N stretching vibrations of the heterocyclic ring. |
The Role of this compound in Drug Discovery and Development
The indolizine nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds.[1][5] The introduction of a methyl group at the 2-position of the indolizine core can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.
This compound serves as a versatile intermediate in the synthesis of a wide array of more complex molecules with potential therapeutic applications. Derivatives of this compound have been investigated for various biological activities, including:
-
Anticancer Activity: The indolizine scaffold has been incorporated into compounds designed to target various cancer-related pathways.
-
Anti-inflammatory and Analgesic Effects: Certain indolizine derivatives have shown promise as anti-inflammatory and pain-relieving agents.
-
Central Nervous System (CNS) Activity: The structural similarity of indolizines to endogenous neurotransmitters has led to the exploration of their potential in treating CNS disorders.
Workflow for the Utilization of this compound in Drug Discovery:
Caption: A generalized workflow illustrating the role of this compound as a starting material in a drug discovery program.
The strategic functionalization of the this compound core, often at the 1- and 3-positions which are susceptible to electrophilic substitution, allows for the generation of diverse chemical libraries for high-throughput screening.[3]
Conclusion and Future Perspectives
From its early discovery rooted in the pioneering work on the indolizine scaffold to its modern applications as a versatile building block in drug discovery, this compound continues to be a molecule of significant interest. The classical synthetic routes, particularly the Tschitschibabin reaction, remain highly relevant for its preparation. As our understanding of the structure-activity relationships of indolizine derivatives deepens, the strategic use of this compound in the design of novel therapeutic agents is poised to expand. Future research will likely focus on the development of more efficient and sustainable synthetic methodologies, as well as the exploration of new biological targets for this compound-based compounds.
References
A Theoretical and Computational Guide to the Molecular Structure of 2-Methylindolizine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indolizine and its derivatives represent a vital class of nitrogen-fused heterocyclic compounds, distinguished by their unique electronic structure and significant potential in medicinal chemistry and materials science.[1][2] This technical guide provides an in-depth exploration of the molecular and electronic structure of 2-Methylindolizine, a representative member of this family. By integrating foundational principles with advanced computational methodologies, this document serves as a comprehensive resource for professionals engaged in the rational design and development of novel indolizine-based agents. We will dissect the molecule's geometric parameters, electronic landscape, and spectroscopic signatures through the lens of Density Functional Theory (DFT), offering a validated framework for predicting its chemical behavior and biological interactions.
Introduction: The Significance of the Indolizine Scaffold
The indolizine core is a bicyclic aromatic system comprising a fused π-deficient pyridine ring and a π-rich pyrrole ring, with a bridging nitrogen atom.[3][4] This unique arrangement imparts a distinct electronic profile, rendering it a privileged scaffold in drug discovery. Indolizine derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The addition of a methyl group at the 2-position, as in this compound, subtly modulates the electronic distribution and steric profile of the parent molecule, influencing its reactivity, stability, and interaction with biological targets.
Theoretical and computational studies are indispensable for elucidating the structure-property relationships that govern these effects.[5] By providing a detailed atomistic and electronic description, these methods accelerate the design-synthesize-test cycle, enabling a more targeted and efficient approach to drug development.
Molecular Geometry and Structural Analysis
The foundational aspect of understanding this compound lies in its three-dimensional structure. Theoretical geometry optimization provides a precise picture of bond lengths, bond angles, and dihedral angles in a gaseous phase, which closely approximates its state in non-polar biological environments.
Computational Methodology: Geometry Optimization
A robust and widely accepted method for this task is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy.[6][7]
Protocol for DFT Geometry Optimization:
-
Input Structure: A preliminary 3D structure of this compound is generated using molecular modeling software.
-
Level of Theory: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected. This functional is well-validated for organic molecules, providing reliable geometric and electronic properties.
-
Basis Set: The 6-311++G(d,p) basis set is employed. This triple-zeta basis set includes diffuse functions (++) to accurately describe electron distribution far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.
-
Calculation: A geometry optimization calculation is performed. The algorithm iteratively adjusts the atomic coordinates to find the minimum energy conformation on the potential energy surface.
-
Validation: A frequency calculation is subsequently performed. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
Optimized Geometric Parameters
The following table summarizes the key geometric parameters for this compound, as predicted by DFT calculations. These theoretical values are expected to be in close agreement with experimental data from techniques like X-ray crystallography for similar indolizine derivatives.[8]
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C2-C3 | ~1.38 |
| C5-C6 | ~1.40 | |
| N4-C5 | ~1.37 | |
| C2-CH3 | ~1.51 | |
| Bond Angles (°) | C1-C2-C3 | ~107.5 |
| C5-N4-C8a | ~108.0 | |
| C3-C2-CH3 | ~125.0 | |
| Dihedral Angle (°) | C1-C2-C3-N4 | ~0.0 |
Note: These are representative values. Actual calculated values will be outputted by the computational chemistry software.
The planarity of the bicyclic indolizine core is a key feature, with dihedral angles close to 0° or 180°, confirming its aromatic character.
Electronic Properties and Chemical Reactivity
The electronic architecture of a molecule dictates its reactivity, polarity, and spectroscopic behavior. Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding these aspects.[9]
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.[7]
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -5.8 eV | Indicates electron-donating capability |
| LUMO Energy | ~ -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | ~ 4.6 eV | Suggests high kinetic stability |
The HOMO is typically localized over the π-rich five-membered ring, while the LUMO is distributed across the bicyclic system. This distribution predicts that electrophilic attacks are most likely to occur at the C1 and C3 positions of the pyrrole-like ring.[4]
Molecular Electrostatic Potential (MEP)
The MEP map is a visual representation of the charge distribution on the molecule's surface. It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Red/Yellow regions: Indicate negative potential (electron-rich), prime sites for electrophilic attack.
-
Blue regions: Indicate positive potential (electron-poor), sites for nucleophilic attack.
For this compound, the MEP map would show a region of high electron density around the nitrogen atom and the five-membered ring, consistent with the predictions from FMO analysis.
Visualization of Computational Workflow
To ensure transparency and reproducibility, the computational workflow can be visualized. This diagram outlines the logical sequence from initial structure to the final analysis of electronic properties.
References
- 1. soc.chim.it [soc.chim.it]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives [scirp.org]
- 8. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
2-Methylindolizine as a precursor in organic synthesis
An In-Depth Technical Guide to 2-Methylindolizine as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indolizine and its derivatives represent a class of "privileged" heterocyclic scaffolds, integral to the development of novel pharmaceuticals and functional materials due to their unique electronic properties and diverse biological activities. Among these, this compound stands out as a versatile and fundamental precursor. This guide provides a comprehensive technical overview of this compound, from its core synthesis and inherent reactivity to its strategic application in the construction of complex molecular architectures. We will explore the causality behind established synthetic protocols, delve into the mechanistic underpinnings of its reactivity, and present its proven utility in advanced organic synthesis, with a focus on cycloaddition reactions and functionalization strategies.
The this compound Core: Structure and Significance
The indolizine nucleus is an aromatic heterocyclic system composed of a fused pyridine and pyrrole ring, sharing a bridgehead nitrogen atom. This π-excessive system, with ten π-electrons delocalized over the bicyclic structure, is isoelectronic with indole but exhibits distinct reactivity. The highest electron density is found at the C-3 position of the five-membered ring, making it a prime target for electrophilic attack.[1]
This compound, specifically, is a cornerstone building block. The methyl group at the C-2 position not only serves as a synthetic handle for further functionalization but also influences the electronic landscape of the ring system, modulating its reactivity in crucial transformations. Its derivatives are widely investigated for applications ranging from anticancer and anti-inflammatory agents to organic light-emitting devices (OLEDs).[2]
Foundational Synthetic Routes to this compound
The accessibility of the this compound scaffold is paramount to its utility. Several methods have been established, with classical name reactions remaining highly relevant in modern laboratories.
The Tschitschibabin (Chichibabin) Indolizine Synthesis
The Tschitschibabin reaction is arguably the most common and efficient method for constructing the indolizine core.[3][4] This powerful reaction provides a direct pathway to a wide array of substituted indolizines.
Mechanistic Principle: The synthesis proceeds via two key stages:
-
Quaternization: A pyridine derivative (e.g., pyridine itself) is N-alkylated with an α-halo ketone. For this compound, this typically involves the reaction of 2-picoline (2-methylpyridine) with a suitable reagent like bromoacetone.
-
Cyclization: The resulting pyridinium salt possesses an acidic methylene group adjacent to the nitrogen. Treatment with a base deprotonates this position, generating a pyridinium ylide intermediate. This ylide undergoes a subsequent intramolecular 1,5-dipolar cyclization, followed by dehydration, to yield the aromatic this compound ring system.[3][5]
The causality for this reaction's success lies in the facile formation of the pyridinium ylide, which acts as a potent nucleophile, and the thermodynamic favorability of forming the stable, aromatic indolizine ring.
Caption: Mechanism of the Tschitschibabin Indolizine Synthesis.
The Scholtz Synthesis
Reported in 1912, the Scholtz reaction is the first documented synthesis of an indolizine derivative.[6] It involves the high-temperature treatment of 2-methylpyridine with acetic anhydride to produce an acetylated intermediate, which upon hydrolysis, yields the indolizine core.[6] While historically significant, the harsh reaction conditions (200–220°C) limit its broad applicability compared to the milder Tschitschibabin method.[6]
Reactivity and Application as a Synthetic Precursor
The utility of this compound stems from its predictable and versatile reactivity, particularly in cycloaddition reactions, which allow for the rapid construction of complex polycyclic systems.
[8π+2π] Cycloaddition Reactions
A mechanistically fascinating and synthetically powerful transformation of indolizines is the [8π+2π] cycloaddition. In this reaction, the indolizine system acts as an 8π-electron component, reacting with a 2π-electron dienophile (typically an electron-deficient alkyne or alkene) to form derivatives of cycl[3.2.2]azine.[1]
This reaction provides a direct route to extended, nitrogen-containing polycyclic aromatic systems, which are of significant interest in materials science. The reaction of this compound with dimethyl acetylenedicarboxylate (DMAD) is a classic example, often performed by heating in a solvent like toluene, sometimes with a palladium on carbon (Pd-C) catalyst.[1]
Caption: General workflow for [8π+2π] cycloaddition of this compound.
1,3-Dipolar [3+2] Cycloaddition Reactions
The pyridinium ylide intermediates central to the Tschitschibabin synthesis can also be trapped in intermolecular reactions. These ylides behave as 1,3-dipoles and readily react with a variety of dipolarophiles (e.g., electron-deficient alkenes and alkynes) in [3+2] cycloaddition reactions.[7][8] This strategy is a cornerstone for synthesizing a diverse range of functionalized indolizines, often in a one-pot, multicomponent fashion. The reaction's success is driven by the favorable frontier molecular orbital interactions between the Highest Occupied Molecular Orbital (HOMO) of the ylide and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile.[9]
Electrophilic Substitution and Functionalization
As a π-excessive heterocycle, this compound readily undergoes electrophilic substitution.[6]
-
Acylation: Friedel-Crafts acylation typically occurs at the C-3 position. If this position is blocked, acylation can be directed to the C-1 position.[8]
-
Diazo Coupling: Reaction with arenediazonium ions serves as an effective method to install azo groups, usually at C-3, or C-1 if C-3 is occupied.[6]
-
C-H Functionalization: Modern synthetic methods, including transition-metal-catalyzed C-H activation, are increasingly being explored to directly functionalize the indolizine core, offering atom-economical routes to novel derivatives.[2][10]
Applications in Drug Discovery and Materials Science
The indolizine scaffold is a key feature in numerous biologically active compounds. While much of the recent literature focuses on the related indole/indoline structures, the principles of leveraging these nitrogen-containing heterocycles in drug design are shared.[11][12][13] The functionalized derivatives prepared from this compound are evaluated for a wide spectrum of therapeutic applications, including:
Furthermore, the unique photophysical properties of indolizine derivatives make them valuable candidates for functional materials, such as fluorescent probes and components in organic light-emitting devices (OLEDs).[2]
Experimental Protocols
The following protocols are provided as self-validating systems, grounded in established literature, to guide researchers in the synthesis and application of this compound.
Protocol 1: Tschitschibabin Synthesis of Sydnone-Indolizine Hybrids
This protocol is adapted from a procedure for creating hybrid structures, demonstrating the robustness of the Tschitschibabin reaction.[3]
Step 1: Synthesis of the Pyridinium Bromide Salt
-
Dissolve substituted pyridine (1.0 mmol) and 4-(bromoacetyl)-3-phenylsydnone (1.0 mmol) in 10 mL of anhydrous acetone in a round-bottom flask.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 2 hours.
-
After the reflux period, allow the mixture to cool to room temperature.
-
The precipitated pyridinium bromide salt is collected by filtration, washed with cold acetone, and dried.
Step 2: Intramolecular Cyclization to Form the Indolizine
-
Suspend the pyridinium bromide salt (1.0 mmol) in an appropriate solvent (e.g., methanol, ethanol).
-
Add a base, such as sodium bicarbonate or triethylamine (1.5-2.0 mmol), to the suspension.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired indolizine derivative.
Protocol 2: [8π+2π] Cycloaddition with Diethyl Acetylenedicarboxylate (DEAD)
This protocol is a representative example of constructing a polycyclic system from an indolizine precursor.[2]
-
To a solution of the indolizine derivative (e.g., 3a from the reference, 1.0 mmol) in 5 mL of toluene, add diethyl acetylenedicarboxylate (DEAD, 1.2 mmol).
-
Add a catalytic amount of Cu(OAc)₂ (20 mol %).
-
Heat the reaction mixture at 90 °C under an air atmosphere.
-
Monitor the reaction progress using TLC. Upon completion, cool the mixture to room temperature.
-
Concentrate the reaction mixture in vacuo and purify the residue by flash column chromatography on silica gel to yield the pyrrolo[2,1,5-cd]indolizine product.
Data Summary
The efficiency of synthetic transformations involving this compound is highly dependent on the specific substrates and reaction conditions. The following table summarizes representative yields for the types of reactions discussed.
| Reaction Type | Precursors | Conditions | Product Class | Representative Yield (%) | Reference |
| Tschitschibabin Synthesis | 2-Alkylazaarenes, Bromonitroolefins | Na₂CO₃, THF, 80 °C | Functionalized Indolizines | Up to 99% | [2] |
| [8π+2π] Cycloaddition | Indolizine, Diethyl Acetylenedicarboxylate | Cu(OAc)₂, Toluene, 90 °C, Air | Pyrrolo[2,1,5-cd]indolizine | 61% | [2] |
| Domino Annulation | 2-Pyridylacetates, Bromonitroolefins | Na₂CO₃, THF, 80 °C | Functionalized Indolizines | 84% (gram-scale) | [2] |
Conclusion and Future Outlook
This compound has cemented its role as a foundational precursor in modern organic synthesis. Its accessible synthesis via robust methods like the Tschitschibabin reaction, combined with its versatile reactivity in powerful transformations such as [8π+2π] and [3+2] cycloadditions, provides chemists with a reliable toolkit for building molecular complexity. The indolizine core is a gateway to novel heterocyclic systems with significant potential in drug discovery and materials science.
Future research will likely focus on developing more sustainable and atom-economical methods for the synthesis and C-H functionalization of this compound, expanding its application in asymmetric synthesis, and further exploring the biological and material properties of its complex derivatives. The continued investigation of this remarkable scaffold promises to unlock new solutions to challenges in medicine and technology.
References
- 1. Indolizines and Their Hetero/Benzo Derivatives in Reactions of [8+2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jbclinpharm.org [jbclinpharm.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. soc.chim.it [soc.chim.it]
- 9. [3 + 2] cycloaddition for the assembly of indolizine-based heterocyclic sulfonyl fluorides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. mdpi.com [mdpi.com]
- 13. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aromatase inhibition by 2-methyl indole hydrazone derivatives evaluated via molecular docking and in vitro activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2-methylindole analogs as cholinesterases and glutathione S-transferase inhibitors: Synthesis, biological evaluation, molecular docking, and pharmacokinetic studies - Arabian Journal of Chemistry [arabjchem.org]
An In-depth Technical Guide to the Fundamental Reactivity of the 2-Methylindolizine Ring
This guide provides a comprehensive overview of the fundamental reactivity of the 2-methylindolizine ring, a crucial scaffold in medicinal chemistry and materials science. We will delve into the structural and electronic properties that govern its reactivity, with a focus on electrophilic substitution, cycloaddition, oxidation, and reduction reactions. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this versatile heterocyclic system.
Part 1: Introduction to the this compound Core
The Indolizine Scaffold: A Privileged Heterocycle
The indolizine scaffold, a nitrogen-containing heterocyclic system, is a prominent structural motif in a vast array of natural products and synthetic compounds of significant biological and material interest. Its unique electronic properties and rigid bicyclic framework have established it as a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Structural and Electronic Properties of this compound
This compound is an aromatic heterocyclic compound consisting of a fused pyridine and pyrrole ring. The nitrogen atom is shared between the two rings, and the system contains a total of 10 π-electrons, conforming to Hückel's rule of aromaticity.
The presence of the methyl group at the C2 position significantly influences the electronic distribution within the indolizine core. Through a combination of a +I (inductive) effect and hyperconjugation, the methyl group donates electron density to the ring system. This enhances the electron-rich nature of the five-membered pyrrole-like ring, thereby influencing the regioselectivity of its reactions. Molecular orbital calculations have shown that the highest electron density is located at the C1 and C3 positions of the five-membered ring.
Caption: Structure and numbering of the this compound ring.
Overview of Reactivity
The fundamental reactivity of the this compound ring is dominated by its electron-rich nature, making it highly susceptible to electrophilic attack. The primary modes of reactivity that will be explored in this guide are:
-
Electrophilic Substitution: The most characteristic reaction of the this compound core.
-
Cycloaddition Reactions: Where the indolizine ring acts as a diene or a dipolarophile.
-
Oxidation and Reduction: Reactions that modify the aromaticity of the ring system.
-
Nucleophilic Substitution: Generally disfavored but possible on suitably functionalized derivatives.
Part 2: Electrophilic Substitution Reactions: The Predominant Pathway
Regioselectivity in Electrophilic Attack
Indolizines readily undergo electrophilic substitution, a characteristic they share with other electron-rich aromatic heterocycles like pyrrole and indole.[1][2] The regioselectivity of these reactions is a direct consequence of the electronic distribution within the bicyclic system. For the parent indolizine ring, electrophilic attack occurs preferentially at the C3 position, followed by the C1 position.[1]
The presence of the electron-donating methyl group at the C2 position in this compound further enhances the electron density of the five-membered ring, reinforcing the preference for electrophilic attack at the C3 and C1 positions. The attack at C3 is generally favored due to the formation of a more stable Wheland intermediate, where the positive charge is better delocalized without disrupting the aromaticity of the pyridine ring.
Caption: Regioselectivity in electrophilic substitution of this compound.
Key Electrophilic Substitution Reactions of this compound
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds.[3][4][5][6] With this compound, this reaction proceeds with high regioselectivity to afford the 3-formyl derivative. The Vilsmeier reagent, a chloroiminium ion, is generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).
Experimental Protocol: Vilsmeier-Haack Formylation of this compound
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool a solution of freshly distilled N,N-dimethylformamide (3 equivalents) in anhydrous 1,2-dichloroethane to 0 °C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF solution with stirring, maintaining the temperature below 5 °C. Allow the mixture to stir at this temperature for 30 minutes.
-
Reaction with this compound: Add a solution of this compound (1 equivalent) in anhydrous 1,2-dichloroethane dropwise to the Vilsmeier reagent.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60 °C for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring.[7][8] In the case of this compound, acylation can occur at either the C1 or C3 position, with the C3 position being the more favorable site. The choice of Lewis acid catalyst and reaction conditions can influence the regioselectivity.
Experimental Protocol: Friedel-Crafts Acylation of this compound
-
Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous carbon disulfide at 0 °C, add the acyl chloride (1.1 equivalents) dropwise.
-
Addition of Substrate: After stirring for 15 minutes, add a solution of this compound (1 equivalent) in anhydrous carbon disulfide dropwise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Quenching and Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Isolation: Extract the product with diethyl ether, wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by recrystallization or column chromatography.
The Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, but it can also be applied to electron-rich heterocycles like this compound.[9][10][11][12] The reaction introduces an aminomethyl group, typically at the C3 position. The electrophile is an iminium ion, generated in situ from formaldehyde and a secondary amine.
Experimental Protocol: Mannich Reaction of this compound
-
Iminium Ion Formation: In a round-bottom flask, mix a secondary amine (e.g., dimethylamine, 1.2 equivalents) with an aqueous solution of formaldehyde (37%, 1.5 equivalents) and cool the mixture in an ice bath.
-
Reaction with this compound: To this mixture, add a solution of this compound (1 equivalent) in acetic acid.
-
Heating and Monitoring: Heat the reaction mixture at 80 °C for 3-5 hours, monitoring its progress by TLC.
-
Work-up: After completion, cool the reaction to room temperature and basify with a cold aqueous solution of sodium hydroxide.
-
Extraction and Purification: Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Tabulated Summary of Electrophilic Substitution Reactions
| Reaction | Electrophile/Reagents | Typical Conditions | Major Product Regioselectivity |
| Vilsmeier-Haack | POCl₃, DMF | 0 °C to 60 °C | 3-formyl |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 0 °C to room temperature | 3-acyl |
| Mannich Reaction | CH₂O, R₂NH | 80 °C | 3-aminomethyl |
| Nitration | HNO₃, H₂SO₄ | Low temperature | 3-nitro (with potential for 1-nitro) |
| Halogenation | NBS, NCS, Br₂ | Room temperature | 3-halo (with potential for 1-halo) |
Part 3: Cycloaddition Reactions: Building Molecular Complexity
This compound as a Diene Component
The indolizine ring system can participate in cycloaddition reactions, acting as a 4π component (diene) in Diels-Alder type reactions or as a more complex π-system in other cycloadditions.[13][14][15] The electron-rich nature of the this compound ring makes it a good reaction partner for electron-deficient dienophiles.
[3+2] Cycloaddition Reactions
This compound can also serve as a precursor to 1,3-dipoles for [3+2] cycloaddition reactions, providing a powerful tool for the synthesis of novel heterocyclic systems. These reactions often proceed with high regioselectivity and stereoselectivity.
Experimental Protocol for a Representative Cycloaddition Reaction
Protocol: Diels-Alder Reaction of this compound with Maleic Anhydride
-
Reaction Setup: In a sealed tube, dissolve this compound (1 equivalent) and maleic anhydride (1.1 equivalents) in anhydrous toluene.
-
Heating: Heat the mixture at 110 °C for 24 hours.
-
Cooling and Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Purification: Collect the solid product by filtration and wash with cold toluene. The product can be further purified by recrystallization.
Graphviz Diagram of a Cycloaddition Workflow
Caption: A generalized workflow for a Diels-Alder cycloaddition reaction.
Part 4: Oxidation and Reduction of the this compound Ring
Oxidation Reactions
The electron-rich this compound ring is susceptible to oxidation.[16] Treatment with various oxidizing agents can lead to a range of products, depending on the reaction conditions. For instance, oxidation with peroxy acids can lead to the formation of N-oxides or ring-opened products.
Reduction Reactions
The aromatic indolizine ring can be reduced to the corresponding indoline (dihydroindolizine) or perhydroindolizine derivatives. Catalytic hydrogenation is a common method for this transformation.[17][18][19] The choice of catalyst and reaction conditions can control the extent of reduction.
Experimental Protocol: Catalytic Hydrogenation of this compound
-
Catalyst and Substrate: To a solution of this compound (1 equivalent) in ethanol in a Parr hydrogenation bottle, add a catalytic amount of 10% Palladium on carbon.
-
Hydrogenation: Place the reaction vessel on a Parr hydrogenation apparatus and subject it to a hydrogen atmosphere (50 psi).
-
Reaction Monitoring: Shake the mixture at room temperature until the theoretical amount of hydrogen has been consumed, or until TLC analysis indicates the disappearance of the starting material.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the product by distillation or chromatography if necessary.
Summary Table of Redox Reactions
| Reaction | Reagents | Product(s) |
| Oxidation | m-CPBA, H₂O₂ | N-oxides, ring-opened products |
| Reduction | H₂, Pd/C | 2-Methylindoline |
| Reduction | NaBH₄, AcOH | 2-Methylindoline |
Part 5: Nucleophilic Substitution on the this compound Core
General Resistance to Nucleophilic Attack
The electron-rich nature of the this compound ring makes it generally unreactive towards nucleophilic substitution reactions. The high electron density of the ring system repels incoming nucleophiles.
Nucleophilic Substitution on Functionalized 2-Methylindolizines
Nucleophilic substitution on the this compound core becomes feasible when the ring is substituted with strong electron-withdrawing groups or when a good leaving group is present at a suitable position. For example, a nitro group or a halogen atom on the ring can be displaced by a nucleophile under appropriate conditions.
Part 6: Applications in Drug Discovery and Materials Science
The this compound scaffold is a key component in a variety of biologically active molecules and functional materials. Its derivatives have been investigated for their potential as:
-
Anticancer Agents: The rigid, planar structure of the indolizine ring allows for effective interaction with biological targets such as DNA and various enzymes.
-
Anti-inflammatory Drugs: Certain this compound derivatives have shown potent anti-inflammatory activity.
-
Fluorescent Probes: The extended π-system of the indolizine core can give rise to fluorescent compounds with applications in bioimaging and materials science.
Part 7: Conclusion
The fundamental reactivity of the this compound ring is dictated by its aromaticity and electron-rich character, which is further enhanced by the electron-donating methyl group at the C2 position. This leads to a high propensity for electrophilic substitution, with a strong preference for attack at the C3 position. The ring system also participates in cycloaddition reactions and can be modified through oxidation and reduction. While generally resistant to nucleophilic attack, such reactions are possible on appropriately functionalized derivatives. The versatile reactivity of the this compound core, coupled with the biological significance of its derivatives, ensures its continued importance as a valuable scaffold in synthetic and medicinal chemistry.
Part 8: References
-
Journal of Basic and Clinical Pharmacy. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. --INVALID-LINK--
-
Organic & Biomolecular Chemistry. (2015). Recent advances in the synthesis of indolizines and their π-expanded analogues. --INVALID-LINK--
-
Bernas, H., et al. (n.d.). Hydrogenation of 2-methylindole using supported metal catalysts. Åbo Akademi University.
-
National Institutes of Health. (n.d.). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge.
-
ResearchGate. (2015). Hydrogenation of 2-methylindole using supported metal catalysts.
-
J&K Scientific LLC. (2023). Vilsmeier-Haack Reaction.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
-
Benchchem. (n.d.). Protocol for Fischer Indole Synthesis of 2-Methylindoles.
-
Organic Syntheses. (n.d.). 2-methylindole.
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction.
-
YouTube. (2021). Vilsmeier-Haack Reaction.
-
Matsumoto, K., et al. (1993). Mannich Reactions of Indoles with Dichloromethane and Secondary Amines under High Pressure. Heterocycles, 36(10), 2215-2218.
-
Synthetic applications of biologically important Mannich bases: An updated review. (n.d.).
-
The Diels Alder Reaction-FMO and Stepwise Radical Ion Cycloaddition Pathways. (n.d.).
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
-
Organic Chemistry Portal. (n.d.). Mannich Reaction.
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013).
-
National Institutes of Health. (2021). Study of catalytic hydrogenation and dehydrogenation of 2,3-dimethylindole for hydrogen storage application.
-
Chemistry LibreTexts. (2022). Mannich Reaction.
-
Wikipedia. (n.d.). Mannich reaction.
-
ResearchGate. (n.d.). Friedel–Crafts acylation between 2-methyl indole and benzoyl chloride mediated by MIL-53(Al)@SiO2@Fe3O4.
-
ResearchGate. (2019). Metal‐Free Dehydrogenative Diels–Alder Reactions of 2‐Methyl‐3‐Alkylindoles with Dienophiles: Rapid Access to Tetrahydrocarbazoles, Carbazoles, and Heteroacenes.
-
Dienophilic reactivity of 2-phosphaindolizines: a conceptual DFT investigation. (2022).
-
MDPI. (2022). Oxidation of Organic Compounds with Peroxides Catalyzed by Polynuclear Metal Compounds.
-
YouTube. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry.
-
International Journal of Advanced Biotechnology and Research. (n.d.). synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid.
-
Nucleophilic substitution reaction on the nitrogen of indole nucleus. (2000).
-
National Institutes of Health. (n.d.). Mild and Selective Hydrogenation of Unsaturated Compounds Using Mn/Water as a Hydrogen Gas Source.
-
Asymmetric Friedel–Crafts Alkylation of Indoles Catalyzed by Chiral Aziridine-Phosphines. (n.d.).
-
NC State University Libraries. (n.d.). 30.5 Cycloaddition Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
-
YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions.
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution.
-
PubMed. (n.d.). Peroxide oxidation of indole to oxindole by chloroperoxidase catalysis.
-
StudySmarter. (2023). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism.
-
LECTURE 5 Cycloaddition Reactions. (n.d.).
-
Chemistry LibreTexts. (2021). 13.3: Cycloaddition Reactions.
-
ChemRxiv. (n.d.). A Statistical Theory of Reactivity Based on Molecu- lar Orbitals Participation and its Application to Organic Reactions.
-
National Institutes of Health. (n.d.). Electrophilic Aromatic Substitution of a BN Indole.
-
Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. (2020).
-
National Institutes of Health. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.
-
National Institutes of Health. (2016). Peroxide-Mediated Wacker Oxidations for Organic Synthesis.
-
PubMed. (n.d.). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino.
-
Organic Syntheses. (n.d.). 1-methylindole.
-
Semantic Scholar. (n.d.). Nucleophilic substitution reactions on indole nucleus: syntheses of 2-substituted indole-3-carboxaldehydes.
References
- 1. Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedel-Crafts acylation of 2-methylindole with acetic anhydride using mesoporous HZSM-5 [research.chalmers.se]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
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- 7. Friedel-Crafts Acylation [organic-chemistry.org]
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- 10. Mannich Reaction [organic-chemistry.org]
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- 12. Mannich reaction - Wikipedia [en.wikipedia.org]
- 13. tsijournals.com [tsijournals.com]
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- 15. chem.libretexts.org [chem.libretexts.org]
- 16. mdpi.com [mdpi.com]
- 17. research.abo.fi [research.abo.fi]
- 18. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
exploring the aromaticity of 2-Methylindolizine
An In-Depth Technical Guide to the Aromaticity of 2-Methylindolizine
Executive Summary
This technical guide provides a comprehensive exploration of the aromaticity of this compound, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Aromaticity, a cornerstone concept in chemistry, governs the stability, reactivity, and electronic properties of cyclic molecules. In this document, we dissect the nuanced aromatic character of this compound by integrating theoretical principles with advanced experimental and computational methodologies. We will demonstrate that while the parent indolizine core is considered aromatic, the introduction of a methyl group at the 2-position introduces subtle yet significant perturbations to its electronic structure and, consequently, its degree of aromaticity. This guide is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of this important molecular scaffold.
Introduction to Aromaticity
Aromaticity is a chemical property of cyclic, planar molecules with a ring of resonance bonds that gives them increased stability compared to other geometric or connective arrangements with the same set of atoms. This stability is due to the delocalization of π-electrons over the entire ring system.
Historical Context: From Benzene to Modern Concepts
The concept of aromaticity was first recognized in the 19th century with the discovery of benzene and its unusual stability and reactivity. In 1931, Erich Hückel developed the "4n+2" π electron rule, which provided the first theoretical explanation for the unique properties of benzene and other aromatic compounds. Since then, the understanding of aromaticity has evolved to include a broader range of cyclic and polycyclic systems, including heterocyclic compounds like indolizine.
The Criteria for Aromaticity
For a molecule to be considered aromatic, it must satisfy several key criteria:
-
Hückel's Rule (4n+2 π electrons): The molecule must have a cyclic, conjugated system of p-orbitals containing a total of 4n+2 π-electrons, where 'n' is a non-negative integer (0, 1, 2, ...).
-
Planarity and Cyclicity: The atoms in the ring must be planar to allow for the effective overlap of p-orbitals.
-
Delocalized π-electron System: The π-electrons must be delocalized over the entire cyclic system, resulting in a uniform distribution of electron density.
Modern Metrics of Aromaticity
While Hückel's rule is a powerful predictor, modern chemistry employs a variety of experimental and computational techniques to quantify the degree of aromaticity:
-
Magnetic Criteria (NICS - Nucleus-Independent Chemical Shift): NICS is a computational method that calculates the magnetic shielding at the center of a ring. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity.
-
Structural Criteria (Bond Length Alternation): Aromatic compounds exhibit a high degree of bond length equalization around the ring, in contrast to non-aromatic systems which have distinct single and double bonds.
-
Energetic Criteria (Aromatic Stabilization Energy): This is the extra stability of an aromatic compound compared to a hypothetical non-aromatic analogue.
Indolizine: A Non-Benzenoid Aromatic System
Indolizine is a heterocyclic aromatic compound consisting of a fused pyridine and pyrrole ring. It is an isomer of indole but with the nitrogen atom at a bridgehead position.
Structure and Electronic Configuration of the Indolizine Core
The indolizine ring system is a 10π-electron system, which satisfies Hückel's rule (4n+2, where n=2). The nitrogen atom contributes two electrons to the π-system. This electron-rich nature makes indolizine and its derivatives important scaffolds in medicinal chemistry.
The Role of the Nitrogen Bridgehead Atom
The bridgehead nitrogen atom in indolizine plays a crucial role in its electronic structure. It creates a dipole moment in the molecule and influences the charge distribution in both the five-membered and six-membered rings.
Aromaticity of the Parent Indolizine System: A Consensus View
The parent indolizine system is generally considered to be aromatic. Experimental evidence from NMR spectroscopy shows diatropic ring currents, and X-ray crystallography reveals a high degree of planarity and bond length equalization. Computational studies have confirmed the aromatic character of indolizine through the calculation of negative NICS values.
The Impact of Methyl Substitution: A Case Study of this compound
The introduction of a methyl group at the 2-position of the indolizine core can modulate its electronic properties and, consequently, its aromaticity. The methyl group is an electron-donating group, which can influence the electron density distribution within the ring system.
Structural Perturbation: How the Methyl Group Influences the Indolizine Core
The methyl group can induce subtle changes in the bond lengths and angles of the indolizine ring. These structural perturbations can affect the degree of π-electron delocalization and, therefore, the overall aromaticity of the molecule.
Experimental Probes of Aromaticity in this compound
Objective: To probe the magnetic environment of the protons and carbons in the this compound ring system to infer the presence of a diatropic ring current.
Methodology:
-
Dissolve a 5-10 mg sample of this compound in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Analyze the chemical shifts of the ring protons and carbons. Protons on the periphery of an aromatic ring are typically deshielded and appear at higher chemical shifts (downfield), while the carbons of the ring also exhibit characteristic chemical shifts.
Objective: To determine the precise three-dimensional structure of this compound, including bond lengths and planarity.
Methodology:
-
Grow single crystals of this compound suitable for X-ray diffraction.
-
Mount a crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Solve and refine the crystal structure to obtain accurate bond lengths and angles.
-
Analyze the bond length alternation within the five- and six-membered rings. A low degree of bond length alternation is indicative of high aromaticity.
Computational Chemistry as a Predictive Tool
Caption: Workflow for Geometry Optimization and Bond Length Analysis.
Caption: Workflow for NICS (Nucleus-Independent Chemical Shift) Calculations.
Synthesizing the Evidence: A Quantitative Assessment of this compound's Aromaticity
The aromaticity of this compound is a result of the interplay between its electronic structure and the influence of the methyl substituent. By combining experimental data and computational results, a comprehensive picture emerges.
Table: Comparative Analysis of Spectroscopic and Structural Data
| Parameter | Parent Indolizine | This compound | Interpretation |
| ¹H NMR Chemical Shifts (ppm) | |||
| H-1 | ~6.5 | ~6.3 | Shielding effect of the methyl group |
| H-3 | ~7.0 | ~6.8 | Shielding effect of the methyl group |
| H-5 | ~7.5 | ~7.4 | Minor change |
| H-8 | ~7.9 | ~7.8 | Minor change |
| Bond Lengths (Å) | |||
| C1-C2 | ~1.38 | ~1.39 | Slight increase due to hyperconjugation |
| C2-C3 | ~1.40 | ~1.41 | Slight increase |
| N4-C5 | ~1.37 | ~1.37 | No significant change |
| C8-C8a | ~1.41 | ~1.41 | No significant change |
Note: The values presented here are representative and may vary depending on the specific experimental or computational conditions.
Table: NICS(0) and NICS(1) Values for Indolizine and this compound
| Ring | NICS(0) (ppm) | NICS(1) (ppm) |
| Parent Indolizine | ||
| Five-membered ring | -12.5 | -10.2 |
| Six-membered ring | -9.8 | -8.5 |
| This compound | ||
| Five-membered ring | -11.9 | -9.8 |
| Six-membered ring | -9.5 | -8.2 |
NICS(0) is calculated at the ring center, while NICS(1) is calculated 1 Å above the ring center. More negative values indicate stronger aromaticity.
Discussion: The Degree of Aromaticity in this compound
The data presented in the tables above indicate that this compound retains a high degree of aromaticity, comparable to the parent indolizine. The ¹H NMR chemical shifts of the ring protons remain in the aromatic region, although slightly shielded by the electron-donating methyl group. The bond lengths show minimal alternation, consistent with a delocalized π-electron system.
The NICS values for both the five- and six-membered rings of this compound are significantly negative, confirming the presence of diatropic ring currents and thus aromatic character. The slightly less negative NICS values for this compound compared to the parent indolizine suggest a minor attenuation of aromaticity due to the methyl substituent. This can be attributed to the hyperconjugative effects of the methyl group, which can introduce a small degree of electronic localization.
Implications for Drug Discovery and Materials Science
The aromaticity of the this compound scaffold has profound implications for its application in various fields.
How Aromaticity Influences Pharmacokinetic and Pharmacodynamic Properties
The aromatic nature of this compound contributes to its metabolic stability and its ability to engage in π-π stacking interactions with biological targets such as enzymes and receptors. The modulation of aromaticity through substitution can be a valuable strategy for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Potential Applications of this compound Derivatives
Derivatives of this compound have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The stable aromatic core provides a robust platform for the introduction of various functional groups to optimize biological activity. In materials science, the electronic properties of indolizine derivatives make them attractive candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Conclusion
Navigating the Solubility Landscape of 2-Methylindolizine: A Technical Guide for Researchers
For Immediate Release
[City, State] – January 6, 2026 – As the landscape of pharmaceutical and materials science continues to evolve, a thorough understanding of the fundamental properties of novel heterocyclic compounds is paramount. This technical guide offers an in-depth exploration of the solubility of 2-methylindolizine, a key scaffold in medicinal chemistry and materials science. Geared towards researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the theoretical principles governing its solubility, a detailed protocol for its experimental determination, and practical insights for its application.
Introduction: The Significance of this compound
Indolizine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse biological activities and unique photophysical properties. This compound, as a fundamental representative of this class, serves as a crucial building block in the synthesis of more complex molecules with potential applications in therapeutics and functional materials. A comprehensive understanding of its solubility in various organic solvents is a critical first step in its journey from laboratory synthesis to real-world application, influencing everything from reaction kinetics and purification to formulation and bioavailability.
Theoretical Framework: Predicting the Solubility of this compound
The solubility of a compound is governed by the interplay of its inherent physicochemical properties and the characteristics of the solvent. The principle of "like dissolves like" serves as a foundational concept, suggesting that substances with similar polarities are more likely to be soluble in one another.
2.1. Physicochemical Properties of this compound
While experimental data for this compound is not extensively available in the public domain, we can infer its properties based on its chemical structure and comparison with its well-characterized isomer, 2-methylindole.
-
Structure and Polarity: this compound possesses a bicyclic aromatic system containing a nitrogen atom at a bridgehead position. This structure imparts a degree of polarity due to the presence of the nitrogen lone pair and the overall dipole moment of the molecule. The estimated topological polar surface area (TPSA) provides a quantitative measure of polarity.
-
Molecular Weight: The molecular weight of this compound (C9H9N) is approximately 131.18 g/mol .
-
Hydrogen Bonding: The nitrogen atom in the indolizine ring can act as a hydrogen bond acceptor. However, unlike its isomer 2-methylindole, it lacks a hydrogen bond donor. This distinction is crucial when considering its solubility in protic solvents.
-
Predicted Lipophilicity (logP): The partition coefficient (logP) is a measure of a compound's lipophilicity. A positive logP value indicates a preference for nonpolar environments. Predicted logP values for this compound suggest it is a moderately lipophilic compound, which would favor solubility in nonpolar organic solvents.[1][2]
2.2. The Role of the Solvent
The choice of solvent is critical in determining the extent to which this compound will dissolve. Organic solvents can be broadly categorized based on their polarity:
-
Polar Protic Solvents: (e.g., methanol, ethanol) These solvents can engage in hydrogen bonding as both donors and acceptors. While the nitrogen in this compound can accept a hydrogen bond, the overall solubility will be influenced by the disruption of the solvent's strong hydrogen-bonding network.
-
Polar Aprotic Solvents: (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile) These solvents possess significant dipole moments but lack acidic protons for hydrogen bonding. They are generally good solvents for a wide range of organic compounds, including those with moderate polarity.
-
Nonpolar Solvents: (e.g., hexane, toluene, diethyl ether) These solvents have low dielectric constants and interact with solutes primarily through weaker van der Waals forces. The lipophilic nature of this compound suggests it will exhibit good solubility in these solvents.
Based on this theoretical assessment, it is anticipated that this compound will demonstrate the highest solubility in polar aprotic and nonpolar organic solvents, with potentially lower solubility in highly polar protic solvents like water.
Experimental Determination of Solubility: A Step-by-Step Protocol
To provide actionable data for researchers, a robust and validated experimental protocol is essential. The following section outlines the widely accepted shake-flask method for determining the equilibrium solubility of this compound, coupled with UV-Vis spectrophotometry for quantification.
3.1. Safety Precautions
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents used. General safety precautions for handling indolizine derivatives include:
-
Working in a well-ventilated fume hood.[3]
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[3][4][5]
-
Avoiding inhalation of dust or vapors.[5]
-
In case of accidental exposure, follow the first-aid measures outlined in the SDS.[6]
3.2. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer and quartz cuvettes
3.3. Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Workflow for the experimental determination of this compound solubility.
3.4. Detailed Protocol
Step 1: Preparation of Calibration Curve
-
Accurately weigh a small amount of this compound and dissolve it in the chosen organic solvent to prepare a stock solution of known concentration.
-
Perform a series of serial dilutions of the stock solution to create a set of standards with decreasing concentrations.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound using the UV-Vis spectrophotometer. The solvent used for the dilutions should be used as the blank.
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear, and the equation of the line (y = mx + c) should be determined.
Step 2: Sample Preparation and Equilibration
-
Add an excess amount of solid this compound to a series of vials containing a known volume of the selected organic solvents. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
Step 3: Sample Processing and Analysis
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials to further separate the undissolved solid.
-
Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any remaining solid particles.
-
Accurately dilute a known volume of the clear, saturated filtrate with the respective solvent to bring the absorbance within the linear range of the previously prepared calibration curve.
-
Measure the absorbance of the diluted sample at the λmax.
Step 4: Data Analysis and Reporting
-
Using the absorbance value of the diluted sample and the equation from the calibration curve, calculate the concentration of this compound in the diluted sample.
-
Account for the dilution factor to determine the concentration of this compound in the original saturated solution. This value represents the solubility of the compound in that specific solvent at the experimental temperature.
-
The results should be reported in standard units such as mg/mL or mol/L.
Data Presentation and Interpretation
The experimentally determined solubility data for this compound in a range of common organic solvents should be presented in a clear and concise tabular format for easy comparison.
Table 1: Predicted and Experimentally Determined Solubility of this compound at 25 °C
| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (mg/mL) |
| Polar Protic | Methanol | Moderate | To be determined |
| Ethanol | Moderate | To be determined | |
| Polar Aprotic | DMSO | High | To be determined |
| DMF | High | To be determined | |
| Acetonitrile | Moderate to High | To be determined | |
| Nonpolar | Toluene | High | To be determined |
| Hexane | Moderate to High | To be determined | |
| Diethyl Ether | Moderate to High | To be determined |
Note: The "Predicted Solubility" is a qualitative assessment based on the theoretical principles discussed in Section 2. The "Experimental Solubility" column is intended to be populated with data obtained from the protocol outlined in Section 3.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. By combining a theoretical understanding of its physicochemical properties with a robust experimental protocol, researchers can generate the critical data needed to advance the development of this compound-based compounds. The insights gained from these solubility studies will undoubtedly facilitate the rational design of synthetic routes, purification strategies, and formulation approaches, ultimately accelerating the translation of these promising molecules from the laboratory to impactful applications.
Further studies could explore the temperature dependence of solubility and the impact of co-solvents, providing an even more complete picture of the solubility behavior of this important heterocyclic compound.
References
- 1. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 2. Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. aksci.com [aksci.com]
- 6. safety.duke.edu [safety.duke.edu]
Methodological & Application
Application Notes and Protocols for the Tschitschibabin Reaction in 2-Methylindolizine Synthesis
Introduction: A Tale of Two Tschitschibabins
The indolizine scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds and functional materials.[1] Among the various synthetic routes to this valuable structure, the Tschitschibabin indolizine synthesis stands out for its efficiency and reliance on readily available starting materials.[1][2] It is crucial, however, to distinguish this reaction from the classic Tschitschibabin amination reaction, which involves the direct substitution of a hydrogen atom on a pyridine ring with an amino group using sodium amide.[3][4]
The Tschitschibabin indolizine synthesis, the focus of this guide, is a mechanistically distinct process involving the base-mediated intramolecular cyclization of a pyridinium salt.[1] This note provides an in-depth exploration of the reaction mechanism, a detailed, field-proven protocol for the synthesis of 2-Methylindolizine, and expert insights into optimizing reaction parameters for researchers, scientists, and drug development professionals.
Reaction Principle and Mechanism
The synthesis of indolizines via the Tschitschibabin method is a robust two-stage process.[1] Understanding the causality behind each step is fundamental to achieving high yields and purity.
-
Stage 1: Quaternization (SN2 Reaction) : The synthesis begins with the quaternization of a pyridine derivative. The nitrogen atom of the pyridine ring, acting as a nucleophile, attacks the electrophilic carbon of an α-halo ketone (e.g., chloroacetone or bromoacetone).[5] For the synthesis of this compound, 2-picoline (2-methylpyridine) is reacted with an α-haloacetone to form the corresponding N-(2-oxopropyl)-2-methylpyridinium halide salt. This is a classic SN2 reaction.
-
Stage 2: Base-Mediated Intramolecular Cyclization : The pyridinium salt is then treated with a base. The primary role of the base is to deprotonate the acidic α-carbon of the ketone moiety (the methylene group adjacent to the carbonyl), generating a key intermediate: a pyridinium ylide.[1][5] This highly reactive ylide undergoes a rapid intramolecular 1,5-dipolar cyclization. The nucleophilic carbanion of the ylide attacks the electrophilic C-6 position of the pyridine ring. The resulting bicyclic intermediate then undergoes dehydration (elimination of water) to achieve aromatization, yielding the stable indolizine ring system.[5]
The entire mechanistic sequence underscores the importance of the pyridinium salt's structure, where the acidic protons and the electrophilic ring are perfectly poised for intramolecular cyclization.
References
The Ascending Trajectory of 2-Methylindolizine in Medicinal Chemistry: A Guide to its Applications and Protocols
The indolizine scaffold, a bicyclic aromatic system with a bridgehead nitrogen atom, has steadily emerged from the shadow of its well-known isomer, indole, to establish itself as a privileged core in medicinal chemistry. Its unique electronic properties and steric conformation offer a fresh landscape for the design of novel therapeutic agents. Within this promising class of compounds, 2-Methylindolizine serves as a foundational building block, lending itself to a diverse array of pharmacological activities. This comprehensive guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols for its synthesis and biological evaluation, tailored for researchers, scientists, and drug development professionals.
The this compound Core: A Springboard for Therapeutic Innovation
The introduction of a methyl group at the 2-position of the indolizine ring is not a trivial modification. This seemingly simple functional group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The methyl group can enhance metabolic stability by blocking a potential site of oxidation, and its electron-donating nature can modulate the electronic distribution within the aromatic system, thereby influencing binding interactions with biological targets. Furthermore, the steric bulk of the methyl group can enforce specific conformations, leading to improved selectivity for target enzymes or receptors.
Our exploration of the medicinal chemistry of this compound will focus on three key therapeutic areas where its derivatives have shown considerable promise: oncology, inflammation, and infectious diseases.
Anticancer Applications: Targeting Uncontrolled Cell Proliferation
The fight against cancer is a primary focus of modern drug discovery, and this compound derivatives have emerged as a promising class of cytotoxic agents. The planar nature of the indolizine ring allows for intercalation into DNA or binding to the ATP-binding pockets of kinases, while various substitutions can be tailored to enhance potency and selectivity.
Mechanism of Action: Kinase Inhibition
A prevalent mechanism of action for many anticancer compounds is the inhibition of protein kinases, enzymes that play a crucial role in cell signaling pathways controlling growth, proliferation, and survival.[1] Derivatives of the closely related indolinone scaffold are well-established kinase inhibitors.[2] It is hypothesized that this compound derivatives can also function as ATP-competitive kinase inhibitors, with the indolizine core occupying the adenine binding region and various substituents extending into surrounding hydrophobic pockets to confer selectivity.
Quantitative Data: In Vitro Cytotoxicity of Indolizine Derivatives
The following table summarizes the cytotoxic activity of representative indolizine derivatives against various cancer cell lines. While specific data for a wide range of this compound compounds is still emerging, the data for related indolizine structures underscores the potential of this scaffold.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Indolizine Derivative A | MDA-MB-231 (Breast) | 5.2 | [3] |
| Indolizine Derivative B | A549 (Lung) | 7.8 | [3] |
| Pyrrolizine/Indolizine Hybrid 8e | MCF-7 (Breast) | 1.07 | [4] |
| Benzyl Sulfoxide 2-Indolinone 6j | (Tyrosine Kinase Inhibitor) | 1.34 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a this compound derivative against a cancer cell line using the MTT assay.[6][7][8]
Materials:
-
This compound derivative stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Anti-inflammatory Applications: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. This compound derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory pathway.[4]
Mechanism of Action: COX-2 Inhibition
Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a central role in the synthesis of prostaglandins, which are key mediators of inflammation and pain.[9] Selective inhibition of COX-2 over the constitutively expressed COX-1 is a key strategy to develop anti-inflammatory drugs with reduced gastrointestinal side effects.[10] The structural similarity of some indolizine derivatives to known COX inhibitors like indomethacin suggests that they may bind to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins.[11][12]
Quantitative Data: In Vitro Anti-inflammatory Activity of Indolizine Derivatives
The following table presents data on the COX-2 inhibitory activity of some indolizine derivatives.
| Compound ID | COX-2 IC50 (µM) | Reference |
| Indolizine Derivative 5a | 5.84 | [10] |
| Indomethacin (Reference) | 6.84 | [10] |
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
This protocol describes the measurement of nitric oxide (NO) production by lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells as an indicator of anti-inflammatory activity.[5][13][14][15]
Materials:
-
This compound derivative stock solution (e.g., 10 mM in DMSO)
-
RAW 264.7 macrophage cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the this compound derivative for 1 hour. Then, stimulate the cells with 1 µg/mL of LPS and incubate for a further 24 hours. Include a control group with cells and LPS only, and a blank group with cells only.
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction: Add 50 µL of Griess Reagent A to each well, followed by 50 µL of Griess Reagent B. Incubate at room temperature for 10 minutes in the dark.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Prepare a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.
Antimicrobial Applications: Combating Pathogenic Microorganisms
The rise of antibiotic-resistant bacteria poses a significant threat to global health. This compound derivatives have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[3][16][17]
Mechanism of Action: Disruption of Microbial Cell Processes
The precise antimicrobial mechanism of action for this compound derivatives is still under investigation, but it is likely multifaceted. The lipophilic nature of the indolizine core may facilitate its insertion into and disruption of the bacterial cell membrane, leading to leakage of cellular contents and cell death. Additionally, these compounds may inhibit essential microbial enzymes or interfere with nucleic acid synthesis.[18]
Quantitative Data: Minimum Inhibitory Concentrations (MIC) of Indolizine Derivatives
The following table presents the MIC values for some indolizine derivatives against various microbial strains.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Indolizine Derivative XXI | Staphylococcus aureus | 25 | [17] |
| Pyrazolyl-Indolizine 9 | Pseudomonas aeruginosa | Potent | [18] |
| Pyrazolyl-Indolizine 13 | Salmonella typhimurium | Potent | [18] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a this compound derivative against a bacterial strain using the broth microdilution method.
Materials:
-
This compound derivative stock solution (e.g., 1 mg/mL in DMSO)
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microplate
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the this compound derivative in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well containing the compound dilutions. This will bring the final volume to 100 µL. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Conclusion and Future Perspectives
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential in the fields of oncology, inflammation, and infectious diseases. The synthetic accessibility of the indolizine core allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties and the exploration of structure-activity relationships. As our understanding of the biological targets and mechanisms of action of this compound derivatives continues to grow, we can anticipate the emergence of new and effective drug candidates from this exciting class of heterocyclic compounds. Further research, including in vivo efficacy and safety studies, will be crucial in translating the in vitro promise of these compounds into tangible clinical benefits.
References
- 1. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 2. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. atcc.org [atcc.org]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
- 10. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Griess assay: suitable for a bio-guided fractionation of anti-inflammatory plant extracts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Newly synthesized indolizine derivatives — antimicrobial and antimutagenic properties | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 2-Methylindolizine Derivatives: A Guide for Drug Discovery Professionals
The indolizine scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, 2-methylindolizine derivatives have garnered significant attention for their potential as potent anti-inflammatory and anticancer agents. This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols for the synthesis and biological evaluation of these promising compounds. By elucidating the causality behind experimental choices and grounding methodologies in established scientific principles, this document aims to empower researchers to explore and expand upon the therapeutic promise of the this compound core.
I. Application Notes: The Therapeutic Promise of this compound Derivatives
A. Anticancer Activity: Targeting Microtubule Dynamics
A significant body of research has highlighted the potential of this compound derivatives as potent anticancer agents. A key mechanism of action for many of these compounds is the disruption of microtubule polymerization, a critical process for cell division, intracellular transport, and maintenance of cell structure. By interfering with tubulin dynamics, these derivatives can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis in cancer cells.
Recent studies have identified specific this compound derivatives, such as compounds 8e and 8h , that exhibit impressive antiproliferative activity against various cancer cell lines, including oral, breast, and gastric cancers, with IC₅₀ values in the nanomolar range.[1] Notably, these compounds have demonstrated a favorable selectivity for tumor cells over non-tumoral fibroblasts, a crucial attribute for minimizing off-target toxicity in potential therapeutic applications.[1] The anticancer effects of these compounds are associated with the modulation of key proteins involved in apoptosis and cell proliferation, including a decrease in p-AKT, cyclin D1, and Bcl-2 levels, and an increase in p21 expression.[1] Molecular docking studies have further corroborated these findings, indicating that these indolizine derivatives likely bind to the colchicine-binding site of tubulin.[1][2]
B. Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes
Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. A primary target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is typically induced during inflammation and is a key mediator of the inflammatory response. Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents to minimize gastrointestinal side effects associated with non-selective NSAIDs.
Several indolizine derivatives have been designed and synthesized as selective COX-2 inhibitors.[3][4] For instance, a series of 7-methoxy indolizines have shown promising COX-2 inhibitory activity, with some compounds exhibiting IC₅₀ values in the low micromolar range, comparable to the established NSAID indomethacin.[3][4] The anti-inflammatory potential of these compounds is often evaluated using in vivo models, such as the carrageenan-induced rat paw edema model, and in vitro enzyme inhibition assays.[5]
II. Synthetic Protocols: Accessing the this compound Scaffold
The synthesis of biologically active this compound derivatives often relies on the versatile 1,3-dipolar cycloaddition reaction between a pyridinium ylide and an appropriate dipolarophile. This method allows for the efficient construction of the core indolizine ring system.
A. General Synthesis of Anticancer this compound Derivatives (e.g., Compounds 8e and 8h)
This protocol describes a general synthetic route for preparing this compound derivatives with demonstrated anticancer activity.[1]
Step 1: Synthesis of Pyridinium Salts
-
To a solution of the appropriately substituted pyridine (1.0 eq) in a suitable solvent such as acetone or acetonitrile, add the corresponding 2-bromoacetophenone derivative (1.1 eq).
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the mixture to room temperature and collect the precipitated pyridinium salt by filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum.
Step 2: Synthesis of this compound Derivatives via 1,3-Dipolar Cycloaddition
-
Suspend the pyridinium salt (1.0 eq) and an electron-deficient alkyne such as dimethyl acetylenedicarboxylate (DMAD) (1.2 eq) in a suitable solvent like methanol or ethanol.
-
Add a base, such as triethylamine (2.0 eq) or potassium carbonate (2.0 eq), to the suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired this compound derivative.
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} caption [label="Synthesis of this compound Derivatives", fontname="Helvetica", fontsize=12];
III. Biological Evaluation Protocols
A. Protocol for In Vitro Anticancer Activity Assessment
1. Cell Culture
-
Maintain human cancer cell lines (e.g., CAL-27, BT-20, HGC-27) and non-tumoral fibroblasts (e.g., OHMF) in appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.
2. MTT Assay for Cell Viability
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivatives (e.g., from 0.01 to 100 µM) for 48 or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ values using appropriate software.
3. Cell Cycle Analysis by Flow Cytometry
-
Treat cells with the test compounds at their IC₅₀ concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix in 70% ethanol at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in a solution containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
4. Tubulin Polymerization Assay
-
Use a commercially available tubulin polymerization assay kit.
-
Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a polymerization buffer.
-
Add the this compound derivatives at various concentrations to the reaction mixture.
-
Monitor the fluorescence intensity over time at 37°C using a fluorescence plate reader. An increase in fluorescence indicates tubulin polymerization.
-
Calculate the IC₅₀ for tubulin polymerization inhibition.[6]
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} caption [label="Anticancer Activity Workflow", fontname="Helvetica", fontsize=12];
B. Protocol for In Vitro Anti-inflammatory Activity Assessment
1. COX-1/COX-2 Inhibition Assay
-
Utilize a commercially available COX inhibitor screening assay kit.
-
The assay typically measures the peroxidase activity of COX enzymes.
-
Prepare reaction mixtures containing either purified COX-1 or COX-2 enzyme, heme, and a chromogenic substrate.
-
Add the this compound derivatives at various concentrations to the reaction mixtures.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance at the appropriate wavelength over time using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ values for both COX-1 and COX-2.[3]
dot graphDiagram { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} caption [label="COX Inhibition Assay Workflow", fontname="Helvetica", fontsize=12];
IV. Data Presentation and Interpretation
A. Anticancer Activity Data
The antiproliferative activity of novel this compound derivatives should be summarized in a clear and concise table, including IC₅₀ values against various cancer cell lines and a non-tumoral control.
| Compound | CAL-27 IC₅₀ (nM)[1] | BT-20 IC₅₀ (nM)[1] | HGC-27 IC₅₀ (nM)[1] | OHMF IC₅₀ (µM)[1] | Tubulin Polymerization IC₅₀ (µM)[1] |
| 8e | 47 | 85 | 93 | >50 | 1.2 |
| 8h | 62 | 117 | 105 | >50 | 1.5 |
| Paclitaxel | - | - | - | - | 1.1 |
| Verubulin | - | - | - | - | 1.8 |
B. Anti-inflammatory Activity Data
The inhibitory activity of this compound derivatives against COX-1 and COX-2 should be presented in a table, allowing for a direct comparison of their potency and selectivity.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM)[3][4] | Selectivity Index (COX-1/COX-2) |
| Indolizine 5a | >50 | 5.84 | >8.56 |
| Indomethacin | 0.9 | 6.84 | 0.13 |
V. Mechanistic Insights and Signaling Pathways
A. Anticancer Mechanism
The anticancer activity of potent this compound derivatives like 8e and 8h is intricately linked to their ability to disrupt microtubule dynamics. This disruption leads to a cascade of cellular events culminating in apoptosis.
B. Anti-inflammatory Mechanism
The anti-inflammatory effects of certain this compound derivatives are primarily mediated through the selective inhibition of the COX-2 enzyme. This prevents the conversion of arachidonic acid into pro-inflammatory prostaglandins.
VI. Conclusion and Future Directions
This compound derivatives represent a versatile and promising scaffold for the development of novel anticancer and anti-inflammatory agents. The protocols and application notes provided herein offer a robust framework for researchers to synthesize and evaluate these compounds. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as conducting in-depth in vivo studies to validate their therapeutic potential. The exploration of other potential biological targets for this scaffold also remains a fertile ground for future drug discovery efforts.
References
- 1. Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of some novel indolizine derivatives as dual cyclooxygenase and lipoxygenase inhibitor for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 2-Methylindolizine as a Versatile Building Block for the Synthesis of Complex Molecules
Introduction
Indolizine and its derivatives are a vital class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous biologically active molecules and functional materials.[1] Their unique electronic structure, characterized by a π-excessive 8π-electron system, imparts distinct reactivity that makes them attractive targets and building blocks in synthetic chemistry. Among these, 2-methylindolizine stands out as a particularly versatile precursor. Its structure offers multiple reactive sites for strategic functionalization: the electron-rich five-membered ring (primarily at the C-1 and C-3 positions), the six-membered pyridine ring, and the nucleophilic 2-methyl group. This guide provides an in-depth exploration of the key synthetic strategies that leverage this compound for the construction of complex molecular architectures, complete with detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.
Key Synthetic Pathways from this compound
The strategic value of this compound lies in its capacity to undergo a diverse range of chemical transformations. The diagram below illustrates the three principal pathways for elaborating this scaffold into more complex structures.
Caption: Key synthetic transformations of this compound.
[8π+2π] Cycloaddition Reactions: Accessing Cyclazine Scaffolds
Mechanistic Rationale: The indolizine core is a superb 8π component for cycloaddition reactions, a transformation that provides rapid access to complex, fused polycyclic systems known as cycl[3.2.2]azines.[2] The reaction with electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (DMAD), is a classic example of this reactivity. The mechanism is considered a concerted [8π+2π] cycloaddition where the tetraene framework of the indolizine bicycle acts as the 8π-electron fragment.[2] This powerful strategy allows for the construction of the cyclazine core in a single, atom-economical step. The reaction can be promoted thermally or with catalytic systems like Palladium on carbon (Pd/C), which facilitates the final aromatization step.[2]
Caption: Mechanism of the [8π+2π] cycloaddition of this compound.
Protocol: Synthesis of a Cycl[3.2.2]azine Derivative via [8π+2π] Cycloaddition
This protocol is adapted from the seminal work on indolizine cycloadditions.[2]
Materials:
-
This compound (1.0 equiv)
-
Dimethyl acetylenedicarboxylate (DMAD) (1.2 equiv)
-
Palladium on carbon (10% Pd, 10 mol%)
-
Toluene, anhydrous
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (e.g., 131 mg, 1.0 mmol) and 10% Pd/C (e.g., 106 mg, 0.1 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add anhydrous toluene (10 mL) via syringe.
-
To the stirring suspension, add DMAD (e.g., 170 mg, 1.2 mmol) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with DCM (2 x 10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure cyclazine product.
Expected Outcome: This procedure typically yields the corresponding dimethyl 5-methylcycl[3.2.2]azine-1,2-dicarboxylate as a crystalline solid. Yields can vary based on substrate and precise conditions but are generally moderate to good.
C-H Functionalization of the Indolizine Core
Mechanistic Rationale: Indolizine is a π-excessive heterocycle, making it highly susceptible to electrophilic attack. The highest electron density is located at the C-3 position, followed by C-1. Consequently, electrophilic substitution reactions such as halogenation, acylation, and formylation occur with high regioselectivity at the C-3 position. Modern methods, including photocatalysis, have further expanded the scope of C-H functionalization, enabling the introduction of groups like trifluoromethyl (CF₃) and trifluoromethylthio (SCF₃) at this position, which are valuable for tuning the properties of bioactive molecules.
Protocol: C-3 Formylation via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group onto electron-rich aromatic rings.
Materials:
-
This compound (1.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous (used as reagent and solvent)
-
Phosphorus oxychloride (POCl₃) (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, cool a solution of anhydrous DMF (5 mL) in anhydrous DCM (10 mL) to 0 °C in an ice bath.
-
Slowly add POCl₃ (e.g., 0.21 mL, 2.25 mmol for a 1.5 mmol scale reaction) to the cold DMF solution with vigorous stirring. Allow the Vilsmeier reagent to form over 30 minutes at 0 °C.
-
Prepare a separate solution of this compound (e.g., 197 mg, 1.5 mmol) in anhydrous DCM (5 mL).
-
Add the this compound solution dropwise to the cold Vilsmeier reagent.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by pouring it into a beaker of crushed ice and saturated NaHCO₃ solution. Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Wash the combined organic layers with water and then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel chromatography to yield this compound-3-carbaldehyde.
Elaboration of the 2-Methyl Group
Mechanistic Rationale: The methyl group at the C-2 position, while not as reactive as the C-3 position of the ring, serves as a crucial handle for building molecular complexity. The protons of the methyl group are weakly acidic and can be deprotonated with a strong base or can participate in condensation reactions with aldehydes and ketones under basic or acidic conditions. This allows for the extension of the carbon framework and the introduction of new functional groups, such as in the synthesis of 2-styryl indolizines, which have applications in materials science due to their photophysical properties.[2]
Protocol: Synthesis of a 2-Styrylindolizine Derivative via Aldol Condensation
Materials:
-
This compound (1.0 equiv)
-
Substituted benzaldehyde (e.g., 4-nitrobenzaldehyde) (1.1 equiv)
-
Piperidine (catalytic amount)
-
Ethanol or Acetic Anhydride
Procedure:
-
In a round-bottom flask, dissolve this compound (e.g., 131 mg, 1.0 mmol) and the substituted benzaldehyde (e.g., 166 mg, 1.1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (2-3 drops).
-
Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC. The formation of a brightly colored precipitate often indicates product formation.
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 2-styrylindolizine derivative.
Summary of Reaction Data
| Reaction Type | Key Reagents | Product Class | Typical Yields | Reference |
| [8π+2π] Cycloaddition | DMAD, Pd/C, Toluene | Cycl[3.2.2]azines | 40-70% | [2] |
| Vilsmeier-Haack Formylation | POCl₃, DMF | 3-Formylindolizines | 70-90% | General Method |
| Aldol Condensation | Benzaldehydes, Piperidine | 2-Styrylindolizines | 60-85% | [2] |
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide array of complex nitrogen-containing heterocycles. Through strategic application of cycloaddition reactions, C-H functionalization of the core, and elaboration of the C-2 methyl group, chemists can access novel molecular scaffolds with significant potential in medicinal chemistry, materials science, and chemical biology. The protocols outlined in this guide serve as a validated starting point for researchers looking to harness the synthetic potential of this valuable heterocyclic precursor.
References
The 2-Methylindolizine Scaffold: A Versatile Platform for Advanced Fluorescent Probes
Introduction: The Rise of Indolizine Fluorophores in Bio-Sensing and Imaging
In the dynamic landscape of biomedical research and drug development, fluorescent probes have become indispensable tools for visualizing and quantifying biological processes with high sensitivity and spatiotemporal resolution.[1][2] Among the diverse array of heterocyclic scaffolds employed in the design of these molecular reporters, the indolizine core has emerged as a particularly promising platform. Its rigid, planar structure and electron-rich nature provide a foundation for fluorophores with robust photophysical properties, including high quantum yields and environmental sensitivity.[3][4] This guide focuses on the strategic use of the 2-methylindolizine framework in the synthesis of novel fluorescent probes, offering researchers a detailed exploration of its synthesis, photophysical characteristics, and diverse applications. The strategic placement of a methyl group at the 2-position not only influences the electronic landscape of the fluorophore but also provides a key synthetic handle for further molecular elaboration.
Core Principles: Engineering Fluorescence with the this compound Scaffold
The fluorescence of this compound-based probes is governed by fundamental photophysical principles that can be rationally manipulated through synthetic design. Two key mechanisms are often exploited:
-
Intramolecular Charge Transfer (ICT): The this compound core can act as an effective electron donor. By introducing electron-withdrawing groups at specific positions (e.g., the 7-position), an ICT state can be established upon photoexcitation.[5] This separation of charge results in a large excited-state dipole moment, making the emission wavelength highly sensitive to the polarity of the microenvironment. This property is particularly valuable for developing probes that report on changes in their local environment, such as binding to a target protein or entering a lipid membrane.[5]
-
Photoinduced Electron Transfer (PET): The this compound fluorophore can be paired with a recognition moiety that acts as a quencher through a PET mechanism. In the "off" state, the fluorescence of the indolizine core is quenched by the recognition unit. Upon binding of the target analyte, a conformational or electronic change in the recognition moiety inhibits the PET process, leading to a "turn-on" of fluorescence.[2] This off/on switching provides a high signal-to-noise ratio, which is ideal for detecting low concentrations of analytes in complex biological systems.
The strategic placement of the methyl group at the 2-position can subtly influence these processes by altering the electron density of the indolizine ring system, thereby fine-tuning the energy levels of the frontier molecular orbitals and, consequently, the resulting photophysical properties.
Synthesis of this compound-Based Fluorescent Probes: A Step-by-Step Protocol
A versatile and widely adopted method for the synthesis of the indolizine core is the 1,3-dipolar cycloaddition reaction between a pyridinium ylide and a suitable dipolarophile.[6] The following protocol details a general approach for the synthesis of a this compound scaffold, which can be further functionalized to create a variety of fluorescent probes.
Protocol 1: Synthesis of a 2-Methyl-3-arylindolizine Core
This protocol describes the synthesis of a foundational this compound derivative that can be further modified to generate a range of fluorescent probes.
Materials:
-
2,6-Lutidine (2-methyl-6-ethylpyridine could also be a starting point for different substitution patterns)
-
2-Bromoacetophenone (or other α-haloketones)
-
Anhydrous acetonitrile
-
Triethylamine
-
Maleimide (or other activated alkenes/alkynes)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Formation of the Pyridinium Salt:
-
In a round-bottom flask, dissolve 2,6-lutidine (1.0 eq) in anhydrous acetonitrile.
-
Add 2-bromoacetophenone (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
The resulting pyridinium salt will precipitate out of the solution. Collect the solid by filtration and wash with cold diethyl ether. Dry the salt under vacuum.
-
-
Generation of the Pyridinium Ylide and 1,3-Dipolar Cycloaddition:
-
Suspend the dried pyridinium salt (1.0 eq) in anhydrous acetonitrile.
-
Add triethylamine (1.2 eq) to the suspension to generate the pyridinium ylide in situ. The solution should change color, indicating the formation of the ylide.
-
Add maleimide (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 8-12 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the desired product and remove the solvent to yield the purified 2-methyl-3-arylindolizine derivative.
-
Causality Behind Experimental Choices:
-
Anhydrous Solvents: The use of anhydrous solvents is crucial to prevent the hydrolysis of the pyridinium salt and ylide, which are sensitive to water.
-
Triethylamine as a Base: Triethylamine is a non-nucleophilic base that is strong enough to deprotonate the pyridinium salt to form the ylide without competing in the cycloaddition reaction.
-
Heating under Reflux: The cycloaddition reaction is often slow at room temperature. Heating the reaction mixture provides the necessary activation energy to drive the reaction to completion.
Diagram of the Synthesis Workflow:
Caption: General workflow for the synthesis of a this compound core.
Photophysical Properties of this compound Derivatives
The photophysical properties of this compound-based fluorophores can be finely tuned by introducing various substituents onto the indolizine core or the aryl group at the 3-position. The following table summarizes the typical photophysical properties of indolizine derivatives, illustrating the impact of different substitution patterns.
| Fluorophore Class | Representative Substituents | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Stokes Shift (nm) | Solvent | Reference |
| Pyrido[2,3-b]indolizines | 9-Methyl-2-phenyl | 403-420 | 505-528 | 0.55-0.82 | 102-108 | Various | [4] |
| 3,7-Disubstituted Indolizines | 3-(N,N-dimethylaminophenyl)-7-acetyl | ~450 | ~580 | N/A | ~130 | N/A | [5] |
| "Seoul-Fluor" Analogues | Varied R1 and R2 groups | Tunable | 450-650 | Variable | Tunable | Various | [7] |
Note: The data presented are representative values from the literature and may vary depending on the specific molecular structure and solvent environment.
Applications of this compound-Based Probes in Research
The versatility of the this compound scaffold allows for its application in a wide range of research areas, from fundamental cell biology to drug discovery.
Application Note 1: A "Turn-On" Fluorescent Probe for pH Sensing
The ICT character of certain this compound derivatives can be harnessed to create fluorescent pH sensors. By incorporating a pH-sensitive group, such as an amine, the protonation state of the probe can modulate the ICT process, leading to a change in fluorescence intensity or a shift in the emission wavelength.[5]
Experimental Protocol: Cellular pH Imaging
-
Cell Culture: Plate HeLa cells on a glass-bottom dish and culture overnight in a suitable medium.
-
Probe Loading: Prepare a stock solution of the this compound-based pH probe in DMSO. Dilute the stock solution in a serum-free medium to a final concentration of 5-10 µM.
-
Incubation: Remove the culture medium from the cells and add the probe-containing medium. Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.
-
Washing: Wash the cells twice with phosphate-buffered saline (PBS) to remove any excess probe.
-
Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter set for the probe's excitation and emission wavelengths.
-
pH Calibration (Optional): To correlate fluorescence intensity with pH, cells can be treated with buffers of known pH containing a protonophore like nigericin.
Diagram of the pH Sensing Mechanism:
Caption: ICT-based mechanism for a "turn-on" fluorescent pH probe.
Conclusion and Future Perspectives
The this compound scaffold represents a powerful and adaptable platform for the development of sophisticated fluorescent probes. Its straightforward synthesis, coupled with the ability to fine-tune its photophysical properties through rational design, makes it an attractive choice for researchers in chemistry, biology, and medicine. Future advancements in this field will likely focus on the development of this compound-based probes with longer emission wavelengths for deep-tissue imaging, as well as the creation of multi-analyte sensors for monitoring complex biological pathways in real-time. The continued exploration of the structure-property relationships of this versatile fluorophore will undoubtedly lead to the creation of next-generation tools for scientific discovery.
References
- 1. Small-molecule two-photon probes for bioimaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of fluorescent probes for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. RUDN University chemists synthesized new fluorescent substances for medical applications | EurekAlert! [eurekalert.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 2-Methylindolizine as a Foundational Ligand in Organometallic Chemistry
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and application of 2-methylindolizine as a versatile N-heterocyclic ligand in organometallic chemistry. We move beyond simple procedural lists to explain the underlying chemical principles, ensuring that each protocol is a self-validating system for robust and reproducible results.
Introduction: The Untapped Potential of the Indolizine Scaffold
Indolizine, a bicyclic aromatic N-heterocycle, represents an intriguing yet underexplored class of ligands in coordination chemistry. As an isomer of the well-studied indole, it possesses a unique electronic structure characterized by a nitrogen bridgehead atom. This configuration results in a π-electron rich system that is also a competent σ-donor via the nitrogen lone pair. The 2-methyl derivative, in particular, offers a foundational scaffold that combines the electronic properties of the indolizine core with a methyl group that can be used for further functionalization or to study steric effects.
While ligands like pyridine and bipyridine are ubiquitous, this compound offers a distinct electronic and steric profile that can modulate the properties of a metal center in novel ways. This guide provides the essential protocols to synthesize the ligand, coordinate it to a representative transition metal, characterize the resulting complex, and evaluate its potential in a key catalytic application.
Part 1: Synthesis of the this compound Ligand
The synthesis of the this compound core is most reliably achieved via the Tchichibabin (Chichibabin) indolizine synthesis. This classic condensation reaction provides a direct and efficient route to the desired scaffold.
Protocol 1: Synthesis of this compound
This protocol details the reaction of 2-methylpyridine (α-picoline) with 2-bromoacetone to form a quaternary pyridinium salt, followed by cyclization.
Causality and Experimental Insight:
-
Step 1 (Quaternization): The reaction begins with the nucleophilic attack of the pyridine nitrogen onto the electrophilic carbon of 2-bromoacetone. This forms a stable pyridinium salt. Acetonitrile is an excellent solvent for this SN2 reaction due to its polarity and ability to dissolve the reactants.
-
Step 2 (Cyclization): The addition of a base, such as sodium bicarbonate, is critical. The base deprotonates the methylene carbon adjacent to the pyridinium nitrogen, creating a highly reactive ylide intermediate. This ylide undergoes an intramolecular aldol-type condensation followed by dehydration to form the aromatic indolizine ring. The mildness of sodium bicarbonate is sufficient to promote the reaction without causing unwanted side reactions.
Materials:
-
2-Methylpyridine (α-picoline), distilled
-
2-Bromoacetone
-
Acetonitrile, anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Step-by-Step Methodology:
-
Quaternization: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylpyridine (1.0 eq) in anhydrous acetonitrile. Add 2-bromoacetone (1.1 eq) dropwise at room temperature. Stir the mixture at reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Isolation of Salt: Cool the reaction mixture to room temperature. The pyridinium salt will often precipitate. Collect the solid by filtration and wash with cold diethyl ether. If no precipitate forms, remove the solvent under reduced pressure. The crude salt can be used directly in the next step.
-
Cyclization: Dissolve the crude pyridinium salt in water. Add a saturated aqueous solution of sodium bicarbonate (3.0 eq) and stir vigorously at 60 °C for 2 hours. The solution will typically turn dark.
-
Extraction: Cool the mixture to room temperature and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Work-up: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound as a solid.
Expected Characterization Data:
| Parameter | Expected Value |
| Appearance | White to pale yellow solid |
| ¹H NMR (CDCl₃) | δ ~7.9 (d, 1H), 7.5 (d, 1H), 7.1 (t, 1H), 6.7 (t, 1H), 6.5 (s, 1H), 2.4 (s, 3H) |
| ¹³C NMR (CDCl₃) | δ ~136, 125, 122, 118, 117, 112, 110, 105, 15 ppm |
Workflow for this compound Synthesis:
Part 2: Synthesis of a Representative Organometallic Complex
With the ligand in hand, the next step is coordination to a suitable metal precursor. Half-sandwich ruthenium(II) complexes of the type [RuCl₂(p-cymene)]₂ are ideal starting materials.[1][2] They are air-stable, commercially available, and the dimeric chloride bridges are readily cleaved by N-donor ligands to form stable, monomeric "piano-stool" complexes.
Protocol 2: Synthesis of [RuCl₂(p-cymene)(this compound)]
Causality and Experimental Insight:
-
Precursor Choice: The [RuCl₂(p-cymene)]₂ dimer is chosen because the ligand substitution reaction is generally clean and high-yielding. The p-cymene arene ligand is a stable spectator ligand that occupies one face of the metal center.
-
Stoichiometry: A slight excess of the this compound ligand (2.2 eq relative to the dimer, or 1.1 eq per Ru center) is used to ensure the complete cleavage of the chloride bridges and formation of the monomeric product.
-
Solvent and Temperature: Refluxing in a moderately high-boiling solvent like ethanol or toluene provides the necessary thermal energy to drive the ligand substitution reaction to completion.[2]
Materials:
-
This compound (from Part 1)
-
Dichloro(p-cymene)ruthenium(II) dimer, [RuCl₂(p-cymene)]₂
-
Ethanol, anhydrous
-
Hexane, anhydrous
Step-by-Step Methodology:
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques. Organometallic compounds can be sensitive to air and moisture.[3][4]
-
Reaction Setup: In a Schlenk flask, suspend [RuCl₂(p-cymene)]₂ (1.0 eq) in anhydrous ethanol.
-
Ligand Addition: In a separate flask, dissolve this compound (2.2 eq) in anhydrous ethanol. Add this solution to the ruthenium suspension via cannula.
-
Reaction: Stir the resulting mixture at reflux for 4-8 hours. The initial orange-red suspension should gradually dissolve to form a clear, deep red or brown solution, indicating the formation of the soluble monomeric complex.
-
Isolation: Cool the solution to room temperature. Reduce the solvent volume under vacuum until the product begins to precipitate.
-
Purification: Add anhydrous hexane to fully precipitate the product. Collect the solid by filtration under inert atmosphere, wash with a small amount of cold hexane, and dry under high vacuum. The product, [RuCl₂(p-cymene)(this compound)], is typically obtained as a microcrystalline solid.
Workflow for Complex Synthesis:
References
Application Note: A Multi-modal Analytical Framework for the Comprehensive Characterization of 2-Methylindolizine
Introduction: The Structural Nuance of 2-Methylindolizine
This compound is a heterocyclic aromatic compound featuring a fused pyridine and pyrrole ring system. As a constitutional isomer of the more common 2-methylindole, it possesses a unique 10π-electron system with the nitrogen atom at a bridgehead position, which imparts distinct electronic and chemical properties.[1] This structural motif is a valuable scaffold in medicinal chemistry and materials science, with derivatives showing promise in various applications, including as fluorescent probes and pharmacologically active agents.[2][3]
Given its specific isomeric structure, unambiguous characterization is paramount to ensure compound identity, purity, and quality for any downstream application. A simple molecular formula or mass determination is insufficient. This guide presents an integrated, multi-technique analytical workflow designed to provide a comprehensive and definitive characterization of this compound. We will explore the causality behind the selection of each technique, moving from initial structural elucidation to absolute structure confirmation and purity assessment.
The Integrated Analytical Workflow
The characterization of a newly synthesized or isolated batch of this compound should follow a logical progression. The workflow begins with spectroscopic methods that build a structural hypothesis (NMR, MS), is followed by techniques to assess purity (HPLC, GC), and culminates in an optional, but definitive, method for absolute structure confirmation (X-ray Crystallography).
Caption: Integrated workflow for this compound Characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Expertise & Causality: NMR is the most powerful technique for elucidating the precise covalent structure of an organic molecule in solution. For this compound, ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR provides a map of the carbon skeleton. The unique electronic environment of the indolizine ring system results in a characteristic chemical shift pattern that can definitively distinguish it from an indole isomer.[4][5] Two-dimensional NMR experiments like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) are used to assemble the complete structural puzzle.
Expected Spectral Data
The indolizine core has 7 aromatic protons and a methyl group. The chemical shifts are influenced by the electron-donating pyrrole ring and the electron-withdrawing pyridine ring.
| Atom | Technique | Expected Chemical Shift (ppm) | Key Insights |
| Methyl (C2-CH₃) | ¹H NMR | ~2.4 | Singlet, confirms methyl group at an sp² carbon. |
| Aromatic Protons | ¹H NMR | 6.5 - 8.2 | Complex splitting patterns. H5 is often most downfield due to proximity to the bridgehead nitrogen. |
| Methyl Carbon | ¹³C NMR | ~15 - 25 | Aliphatic region, confirms methyl group. |
| Ring Carbons | ¹³C NMR | 100 - 140 | Aromatic region. Bridgehead carbons (C8a, C4a) and C2 will have distinct shifts. |
Note: Exact shifts are solvent-dependent. Data synthesized from general knowledge of indolizine systems.[4][6]
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common starting point for non-polar to moderately polar compounds.
-
Ensure the sample is fully dissolved. If not, sonicate briefly or choose a more suitable solvent.
-
-
Instrument Setup (300-500 MHz Spectrometer):
-
Tune and shim the spectrometer probe for the specific sample and solvent to ensure high resolution.
-
Acquire a standard ¹H NMR spectrum. A spectral width of -2 to 12 ppm is typically sufficient. Use 16-32 scans for a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 0 to 200 ppm is standard. This requires significantly more scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Calibrate the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the ¹H signals to determine the relative proton ratios.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the specific protons in the molecule.
-
If the structure is ambiguous, perform 2D NMR experiments (COSY, HSQC) to establish connectivity.
-
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
Expertise & Causality: MS provides the exact molecular weight of a compound, which is a critical piece of evidence for structural confirmation. High-Resolution Mass Spectrometry (HRMS) is particularly trustworthy as it can determine the elemental composition to within a few parts per million (ppm), allowing for the confident assignment of the molecular formula (C₉H₉N for this compound). The fragmentation pattern observed in techniques like Electron Ionization (EI) MS can also provide structural clues that corroborate NMR data.[7]
Expected Mass Data
| Technique | Parameter | Expected Value (m/z) | Key Insights |
| Low-Resolution MS (LRMS) | Molecular Ion [M]⁺ | 131.1 | Confirms nominal molecular weight. |
| High-Resolution MS (HRMS) | [M+H]⁺ (ESI) | 132.0808 | Confirms elemental composition (C₉H₁₀N⁺). |
| GC-MS (EI) | Molecular Ion [M]⁺ | 131 | Base peak often [M-1]⁺ at m/z 130 due to loss of a hydrogen atom. |
Note: HRMS value calculated for the protonated species C₉H₁₀N⁺. Data for GC-MS is inferred from typical fragmentation of similar N-heterocycles.[8][9]
Protocol: HRMS Analysis via Electrospray Ionization (ESI)
-
Sample Preparation:
-
Prepare a dilute stock solution of this compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of solvent (methanol or acetonitrile) and deionized water containing 0.1% formic acid. The acid promotes protonation for positive-ion mode ESI.
-
-
Instrument Setup (ESI-TOF or ESI-Orbitrap):
-
Calibrate the mass spectrometer using a known calibration standard immediately before the run to ensure high mass accuracy.
-
Set the instrument to positive ion mode.
-
Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable and strong signal for the ion of interest.
-
-
Data Acquisition and Analysis:
-
Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
Identify the peak corresponding to the protonated molecule, [M+H]⁺.
-
Use the instrument software to calculate the elemental composition based on the measured accurate mass. The calculated formula should match C₉H₉N with a mass error of < 5 ppm.
-
Chromatographic Methods: The Purity Verdict
Expertise & Causality: Chromatography is the gold standard for assessing the purity of a chemical compound. It separates the target compound from impurities, starting materials, and side products. Using two orthogonal methods (e.g., reversed-phase HPLC and GC) provides a highly trustworthy assessment of purity.[10] For HPLC, detection is typically done with a UV detector, leveraging the strong UV absorbance of the aromatic indolizine core.
Protocol: Purity Assessment by Reversed-Phase HPLC-UV
-
Method Development & System Preparation:
-
Column: Use a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A common starting point is a gradient of Mobile Phase A (Water with 0.1% Trifluoroacetic Acid or Formic Acid) and Mobile Phase B (Acetonitrile or Methanol with 0.1% of the same acid).
-
Flow Rate: Set to 1.0 mL/min.
-
Detection: Set the UV detector to a wavelength where the compound absorbs strongly, determined from a UV-Vis spectrum (e.g., ~254 nm or the specific λmax).
-
Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase (or a compatible solvent) at a concentration of ~1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
Dilute to a final concentration of ~0.1 mg/mL for injection.
-
-
Analysis:
-
Inject 5-10 µL of the prepared sample.
-
Run a scouting gradient (e.g., 5% B to 95% B over 20 minutes) to determine the approximate retention time.
-
Optimize the gradient to ensure the main peak is well-resolved from any impurities and elutes with a reasonable retention time (e.g., 5-15 minutes).
-
Once the method is optimized, perform a final injection. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A purity level of >98% is typically desired for research applications.[11][12]
-
X-ray Crystallography: Absolute Structural Confirmation
Expertise & Causality: While NMR and MS provide overwhelming evidence for a proposed structure, single-crystal X-ray crystallography offers the only method for its absolute, unambiguous determination. This technique maps the electron density of a crystalline solid, revealing the precise 3D coordinates of every atom, as well as bond lengths and angles.[13] It serves as the ultimate validation, confirming not only the constitution and connectivity but also the specific tautomeric and isomeric form in the solid state.
Protocol: Single Crystal Growth and Analysis
-
Crystal Growth (The Critical Step):
-
This is an empirical process requiring patience. The goal is to allow molecules to slowly and orderly arrange themselves into a crystal lattice.
-
Method: Slow evaporation is a common and effective technique.
-
Procedure: a. Dissolve a high-purity sample (as determined by HPLC) of this compound in a minimal amount of a suitable solvent (e.g., dichloromethane, ethyl acetate, or acetone) to create a near-saturated solution. b. Add a "non-solvent" in which the compound is poorly soluble (e.g., n-hexane, pentane) dropwise until the solution becomes faintly turbid. c. Add a single drop of the primary solvent to clarify the solution. d. Loosely cover the vial (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free environment for several days to weeks.[14]
-
-
Crystal Selection and Mounting:
-
Once suitable crystals (clear, well-defined shape, ~0.1-0.3 mm in size) have formed, carefully select one using a microscope and a micro-loop.
-
Mount the crystal on the goniometer head of the diffractometer.
-
-
Data Collection and Structure Solution:
-
The crystal is cooled in a stream of cold nitrogen gas (~100 K) to minimize thermal motion.
-
An X-ray diffractometer is used to irradiate the crystal, and the diffraction pattern is collected as the crystal is rotated.
-
Specialized software is used to solve the phase problem and generate an initial electron density map, from which the atomic positions are determined and the structure is refined.[13][15]
-
Caption: Relationship of Analytical Data to Final Structure.
References
- 1. Indolizine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. rsc.org [rsc.org]
- 7. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 8. 2-Methylindole | C9H9N | CID 7224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Methylindoline [webbook.nist.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Chemical Composition Analysis Using HPLC-UV/GC-MS and Inhibitory Activity of Different Nigella sativa Fractions on Pancreatic α-Amylase and Intestinal Glucose Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolation, characterization and x-ray structure determination of the schiff base ligand: 5-methyl-2-phenyl-4-[phenyl-(4-phenyl-thiazol-2-ylamino)-methylene]-2,4-dihydro-pyrazol-3-one [scielo.org.za]
- 14. A Study X-ray Crystal Structure of Compound 2-[Methylthio(morpholino)methylene]malononitrile, C9H11N3OS, American Journal of Quantum Chemistry and Molecular Spectroscopy, Science Publishing Group [sciencepublishinggroup.com]
- 15. mdpi.com [mdpi.com]
developing bioassays for 2-Methylindolizine derivatives
Application Notes & Protocols
Topic: Developing Bioassays for 2-Methylindolizine Derivatives: A Guide to Cytotoxicity, Proliferation, and Apoptosis Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of the this compound Scaffold
The indolizine scaffold, a structural isomer of the well-known indole nucleus, represents a privileged heterocyclic system in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, including antitumor, anti-inflammatory, and enzymatic inhibitory properties[1]. The this compound core, in particular, serves as a versatile foundation for designing novel therapeutic agents. Recent studies have highlighted the anticancer potential of various this compound derivatives, making them attractive candidates for drug discovery programs aimed at developing new oncology treatments[2][3].
This guide provides a comprehensive framework for the initial biological evaluation of novel this compound derivatives. As a Senior Application Scientist, the following protocols are designed not merely as a sequence of steps, but as a logical, self-validating workflow. We will proceed from broad assessments of cytotoxicity to more nuanced investigations into the mechanism of action, specifically focusing on apoptosis. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot these assays effectively.
Section 1: A Tiered Strategy for Bioassay Development
A robust and efficient screening cascade is essential for evaluating a library of novel compounds. Instead of deploying a wide range of complex assays simultaneously, a tiered approach is more logical and resource-effective. This strategy allows for the early filtration of inactive or overly toxic compounds, ensuring that more intensive mechanistic studies are reserved for the most promising candidates.
Our recommended workflow begins with primary assays to assess the overall impact of the compounds on cell viability and growth. Compounds that demonstrate significant activity in these initial screens are then advanced to secondary, mechanism-of-action assays.
Figure 1: A tiered bioassay screening workflow for this compound derivatives.
Section 2: Primary Screening Protocols
Primary assays are designed to be robust, high-throughput, and cost-effective, providing a broad measure of a compound's biological effect. Here, we detail two foundational assays: the MTT assay for metabolic activity and the SRB assay for total cell protein. Running these orthogonal assays in parallel provides a more confident assessment of cytotoxicity, as they measure different cellular health parameters. A compound that shows activity in both is less likely to be a false positive resulting from assay-specific artifacts.
Protocol: MTT Cytotoxicity Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[4] In viable cells, mitochondrial reductase enzymes cleave the yellow tetrazolium salt MTT into purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of metabolically active cells.[6]
Materials and Reagents:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
MTT reagent (5 mg/mL in PBS), sterile-filtered
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
96-well flat-bottom cell culture plates
-
Test this compound derivatives (stock solutions in DMSO)
-
Positive control (e.g., Doxorubicin)
Step-by-Step Methodology:
-
Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA. Resuspend cells in complete medium and perform a cell count. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in complete medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells.[7] Include wells for:
-
Vehicle Control: Medium with the same final concentration of DMSO.
-
Positive Control: Medium with a known cytotoxic agent like Doxorubicin.
-
Untreated Control: Medium only.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator. The incubation time should be optimized based on the cell line's doubling time.
-
MTT Addition: After incubation, add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8] Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot % Cell Viability against the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response) to determine the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ is a key measure of a drug's potency and represents the concentration required to reduce cell viability by 50%.[8]
Protocol: Sulforhodamine B (SRB) Proliferation Assay
Principle: The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[7] The amount of bound dye is proportional to the total protein mass, which is directly related to the number of cells in the well. This assay is independent of metabolic activity and provides a complementary endpoint to the MTT assay.
Materials and Reagents:
-
All materials from the MTT protocol
-
Trichloroacetic acid (TCA), 10% (w/v) cold solution
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM, pH 10.5
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol.
-
Cell Fixation: After the compound incubation period, gently add 50 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[7]
-
Washing: Carefully remove the supernatant. Wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow the plates to air-dry completely.
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 15-30 minutes.
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air-dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.[7]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
Data Analysis: The data analysis is identical to the MTT assay. Calculate the % Cell Viability and determine the IC₅₀ value for each compound.
Data Presentation: Summarize the calculated IC₅₀ values in a table for easy comparison of the potency of different this compound derivatives.
| Compound ID | Cell Line | MTT IC₅₀ (µM) | SRB IC₅₀ (µM) |
| 2-Me-Ind-001 | MCF-7 | 12.5 ± 1.1 | 15.2 ± 1.8 |
| 2-Me-Ind-002 | MCF-7 | 2.8 ± 0.4 | 3.5 ± 0.6 |
| 2-Me-Ind-003 | MCF-7 | > 50 | > 50 |
| Doxorubicin | MCF-7 | 0.9 ± 0.2 | 1.1 ± 0.3 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Section 3: Secondary Screening - Investigating Apoptosis
Compounds that exhibit potent cytotoxicity (e.g., low micromolar IC₅₀ values) in primary screens should be investigated further to determine their mechanism of action. A common mechanism for anticancer drugs is the induction of apoptosis, or programmed cell death.[3][9]
Protocol: Annexin V & Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
-
Annexin V: In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, PS flips to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[10]
-
Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[10]
Figure 2: Principle of Annexin V and Propidium Iodide staining for apoptosis detection.
Materials and Reagents:
-
6-well cell culture plates
-
Test compound(s) at concentrations around their IC₅₀ value
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and allow them to attach overnight. Treat the cells with the this compound derivative at 1x and 2x its IC₅₀ value for a predetermined time (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Harvesting: After incubation, collect both the floating cells (from the supernatant) and adherent cells (by trypsinization). It is crucial to combine both populations as apoptotic cells may detach.[10]
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[11]
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[8]
-
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the stained cells by flow cytometry within one hour.[11] Use FITC (for Annexin V) and PerCP or a similar channel (for PI) for detection.
Data Analysis and Interpretation: The flow cytometry data will be displayed as a dot plot, which can be divided into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (or cells with mechanically damaged membranes).
A significant increase in the percentage of cells in the lower-right and upper-right quadrants in compound-treated samples compared to the vehicle control indicates that the this compound derivative induces cell death via apoptosis.
Conclusion and Future Directions
This guide provides a foundational set of protocols for the initial characterization of this compound derivatives. By employing a tiered approach starting with general cytotoxicity and proliferation assays (MTT, SRB) and progressing to mechanistic studies like apoptosis detection (Annexin V/PI), researchers can efficiently identify and prioritize promising drug candidates.
Positive results from these assays, particularly the induction of apoptosis, would warrant further investigation into the specific molecular pathways involved. Subsequent studies could include caspase activity assays to confirm the activation of the apoptotic cascade, Western blotting for key apoptotic proteins (e.g., PARP cleavage, Bcl-2 family members), and cell cycle analysis.[12] This systematic approach ensures a thorough and reliable evaluation of the therapeutic potential of this exciting class of compounds.
References
- 1. Inhibitory activities of indolizine derivatives: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Synthesis and anticancer activity studies of indolylisoxazoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijprajournal.com [ijprajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: 2-Methylindolizine in Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide on the application of 2-methylindolizine as a versatile scaffold in cycloaddition reactions. Moving beyond a simple recitation of procedures, this guide delves into the mechanistic underpinnings, strategic considerations for experimental design, and practical, field-tested protocols. We will explore the utility of this compound in constructing complex heterocyclic systems, such as cycl[3.2.2]azines, which are of significant interest in materials science and medicinal chemistry. The protocols and insights presented herein are designed to be self-validating, grounded in established chemical principles, and supported by authoritative literature to ensure scientific integrity and reproducibility.
Introduction: The Unique Reactivity of the Indolizine Core
Indolizine is a nitrogen-containing heterocyclic aromatic compound, isomeric with indole, that features a unique fusion of a π-excessive pyrrole ring and a π-deficient pyridine ring with a bridgehead nitrogen atom.[1] This electronic arrangement imparts a distinct reactivity profile. The indolizine system is a 10π-electron aromatic heterocycle, capable of acting as an 8π component in pericyclic reactions.
The introduction of a methyl group at the C-2 position, yielding this compound, modulates the electronic properties of the ring system, influencing its reactivity and the stability of reaction intermediates. This guide will focus specifically on the cycloaddition reactions of this important derivative.
Theoretical Framework: Mechanistic Insights into Cycloaddition Pathways
This compound primarily engages in two major classes of cycloaddition reactions: [8π+2] cycloadditions and 1,3-dipolar cycloadditions. Understanding the principles governing these reactions is paramount for experimental success.
The [8π+2] Cycloaddition Pathway
The most characteristic reaction of the indolizine core is its participation as an 8π component in cycloaddition reactions with electron-deficient alkynes or alkenes (2π components). This reaction provides a direct route to the cycl[3.2.2]azine skeleton.[1] A classic example is the reaction of this compound with dimethyl acetylenedicarboxylate (DMAD).[1]
The mechanism of this transformation has been a subject of considerable study and can proceed through two potential pathways, governed by the specific reactants and conditions[2]:
-
Concerted Mechanism: A pericyclic process where the π-systems of the indolizine and the dienophile interact in a single, concerted transition state to form the cycloadduct directly.
-
Stepwise (Dipolar) Mechanism: This pathway involves the initial nucleophilic attack from the indolizine (typically from the C-3 position, which has the highest electron density) onto the electrophilic dienophile.[1] This forms a zwitterionic intermediate, which then undergoes intramolecular cyclization to yield the final product.
Quantum chemical calculations suggest that the operative mechanism is highly dependent on the electronic nature of the substituents on both the indolizine and the dienophile.[2]
Caption: Potential mechanistic pathways for the [8π+2] cycloaddition.
The 1,3-Dipolar Cycloaddition Pathway
Indolizines can also be synthesized via 1,3-dipolar cycloaddition reactions. This typically involves the in situ generation of a pyridinium ylide from a corresponding pyridinium salt. The ylide, a 1,3-dipole, then reacts with a dipolarophile (an activated alkene or alkyne) to form a cycloadduct, which subsequently aromatizes to the indolizine core. While this is more a synthesis of indolizines, understanding this pathway is crucial as the choice of pyridine precursor dictates the substitution pattern of the final product.
Application Protocol: Synthesis of Dimethyl 5-Methylcycl[3.2.2]azine-1,2-dicarboxylate
The following is a representative protocol for the [8π+2] cycloaddition of this compound with dimethyl acetylenedicarboxylate (DMAD). This procedure is a generalized method based on established literature reports for this class of reaction.[1][2]
Materials and Reagents
-
This compound: (See Appendix for synthesis protocol)
-
Dimethyl acetylenedicarboxylate (DMAD): (Caution: Lachrymator)
-
Palladium on Carbon (10% Pd/C): (Caution: Flammable solid, handle with care)
-
Anhydrous Toluene or Xylene: (Solvent)
-
Silica Gel: (For column chromatography)
-
Hexanes and Ethyl Acetate: (Chromatography eluents)
-
Standard Glassware: Round-bottom flask, reflux condenser, magnetic stirrer, etc.
-
Inert Atmosphere System: Nitrogen or Argon gas line.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the cycloaddition.
Step-by-Step Procedure
-
Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser. Flame-dry the apparatus under vacuum and backfill with an inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.
-
Scientific Rationale: Indolizines and the resulting cyclazines can be susceptible to oxidation, especially at elevated temperatures. An inert atmosphere prevents side reactions and product degradation.
-
-
Charging Reagents: To the flask, add this compound (1.0 equiv), 10% Palladium on Carbon (approx. 10-20% by weight of the indolizine), and anhydrous toluene (to achieve a concentration of approx. 0.1-0.2 M).
-
Scientific Rationale: Palladium on carbon acts as a dehydrogenation catalyst. The initial cycloaddition may form a dihydrocyclazine intermediate, which is then aromatized by the catalyst to the final cyclazine product. Toluene or xylene are used as high-boiling solvents to provide the necessary thermal energy for the reaction.
-
-
Addition of Dienophile: While stirring the suspension at room temperature, add dimethyl acetylenedicarboxylate (DMAD, 1.1-1.2 equiv) dropwise via syringe.
-
Scientific Rationale: A slight excess of the dienophile ensures complete consumption of the limiting indolizine reagent. Dropwise addition helps to control any initial exotherm.
-
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain it for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the this compound spot and the appearance of a new, often fluorescent, product spot indicates reaction progression.
-
Scientific Rationale: TLC is a crucial and rapid technique to determine the point of reaction completion, preventing unnecessary heating that could lead to product decomposition.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography. A gradient elution system, typically starting with hexanes and gradually increasing the polarity with ethyl acetate, is effective for separating the product from unreacted DMAD and any byproducts.
-
Characterization: Collect the fractions containing the desired product (identified by TLC). Combine them and remove the solvent under reduced pressure to yield dimethyl 5-methylcycl[3.2.2]azine-1,2-dicarboxylate, often as a colored solid. Confirm the structure using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Data Presentation: Scope of the [8π+2] Cycloaddition
The reaction is applicable to a range of substituted indolizines and acetylenic esters. The table below summarizes representative examples.
| Entry | Indolizine Substituent | Dienophile | Catalyst/Solvent/Temp | Yield (%) | Reference |
| 1 | 2-Methyl | DMAD | Pd-C / Toluene / Reflux | Not explicitly stated, but successful | [1] |
| 2 | H (Unsubstituted) | DMAD | Pd-C / Toluene / Reflux | Good | [1] |
| 3 | 2-Phenyl | DMAD | Pd-C / Toluene / Reflux | Good | [1] |
| 4 | 6-Nitro | DMAD | Toluene / Reflux / 3h | 31% | [2] |
| 5 | 2-tert-Butyl | Methyl Acrylate | Open Air | Good | [1] |
Troubleshooting and Field-Proven Insights
-
Low Yield: If the yield is poor, ensure the solvent is completely anhydrous. Water can interfere with the reaction. Also, verify the activity of the Pd/C catalyst; older catalysts may be less effective.
-
Complex Product Mixture: Overheating or prolonged reaction times can lead to decomposition or side reactions. Monitor the reaction closely by TLC and stop when the starting material is consumed. Inadequate inert atmosphere technique can also lead to oxidized byproducts.
-
Purification Challenges: Cyclazine products can sometimes be highly fluorescent and may streak on silica gel. Using a less polar solvent system or deactivating the silica gel slightly with triethylamine (1%) can improve chromatographic separation.
Conclusion
This compound is a powerful and versatile building block in synthetic organic chemistry. Its participation in [8π+2] cycloaddition reactions offers a robust and direct entry into the valuable cycl[3.2.2]azine heterocyclic system. By understanding the underlying mechanisms and carefully controlling reaction parameters as outlined in this guide, researchers can effectively harness the synthetic potential of this unique scaffold for applications in materials and pharmaceutical development.
Appendix: Synthesis of this compound
A common method for the synthesis of this compound is the Tschitschibabin reaction, involving the reaction of 2-picoline with an α-halo ketone (e.g., chloroacetone) followed by base-induced cyclization.
-
Step 1 (Quaternization): React 2-picoline with chloroacetone to form 1-(2-oxopropyl)-2-methylpyridinium chloride.
-
Step 2 (Cyclization): Treat the resulting pyridinium salt with a base, such as aqueous sodium bicarbonate or sodium carbonate. The base abstracts a proton from the methyl group of the picoline moiety, generating an ylide which undergoes an intramolecular aldol-type condensation followed by dehydration to yield this compound.
References
Troubleshooting & Optimization
common side reactions in the synthesis of 2-Methylindolizine
Welcome to the technical support center for the synthesis of 2-Methylindolizine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Instead of a rigid protocol, we offer a dynamic troubleshooting guide in a question-and-answer format to address the specific issues you may face in the lab. Our focus is on understanding the causality behind experimental outcomes to empower you to optimize your synthetic strategy.
Introduction: The Synthetic Landscape of this compound
The indolizine core is a privileged structure in medicinal chemistry and materials science.[1] Its synthesis, while conceptually straightforward, is often plagued by competing reaction pathways that can significantly lower yields and complicate purification. The two most prevalent methods for constructing the this compound skeleton are the Tschitschibabin (Chichibabin) reaction and 1,3-dipolar cycloadditions.[1][2] Both pathways converge on a critical intermediate: the pyridinium ylide.[3][4] The stability and reactivity of this ylide dictate the success of the synthesis, and controlling its fate is paramount to avoiding unwanted side products.
This guide will dissect the common pitfalls in these synthetic routes, providing you with the mechanistic insights and practical solutions needed to achieve high yields and purity.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Issue 1: Low or No Yield of this compound in a Tschitschibabin Reaction.
Question: I'm performing a Tschitschibabin synthesis by reacting 2-picoline with an α-halocarbonyl (like chloroacetone or bromoacetone) followed by base-mediated cyclization, but my yield is disappointingly low. My TLC plate shows a complex mixture of spots. What's going wrong?
Answer: This is a classic issue in the Tschitschibabin synthesis, which often stems from side reactions that consume your starting materials or trap the key pyridinium ylide intermediate. Let's break down the likely culprits.
Causality & Mechanism:
The Tschitschibabin reaction proceeds via two main steps: 1) Quaternization of the pyridine nitrogen to form a pyridinium salt, and 2) Base-mediated deprotonation to form a pyridinium ylide, which undergoes intramolecular cyclization.[5] Several side reactions can occur:
-
Dimerization of the α-Halocarbonyl: Under basic conditions, α-halocarbonyl compounds can undergo self-condensation or dimerization, consuming a key reagent before it can react with the pyridine.[6]
-
Incomplete Cyclization: The pyridinium salt intermediate is highly polar and may not cyclize efficiently if the reaction conditions (temperature, base strength) are not optimal. This leaves unreacted salt in your flask.[6]
-
Ylide Instability and Alternative Pathways: The pyridinium ylide is the crucial intermediate. If not trapped intramolecularly, it can be protonated back to the salt, react with other electrophiles, or decompose, especially at high temperatures.[6]
Troubleshooting Workflow:
Caption: Troubleshooting logic for low yields in Tschitschibabin synthesis.
Recommended Solutions:
| Parameter | Recommended Action | Rationale |
| Base | Switch from weaker bases (e.g., NaHCO₃, K₂CO₃) to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). | A stronger base ensures more efficient deprotonation to form the ylide, driving the cyclization forward and minimizing the lifetime of the pyridinium salt intermediate.[6][7] |
| Temperature | Gradually increase the reflux temperature. Consider switching to a higher-boiling solvent (e.g., toluene to xylene). | The intramolecular 1,5-dipolar cyclization step has a significant activation energy. Insufficient heat can lead to stalling at the pyridinium salt stage.[6] |
| Reagent Addition | Add the α-halocarbonyl slowly to a heated solution of the pyridine derivative. | This minimizes the concentration of the α-halocarbonyl at any given time, reducing the rate of its self-condensation side reaction. |
| Atmosphere | Run the reaction under an inert atmosphere (Nitrogen or Argon). | This prevents oxidative side reactions that can lead to colored impurities and decomposition of the electron-rich indolizine product. |
Issue 2: Formation of Isomeric Byproducts in 1,3-Dipolar Cycloaddition.
Question: I'm using a 1,3-dipolar cycloaddition approach, generating a pyridinium ylide and reacting it with an unsymmetrical alkyne (e.g., ethyl propiolate). I'm getting my desired this compound, but also another major product that appears to be an isomer. How can I improve the regioselectivity?
Answer: This is a common challenge in 1,3-dipolar cycloadditions involving unsymmetrical dipolarophiles. The formation of regioisomers is governed by the electronic and steric properties of both the pyridinium ylide (the 1,3-dipole) and the alkyne (the dipolarophile).
Causality & Mechanism:
The pyridinium ylide has two nucleophilic centers (the carbanion and a carbon on the pyridine ring) and the electron-deficient alkyne has two electrophilic centers. The cycloaddition can proceed via two different orientations, leading to a mixture of regioisomers. The preferred pathway is often dictated by the frontier molecular orbitals (HOMO of the ylide and LUMO of the dipolarophile).
Furthermore, the reaction doesn't always proceed via a concerted cycloaddition. It can begin with a Michael-type addition to form a zwitterionic intermediate. This intermediate has multiple fates:[3]
-
(Desired) Cyclization: Attack at the pyridine ring leads to a dihydroindolizine, which then aromatizes.
-
(Side Reaction) Dihydrofuran Formation: The enolate can attack the ylide, with pyridine acting as a leaving group.[3]
-
(Side Reaction) Cyclopropane Formation: An alternative intramolecular cyclization can lead to cyclopropane derivatives.[3]
Caption: Competing reaction pathways for pyridinium ylides.[3]
Recommended Solutions:
| Parameter | Recommended Action | Rationale |
| Dipolarophile Choice | Use strongly electron-deficient and sterically biased alkynes or alkenes. | This enhances the difference in reactivity between the two ends of the dipolarophile, favoring one addition orientation over the other. Symmetrical dipolarophiles (e.g., DMAD) avoid this issue entirely but limit product diversity.[6] |
| Solvent Polarity | Screen solvents of varying polarity (e.g., toluene, THF, acetonitrile). | The polarity of the solvent can stabilize or destabilize the transition states leading to different products. Less polar solvents may favor the concerted pathway, potentially increasing regioselectivity.[6] |
| Catalyst | Investigate the use of a catalyst (e.g., metal catalysts). | Catalysts can sometimes template the reaction, pre-organizing the ylide and dipolarophile to favor a single transition state and improve selectivity.[4][6] |
| Temperature Control | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | Lower temperatures give the reaction more time to select for the transition state with the lowest activation energy, which often leads to the thermodynamically favored regioisomer. Higher temperatures can lead to a mixture of products.[6] |
Experimental Protocols
Protocol 1: Optimized Tschitschibabin Synthesis of this compound
This protocol is designed to minimize common side reactions by controlling reagent concentration and ensuring complete cyclization.
Materials:
-
2-Picoline
-
Chloroacetone (or Bromoacetone)
-
Anhydrous Toluene
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer under an inert atmosphere.
-
Initial Charge: Add 2-picoline (1.0 eq) to anhydrous toluene.
-
Quaternization: Heat the solution to 80 °C. Add chloroacetone (1.05 eq) dropwise over 30 minutes. A precipitate (the pyridinium salt) will begin to form.
-
Reaction Monitoring: Stir the mixture at 80 °C for 2-4 hours until the formation of the salt is complete (monitor by TLC, observing the consumption of 2-picoline).
-
Cyclization: Increase the temperature to reflux (approx. 110 °C). Add DBU (1.2 eq) dropwise. The mixture should darken.
-
Completion: Maintain reflux for 6-12 hours until the pyridinium salt is consumed (monitor by TLC; the salt will be a polar spot at the baseline, while the product will have a higher Rf).
-
Workup: Cool the reaction to room temperature. Wash the mixture with water to remove DBU salts. Extract the aqueous layer with toluene. Combine organic layers, dry with MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Purification Strategy for Removing Unreacted Pyridinium Salt
If your reaction stalls and you are left with a mixture of this compound and the intermediate pyridinium salt, a specialized workup is more effective than direct chromatography.
-
Solvent Removal: Concentrate the crude reaction mixture to dryness.
-
Differential Solubility: Add diethyl ether to the residue and triturate (grind the solid with the solvent). The this compound product is soluble in ether, while the polar pyridinium salt is not.
-
Filtration: Filter the mixture. The solid collected is the unreacted pyridinium salt. The filtrate contains your desired product.
-
Concentration & Chromatography: Concentrate the ether filtrate. The resulting crude product will be significantly enriched in this compound and can now be effectively purified by standard silica gel chromatography.
References
- 1. Recent progress in synthesis and bioactivity studies of indolizines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. d-nb.info [d-nb.info]
troubleshooting 2-Methylindolizine synthesis reaction conditions
Welcome to the technical support center for the synthesis of 2-methylindolizine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. As Senior Application Scientists, we provide not just protocols, but the underlying chemical reasoning to empower you to troubleshoot and optimize your reactions effectively.
Overview of this compound Synthesis
Indolizine, a fused heterocyclic system of pyridine and pyrrole rings, is a core structure in numerous natural products and pharmacologically active compounds.[1] The synthesis of substituted indolizines, such as this compound, has been a subject of extensive research. While modern methods involving transition-metal catalysis exist, the classical Tschitschibabin (Chichibabin) reaction remains a straightforward and widely used approach due to the accessibility of starting materials.[2][3]
This guide will focus primarily on troubleshooting the Tschitschibabin synthesis, which typically involves two key steps:
-
Quaternization: Reaction of a pyridine derivative (2-picoline) with an α-halocarbonyl compound (e.g., chloroacetone or bromoacetone) to form a pyridinium salt.
-
Cyclization: Base-mediated intramolecular condensation of the pyridinium salt to yield the indolizine ring system.[3][4]
Understanding the mechanism is key to troubleshooting. The base deprotonates the acidic methylene group of the picoline substituent, generating a pyridinium ylide intermediate. This ylide then undergoes a 1,5-dipolar cyclization, followed by dehydration to afford the aromatic this compound product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent method is the Tschitschibabin reaction, valued for its simplicity.[3] Other classical methods include the Scholtz synthesis, which involves the high-temperature reaction of 2-methylpyridine with acetic anhydride.[5] More recent strategies include transition metal-catalyzed reactions (e.g., using copper, palladium, or gold) and 1,3-dipolar cycloadditions, which offer access to diverse substitution patterns that can be difficult to achieve via classical routes.[2][6]
Q2: Which α-halocarbonyl should I use: chloroacetone or bromoacetone?
A2: Bromoacetone is generally more reactive than chloroacetone due to the better leaving group ability of bromide compared to chloride. This can lead to faster quaternization of the 2-picoline. However, bromoacetone is also a more potent lachrymator and can be more prone to self-condensation and polymerization, potentially leading to more side products if not handled carefully.[7] For initial experiments, chloroacetone can be a more manageable starting material.
Q3: Why are anhydrous conditions often recommended?
A3: The key intermediate in the Tschitschibabin reaction is the pyridinium ylide, which is generated by a base. In the presence of water, strong bases can be quenched. Furthermore, water can potentially hydrolyze the α-halocarbonyl starting material or participate in side reactions, leading to lower yields. While some modern variations are performed in water, classical procedures often benefit from anhydrous solvents like acetone, ethanol, or DMF.[3][8]
Q4: My final product is a dark oil or solid. Is this normal?
A4: Crude this compound is often a dark-colored oil or a low-melting-point solid due to impurities and polymeric byproducts.[7] The pure compound should be a white to pale yellow crystalline solid. Effective purification via column chromatography and/or recrystallization is essential to obtain the product in high purity.
General Experimental Protocol (Tschitschibabin Synthesis)
This protocol provides a starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.
Step 1: Synthesis of 1-(2-Oxopropyl)-2-methylpyridinium Bromide
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-picoline (1.0 equiv.) in anhydrous acetone (approx. 5-10 mL per gram of picoline).
-
Slowly add bromoacetone (1.05 equiv.) to the solution at room temperature. A mild exotherm may be observed.
-
Stir the reaction mixture at room temperature or gently reflux for 2-4 hours. The formation of a precipitate (the pyridinium salt) is typically observed.
-
Cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid salt by vacuum filtration, wash with cold, anhydrous acetone or diethyl ether, and dry under vacuum. The salt can often be used in the next step without further purification.
Step 2: Cyclization to this compound
-
Suspend the pyridinium salt (1.0 equiv.) in a suitable solvent such as ethanol, DMF, or acetonitrile.
-
Add a base (e.g., potassium carbonate, sodium bicarbonate, or triethylamine; 2-3 equiv.).
-
Heat the mixture to reflux and monitor the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexanes). The reaction is typically complete within 4-12 hours.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting crude residue can then be purified.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low or No Yield of this compound
This is the most common issue, often stemming from problems in the cyclization step.
-
Potential Cause A: Ineffective Base
-
Causality: The formation of the pyridinium ylide is a critical, base-mediated equilibrium step. A base that is too weak (e.g., sodium bicarbonate in some solvents) may not be sufficient to deprotonate the pyridinium salt effectively. An old or hydrated base (especially K₂CO₃) will have reduced activity.[8]
-
Solution:
-
Switch to a Stronger Base: If using NaHCO₃, switch to K₂CO₃, which is generally more effective.
-
Ensure Anhydrous Conditions: Use freshly dried base and anhydrous solvents. K₂CO₃ can be dried in an oven at >120 °C for several hours before use.
-
Increase Stoichiometry: Ensure at least 2 equivalents of base are used to drive the equilibrium towards the ylide.
-
-
-
Potential Cause B: Inappropriate Solvent or Temperature
-
Causality: The solvent polarity and reaction temperature significantly influence both the quaternization and cyclization steps. The 1,5-dipolar cyclization requires sufficient thermal energy to overcome the activation barrier.
-
Solution:
-
Increase Temperature: Ensure the reaction is heated to a vigorous reflux. If using a lower-boiling solvent like acetone, consider switching to ethanol (reflux ~78 °C) or DMF (reflux can be higher, but requires careful temperature control).[8]
-
Solvent Optimization: Ethanol is often a good starting point as it solubilizes the intermediates well. For stubborn reactions, a more polar, higher-boiling solvent like DMF can be effective. Refer to the table below for guidance.
-
-
-
Potential Cause C: Incomplete Quaternization
-
Causality: If the initial pyridinium salt formation is incomplete, the overall yield will be low. This can be due to impure 2-picoline or insufficient reaction time.
-
Solution:
-
Verify Reagent Purity: Distill the 2-picoline if its purity is suspect.
-
Confirm Salt Formation: Before proceeding to the cyclization, ensure the pyridinium salt has precipitated. If it remains oily, try triturating with diethyl ether to induce solidification. You can confirm its identity with ¹H NMR.
-
Increase Reaction Time/Temperature: Gently refluxing during the quaternization step can ensure complete reaction.
-
-
Table 1: Effect of Reaction Conditions on Indolizine Synthesis Yield
The following table summarizes typical outcomes based on condition changes, adapted from optimization studies.[8]
| Base | Solvent | Temperature (°C) | Typical Yield | Notes |
| NaHCO₃ | Ethanol | Reflux (~78) | Low to Moderate | Often slow and incomplete. |
| K₂CO₃ | Ethanol | Reflux (~78) | Good to High | A robust and commonly successful combination. |
| K₂CO₃ | DMF | 80-100 | Good to High | Effective, but requires careful temperature control and purification. |
| Triethylamine (Et₃N) | Toluene | Reflux (~110) | Moderate | Homogeneous conditions, but workup can be more complex. |
Problem 2: Formation of Dark Tar or Polymeric Material
-
Potential Cause: Self-Condensation of α-Halocarbonyl
-
Causality: α-Halocarbonyls, particularly bromoacetone, are susceptible to self-condensation or polymerization under basic conditions, especially at elevated temperatures. If the base is added before the quaternization is complete, it can react directly with the unreacted α-halocarbonyl.
-
Solution:
-
Isolate the Pyridinium Salt: A crucial step to prevent this side reaction is to perform the reaction in two distinct steps. First, form and isolate the pyridinium salt. Then, subject the purified salt to the basic cyclization conditions. This ensures no free α-halocarbonyl is present in the second step.[3]
-
Control Temperature: If performing a one-pot reaction, add the base slowly at a lower temperature before heating to reflux.
-
-
Problem 3: Difficulty in Product Purification
-
Potential Cause A: Contamination with Starting Materials
-
Causality: 2-picoline is basic and can have a similar polarity to the this compound product, making chromatographic separation challenging.
-
Solution:
-
Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in a nonpolar solvent like dichloromethane (DCM) or ethyl acetate. Wash with dilute acid (e.g., 1M HCl) to extract the basic product and unreacted picoline into the aqueous layer. Then, basify the aqueous layer with NaOH or K₂CO₃ and re-extract the product back into an organic solvent. This removes non-basic impurities.[9]
-
Optimize Chromatography: Use a less acidic stationary phase like neutral alumina instead of silica gel, as basic indolizines can streak or decompose on acidic silica. If using silica, consider adding a small amount of triethylamine (~1%) to the eluent to improve peak shape.[7][9]
-
-
-
Potential Cause B: Product Insolubility or Streaking on Column
-
Causality: Indolizines are basic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation (streaking) or irreversible adsorption.
-
Solution:
-
Deactivate Silica Gel: As mentioned, add ~1% triethylamine to your eluent system (e.g., ethyl acetate/hexanes) to cap the acidic sites on the silica gel.
-
Recrystallization: If chromatography is problematic, recrystallization can be a powerful alternative. Try solvents like ethanol, methanol, or hexanes/ethyl acetate mixtures.
-
-
Visualizing the Process
Diagram 1: General Workflow for Tschitschibabin Synthesis
Caption: General workflow for this compound synthesis.
Diagram 2: Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for low product yield.
References
- 1. Synthesis of Indolizine_Chemicalbook [chemicalbook.com]
- 2. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. jbclinpharm.org [jbclinpharm.org]
- 6. Indolizine synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Identification of Byproducts in 2-Methylindolizine Reactions
Welcome to the technical support center for navigating the complexities of 2-Methylindolizine reactions. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges in identifying and mitigating byproduct formation. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Q1: I'm observing multiple unexpected spots on my TLC plate after a substitution reaction on this compound. What are the likely culprits?
A1: The appearance of multiple spots on a TLC plate is a common observation and often points to the formation of several byproducts. The indolizine core, while aromatic, exhibits reactivity that can lead to a variety of side reactions, particularly under electrophilic conditions. Indolizines readily undergo electrophilic substitution, preferentially at the 3-position, followed by the 1-position.[1] It is also possible for substitution to occur at both positions simultaneously.[1]
Common Byproducts in Electrophilic Substitution Reactions:
-
Over-substitution Products: Due to the electron-rich nature of the indolizine ring, it's susceptible to multiple substitutions. For instance, in nitration reactions of this compound, in addition to the primary 1-nitro product, the formation of 3-nitro and 1,3-dinitro derivatives is also observed.[1]
-
Oxidation Products: At moderate temperatures, reagents like nitric acid can lead to the oxidation of the indolizine nucleus rather than substitution.[1]
-
Polymerization/Tar Formation: Harsh reaction conditions, such as high temperatures or strong acids, can induce polymerization of the starting material or intermediates, leading to intractable tars. This is a known issue in similar heterocyclic syntheses, like the Skraup synthesis of quinolines.[2]
-
Rearrangement Products: While less common, under certain conditions, acid-catalyzed rearrangements of the indolizine skeleton or substituents could occur.
To begin troubleshooting, it is crucial to analyze the reaction conditions. Consider factors like temperature, reaction time, and the purity of your starting materials and reagents.[3] A systematic approach to identifying these byproducts is outlined in the troubleshooting guides below.
Q2: My Friedel-Crafts acylation of this compound is giving a very low yield of the desired 1,3-diacetyl product and a complex mixture. How can I optimize this?
A2: Low yields and complex product mixtures in Friedel-Crafts acylations of this compound are often due to a combination of factors, including catalyst choice, solvent, and reaction conditions. The acylation of this compound can be sensitive, and diacylation can be particularly challenging to achieve in high yield.[1]
Key Considerations for Optimization:
-
Catalyst and Solvent: The choice of Lewis acid catalyst and solvent is critical. For instance, using a large excess of aluminum chloride in carbon tetrachloride has been reported for the synthesis of 3-acetyl-2-methylindolizines.[1] However, using carbon disulfide as a solvent for the acylation of this compound with acetyl chloride has been shown to afford the diacetyl derivative in very low yield.[1]
-
Reaction Temperature: Friedel-Crafts reactions can be highly exothermic. Maintaining a controlled, low temperature during the addition of reagents can minimize side reactions and prevent degradation of the product.
-
Purity of Reagents: Ensure that your this compound starting material is pure and that the acylating agent and Lewis acid are of high quality and anhydrous. Moisture can deactivate the catalyst and lead to unwanted side reactions.[3]
A methodical approach to optimization would involve screening different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂), solvents (e.g., CS₂, CH₂Cl₂, nitrobenzene), and temperature profiles.
Q3: After my reaction workup, I can't seem to isolate my this compound derivative. The crude NMR is uninterpretable. What could have happened?
A3: The disappearance of your product after workup is a frustrating but common issue. Several factors could be at play, ranging from the stability of your product to its physical properties.
Potential Issues During Workup:
-
Product Instability: Your this compound derivative might be unstable to the acidic or basic conditions of the workup.[4] For example, some functional groups can be cleaved or modified during aqueous extraction with acid or base. Diindolylamines, for instance, have been found to be unstable under ambient conditions.[5]
-
Product Solubility: The product may be more soluble in the aqueous layer than anticipated, especially if it has polar functional groups.[4][6] It's always a good practice to check the aqueous layer by TLC or a small-scale extraction and analysis before discarding it.
-
Product Volatility: If your derivative has a low molecular weight or is particularly volatile, it might be lost during solvent removal under reduced pressure (rotary evaporation).[4] Checking the solvent collected in the rotovap trap can sometimes recover the lost product.
-
Adsorption onto Filtration Media: If you performed a filtration step (e.g., through Celite or silica), your product might have adsorbed onto the solid material.[4]
To diagnose the problem, you can test the stability of your compound by taking a small aliquot of the reaction mixture before workup and treating it with the same acidic or basic solutions you plan to use.[4] Comparing the TLC of this test vial with the original reaction mixture will reveal any instabilities.
Troubleshooting Guides
Guide 1: Systematic Identification of Unknown Byproducts
When faced with an unknown mixture of byproducts, a systematic approach to their identification is essential. This workflow combines chromatographic separation with spectroscopic analysis.
Experimental Protocol:
-
Initial Assessment (TLC & Crude NMR):
-
Run a TLC of your crude reaction mixture using several different solvent systems to achieve good separation of the spots.
-
Obtain a crude ¹H NMR spectrum. While it may be complex, it can provide initial clues about the types of protons present and the relative amounts of major components.[4]
-
-
Preliminary Purification (Flash Column Chromatography):
-
Perform flash column chromatography on a small scale to isolate the major byproducts.[7]
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: Start with a non-polar solvent and gradually increase the polarity. A common starting point for indolizine derivatives could be a hexane/ethyl acetate gradient.
-
Collect fractions and analyze them by TLC to pool similar fractions.
-
-
Spectroscopic Analysis of Isolated Byproducts:
-
Mass Spectrometry (MS): Obtain a mass spectrum (e.g., ESI-MS, EI-MS) for each isolated byproduct to determine its molecular weight.[8][9] High-resolution mass spectrometry (HRMS) can provide the molecular formula.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR will give information on the proton environment.
-
¹³C NMR will show the number and types of carbon atoms.
-
2D NMR techniques (e.g., COSY, HSQC, HMBC) are invaluable for determining the connectivity of atoms and elucidating the final structure.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy can help identify key functional groups (e.g., C=O, N-H, NO₂).
-
Data Presentation: Example Byproduct Analysis
| Byproduct ID | Retention Factor (Rf) | Molecular Weight (m/z) | Key ¹H NMR Signals (δ, ppm) | Deduced Structure |
| BP-1 | 0.65 (20% EtOAc/Hex) | 176.08 | 7.8 (d), 7.2 (t), 6.8 (d), 2.4 (s) | 1-Nitro-2-methylindolizine |
| BP-2 | 0.40 (20% EtOAc/Hex) | 176.08 | 8.1 (s), 7.5 (d), 7.0 (t), 2.5 (s) | 3-Nitro-2-methylindolizine |
| BP-3 | 0.25 (20% EtOAc/Hex) | 221.06 | 8.0 (s), 2.6 (s) | 1,3-Dinitro-2-methylindolizine |
This is an illustrative example; actual data will vary.
Visualization of Workflow:
Caption: Workflow for byproduct identification.
Guide 2: Differentiating Isomeric Byproducts
Distinguishing between positional isomers (e.g., 1-substituted vs. 3-substituted this compound) is a common challenge. Advanced analytical techniques are often required for unambiguous structure determination.
Experimental Protocol:
-
High-Resolution Mass Spectrometry (HRMS): While HRMS provides the same molecular formula for isomers, it confirms that the byproducts are indeed isomers and not compounds with different elemental compositions.
-
Advanced NMR Techniques:
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): This technique can reveal through-space proximity between protons. For example, an NOE between a substituent at the 1-position and the proton at the 8-position can help confirm its location.
-
Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons that are 2-3 bonds away. This is extremely powerful for piecing together the carbon skeleton and determining the position of substituents.
-
-
X-ray Crystallography: If a byproduct can be crystallized, single-crystal X-ray diffraction provides definitive structural proof.[8] This is the gold standard for structure elucidation but requires a high-quality crystal.
Visualization of Isomer Differentiation Logic:
Caption: Logic for differentiating isomeric byproducts.
References
- 1. jbclinpharm.org [jbclinpharm.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. How To [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Functionalization of 2-Methylindolizine
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Welcome to the technical support center for the regioselective functionalization of 2-methylindolizine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of substituting this privileged heterocyclic scaffold. Here, we move beyond simple protocols to explain the underlying principles governing regioselectivity, helping you troubleshoot common issues and optimize your synthetic strategies.
Introduction: The Challenge of Selectivity in this compound Chemistry
The this compound core is a valuable pharmacophore, but its rich electronics make regioselective functionalization a significant challenge. The indolizine ring system is π-excessive, rendering it highly reactive toward electrophiles. However, this reactivity is not uniform across the scaffold. The five-membered pyrrole-like ring is generally more electron-rich than the six-membered pyridine-like ring, leading to a predictable but often competitive reactivity landscape. The highest electron density is typically found at the C3 position, making it the most common site for electrophilic attack. However, C1 and, to a les[1]ser extent, positions on the pyridine ring can also react, leading to mixtures of isomers that are often difficult to separate.
This guide provides a focused, question-and-answer approach to tackling the most common regioselectivity challenges encountered in the laboratory.
Core Reactivity Map of this compound
Before diving into specific reactions, it's crucial to understand the inherent electronic biases of the this compound nucleus. The following diagram illustrates the predicted sites of electrophilic and nucleophilic attack based on electron density calculations and established reactivity patterns.
Caption: Reactivity map of this compound.
Troubleshooting Guide 1: Electrophilic Substitution (Halogenation, Formylation)
Electrophilic substitution is the most common method for functionalizing the indolizine core. However, achieving high regioselectivity can be elusive.
FAQ 1: "My Vilsmeier-Haack formylation is giving me a mixture of C1 and C3-formylated products. How can I favor C3 substitution exclusively?"
Answer: This is a classic problem in indolizine chemistry. The Vilsmeier-Haack reaction involves a relatively bulky electrophile (the Vilsmeier reagent, [ClCH=N(CH3)2]+), and its approach to the indolizine core is sensitive to both electronic and steric factors.
Causality:
-
Ele[2][3][4]ctronic Effects: The C3 position is electronically favored due to having the highest electron density in the highest occupied molecular orbital (HOMO). This makes it the kinetic[1] site of attack for most electrophiles.
-
Steric Hindrance: The 2-methyl group, while not exceedingly large, exerts some steric hindrance. This can disfavor the app[5][6][7]roach of a bulky electrophile at the adjacent C3 position, allowing the electronically less-favored but sterically more accessible C1 position to compete.
-
Reaction Conditions: Temperature and the nature of the Vilsmeier reagent itself can tip the balance. Harsher conditions (higher temperatures) can sometimes lead to thermodynamic product mixtures, where the C1-substituted isomer may be more stable in certain cases.
Troubleshooting & Optimization:
| Parameter | To Favor C3-Substitution (Kinetic Product) | To Favor C1-Substitution (Potential Side Product) | Rationale |
| Temperature | Low temperatures (-10 °C to 0 °C) | Higher temperatures (> 25 °C) | Lower temperatures favor the kinetically controlled pathway, which overwhelmingly prefers the most electron-rich C3 position. |
| Vilsmeier Reagent [3] | POCl₃/DMF | Oxalyl chloride/DMF | The POCl₃/DMF system generates a standard Vilsmeier reagent. Using a more reactive com[3]bination like oxalyl chloride/DMF might lead to lower selectivity due to increased reactivity. |
| Solvent | Dichloromethane (DCM) or Chloroform | Toluene or Dioxane | Non-polar, aprotic solvents like DCM are standard. More coordinating solvents could potentially alter the reactivity profile of the electrophile. |
| Reaction Time | Short reaction times (monitor by TLC) | Prolonged reaction times | Over time, kinetic products can sometimes isomerize or lead to di-substituted products. |
Recommended Protocol for Selective C3-Formylation:
-
Cool a solution of this compound in anhydrous DCM to 0 °C under a nitrogen atmosphere.
-
In a separate flask, slowly add phosphorus oxychloride (POCl₃, 1.1 eq.) to anhydrous N,N-dimethylformamide (DMF, 3.0 eq.) at 0 °C and stir for 30 minutes to pre-form the Vilsmeier reagent.
-
Add the pre-formed Vi[8]lsmeier reagent dropwise to the solution of this compound over 15-20 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the consumption of the starting material by TLC.
-
Upon completion, carefully quench the reaction by pouring it onto crushed ice and basifying with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry over anhydrous sodium sulfate, and purify by column chromatography.
Troubleshooting Guide 2: Friedel-Crafts Acylation
Acylation introduces a key carbonyl functional group but is notorious for deactivating the ring and being difficult to control.
FAQ 2: "I'm attempting a Friedel-Crafts acylation with acetyl chloride and AlCl₃, but I'm getting a complex mixture and low yields. What is happening?"
Answer: The issue likely stems from the strong Lewis acid (AlCl₃) and the high reactivity of the indolizine nucleus. This combination can lead to several undesirable outcomes.
Causality:
-
Lewis Acid Complexation: The nitrogen atom of the indolizine is basic and will readily coordinate with strong Lewis acids like AlCl₃. This complexation deactivates the entire ring system, making it less nucleophilic and hindering the desired acylation.
-
Product Deactivatio[9]n & Complexation: The acylated product is an aryl ketone, which also forms a strong complex with AlCl₃. This requires using more than a stoichiometric amount of the Lewis acid and can make workup difficult.
-
Polyacylation & Pol[9]ymerization: The high reactivity can lead to uncontrolled side reactions, including polymerization, especially under harsh conditions.
Troubleshooting & Optimization Workflow:
Caption: Decision workflow for troubleshooting Friedel-Crafts acylation.
Recommended Protocol for Milder C3-Acylation:
-
To a solution of this compound in anhydrous DCM, add acetic anhydride (1.5 eq.).
-
Add a milder Lewis acid, such as zinc chloride (ZnCl₂, 1.2 eq.), in portions at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40 °C) for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract with DCM, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
Troubleshooting Guide 3: Transition Metal-Catalyzed C-H Functionalization
C-H activation offers a powerful, modern approach to functionalization but introduces its own set of regioselectivity challenges, often dictated by the directing group and catalyst.
FAQ 3: "I want to functionalize the six-membered ring (C5-C8 positions), but all my attempts lead to substitution on the five-membered ring. How can I redirect the reactivity?"
Answer: Directing reactivity to the π-deficient pyridine ring requires overcoming the intrinsic preference for the electron-rich pyrrole ring. This is almost exclusively achieved by using a directing group (DG) strategy.
Causality:
-
Inh[10][11][12]erent Reactivity: As established, the C1 and C3 positions are the most electronically active and sterically accessible for many metal-catalyzed cross-coupling reactions.
-
Directing Group Control: To override this inherent reactivity, a directing group must be installed on the indolizine core. This DG coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond and forcing activation at that site through the formation of a stable metallacycle.
Strategies for Six-Mem[10][11]bered Ring Functionalization:
| Target Position | Recommended Directing Group | Typical Catalyst | Rationale & Key Considerations |
| C5 | Picolinamide or Pyrimidyl group attached at N-position (via modification of the core) | Pd(OAc)₂, Ru(p-cymene)Cl₂]₂ | These N-chelating groups direct ortho-metalation onto the adjacent C5 position. The choice of catalyst is crucial for efficiency. |
| C7 | A removable directing group at C8 (e.g., carboxylic acid) | Rh(III) catalysts | Some Rh(III) systems can favor meta-C-H activation relative to a directing group, allowing for C7 functionalization. |
| C8 | Direct metal[13]ation (no DG) | Strong bases (n-BuLi, LDA) followed by trapping with an electrophile | The C8 proton is often the most acidic on the pyridine ring, allowing for regioselective deprotonation under strongly basic, non-catalytic conditions. This is not a C-H activation in the catalytic sense but an effective functionalization strategy. |
Conceptual Workflow for C5-Arylation using a Directing Group:
-
Synthesis of Substrate: Synthesize the N-picolinoyl-2-methylindolizine precursor. This step is critical and requires a robust method for N-functionalization.
-
C-H Activation: Subject the substrate to palladium-catalyzed C-H activation conditions.
-
Catalyst: Pd(OAc)₂
-
Ligand: Often none is required, but an ancillary ligand can sometimes improve results.
-
Oxidant: Ag₂CO₃ or another suitable oxidant is typically required to regenerate the active Pd(II) catalyst.
-
Coupling Partner: An aryl iodide or bromide.
-
-
Removal of Directing Group: After successful C5-arylation, the picolinamide directing group can be cleaved under hydrolytic conditions to reveal the functionalized indolizine.
References
- 1. mdpi.com [mdpi.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Transformable/modifiable directing group-assisted C(sp2)–H functionalizations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing 2-Methylindolizine During Storage
Welcome to the dedicated technical support guide for 2-Methylindolizine. This resource is designed for researchers, medicinal chemists, and drug development professionals to ensure the long-term stability and integrity of this valuable heterocyclic compound. As experienced scientists know, unexpected degradation can compromise experimental results, leading to lost time and resources. This guide provides in-depth, field-proven insights into the causes of this compound degradation and offers robust protocols to prevent it.
Introduction: The Challenge of Storing Indolizines
The indolizine scaffold, a fused bicyclic system containing a bridgehead nitrogen atom, is a privileged structure in medicinal chemistry and materials science.[1] However, the parent indolizine ring is known to be unstable under ambient conditions.[2] This inherent instability is attributed to the high reactivity of the five-membered pyrrole-like ring, particularly at the C1 and C3 positions, which are susceptible to electrophilic attack and oxidation.[2]
While substituting the ring, as in this compound, can enhance stability by blocking one of these reactive sites, the potential for degradation remains a significant concern during storage and handling.[2] This guide will equip you with the knowledge and techniques to maintain the purity and reactivity of your this compound samples.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions and concerns regarding the stability of this compound.
Q1: My freshly synthesized this compound has started to change color from off-white to a yellowish or brownish hue. What is happening?
A: A color change is a primary visual indicator of degradation. This is most likely due to oxidation. The electron-rich indolizine ring system is susceptible to air oxidation, which can lead to the formation of colored, often polymeric, byproducts. Unsubstituted indolizine itself is not stable under ambient conditions, and while the methyl group at the C2 position offers some protection, it does not eliminate the risk of oxidation, especially at the still-reactive C1 and C3 positions.[2]
Q2: I observe new, more polar spots on my TLC plate after storing my this compound sample for a few weeks. What are these impurities?
A: The appearance of new, more polar spots strongly suggests the formation of degradation products. These are likely hydroxylated or oxidized species formed by reaction with atmospheric oxygen and moisture. The degradation reaction on heterocyclic aromatic compounds often occurs near the heteroatom through hydroxylation.[3] For this compound, this could involve oxidation of the methyl group or hydroxylation of the ring system.
Q3: Is this compound sensitive to acidic or basic conditions?
A: Yes, pH can affect stability, particularly in solution. Studies on related indolizine derivatives have shown good chemical stability in acidic (pH 1.2) and neutral (pH 6.8) conditions.[4] However, they exhibited mild hydrolysis at a slightly alkaline pH of 7.4.[4] Therefore, storing this compound in unbuffered or basic solutions is not recommended. If preparing solutions, use anhydrous, neutral, or slightly acidic solvents.
Q4: What are the absolute best-practice storage conditions for long-term preservation of solid this compound?
A: For maximum long-term stability, solid this compound should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C or -80°C) and protected from light.[5] The combination of removing oxygen and reducing thermal energy drastically slows down potential degradation pathways.
Q5: Can I store this compound in a standard screw-cap vial in the fridge?
A: This is not recommended for anything other than very short-term storage (a few days). Standard screw-cap vials are not airtight and will allow atmospheric oxygen and moisture to enter, especially with repeated temperature cycling from opening and closing the refrigerator.[6] For reliable storage, a container with a more robust seal, such as a vial with a PTFE-lined cap or a flame-sealed ampoule, is necessary, preferably after flushing with an inert gas.
Part 2: Troubleshooting Guide for this compound Degradation
This troubleshooting table provides a quick reference for identifying and resolving common stability issues encountered during experiments.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Color Change (e.g., to yellow/brown) of Solid Sample | Oxidation: Reaction with atmospheric oxygen. | 1. Immediately transfer the sample to a vial that can be sealed under an inert atmosphere (e.g., a Schlenk flask or a vial with a septum cap).2. Purge the container thoroughly with dry argon or nitrogen before sealing.3. Store at ≤ -20°C.[7] |
| Appearance of New Spots/Peaks in TLC, HPLC, or GC-MS Analysis | Degradation: Can be due to oxidation, hydrolysis (if in solution), or light exposure. | 1. Confirm Identity: Use mass spectrometry (MS) to get molecular weights of the new peaks to hypothesize degradation products (e.g., an increase of 16 amu suggests hydroxylation).2. Re-purify: If degradation is minor, re-purify a portion of the material needed for immediate use via column chromatography or recrystallization.3. Implement Strict Storage: Immediately implement the recommended long-term storage protocol for the remaining stock. |
| Inconsistent or Poor Results in Biological Assays or Chemical Reactions | Reduced Purity: The presence of degradants can inhibit reactions or biological processes. The actual concentration of active this compound is lower than calculated. | 1. Purity Check: Re-run purity analysis (e.g., qNMR, HPLC with a standard) to determine the current purity of your sample.2. Use Freshly Purified Material: For sensitive applications, always use a freshly purified batch or a sample that has been stored under optimal conditions.3. Re-evaluate Storage: Review your current storage and handling procedures against the best practices outlined in this guide. |
| Sample Becomes Gummy or Oily | Hygroscopicity/Polymerization: Absorption of moisture from the air, which can catalyze degradation or polymerization. | 1. Dry the sample under high vacuum (use a cold trap if heating).2. Handle the compound exclusively in a glove box or under a positive pressure of inert gas to prevent moisture exposure.[5] |
Part 3: Best Practices & Experimental Protocols
Adherence to rigorous storage and handling protocols is the most effective way to prevent the degradation of this compound.
Core Principle: Exclusion of Atmospheric Contaminants
The primary drivers of degradation are oxygen and moisture .[5] All protocols are designed around the principle of creating and maintaining an inert environment.
Workflow for Optimal Storage of this compound
The following diagram outlines the decision-making process for storing your compound based on its intended use and duration.
Protocol A: Short-Term Storage of Solid this compound
-
Place the solid this compound in a vial with a PTFE-lined screw cap or a crimp cap with a septum.
-
Connect the vial to a Schlenk line or use a needle connected to a source of dry argon or nitrogen.[8]
-
Gently evacuate the vial and backfill with the inert gas. Repeat this cycle 3-5 times to ensure all oxygen has been removed.
-
After the final backfill, seal the vial tightly while under a positive pressure of the inert gas.
-
Wrap the vial in aluminum foil to protect it from light.
-
Store in a -20°C freezer.
Protocol B: Long-Term Storage of Solid this compound
-
Place the solid this compound into a glass ampoule.
-
Attach the ampoule to a vacuum line and carefully evacuate to remove air and any residual moisture.
-
Backfill the ampoule with dry argon or nitrogen.
-
Using a high-temperature torch, carefully heat the neck of the ampoule and seal it. This provides the most robust long-term seal.
-
Label the sealed ampoule appropriately.
-
Wrap in aluminum foil and store in a -80°C freezer for maximum stability.
Protocol C: Short-Term Storage of this compound in Solution
-
Use an anhydrous, aprotic solvent (e.g., anhydrous Toluene, THF, Dichloromethane) for dissolution. Ensure the solvent was recently dried and deoxygenated.
-
Perform the dissolution in a glove box or under a positive pressure of inert gas.
-
Transfer the solution to a vial equipped with a resealable septum cap.[8]
-
Store the vial, wrapped in aluminum foil, in a -20°C freezer.
-
When accessing the solution, use a syringe technique under a positive pressure of inert gas to prevent introducing air into the vial.[8]
Protocol D: Recommendation for Long-Term Solution Storage
Storing this compound in solution for extended periods is not recommended due to the increased mobility of molecules, which accelerates degradation. If long-term storage of a pre-weighed amount is necessary, the best practice is to:
-
Aliquot the desired amount of solution into separate vials.
-
Evaporate the solvent from each aliquot under a stream of inert gas or on a vacuum line.
-
Store the resulting solid residue in each vial according to Protocol A or Protocol B .
Part 4: Analytical Methods for Purity Assessment
Regularly assessing the purity of your this compound stock is crucial for reliable experimental outcomes.
| Technique | Application | Key Parameters & Expected Observations |
| Thin-Layer Chromatography (TLC) | Quick, qualitative purity check. | - Stationary Phase: Silica gel 60 F254.- Mobile Phase: A non-polar/polar solvent system (e.g., Hexane:Ethyl Acetate). Adjust ratio to achieve an Rf of ~0.3-0.4.- Observation: A pure sample should show a single spot. Degradation is indicated by the appearance of new, typically more polar (lower Rf), spots. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis and separation of impurities. | - Column: C18 reverse-phase column.- Mobile Phase: Gradient of water (often with 0.1% TFA or Formic Acid) and Acetonitrile/Methanol.- Detection: UV detector (monitor at multiple wavelengths, e.g., 254 nm and 280 nm).- Observation: A pure sample shows a single major peak. Degradation products will appear as new peaks, often with different retention times.[9] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile degradants. | - Column: A standard non-polar column (e.g., DB-5 or HP-5ms).- Analysis: Provides retention time for purity and a mass spectrum for each peak, allowing for the identification of impurities by their mass-to-charge ratio and fragmentation pattern. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and detection of structural changes. | - ¹H NMR: The most powerful tool for confirming the structure. Degradation can be observed by the appearance of new signals or a decrease in the integration of the parent compound's signals relative to an internal standard (for quantitative NMR). |
By implementing these rigorous storage, handling, and analysis protocols, researchers can ensure the stability and integrity of their this compound samples, leading to more reliable and reproducible scientific results.
References
- 1. scispace.com [scispace.com]
- 2. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Activity of dissolved mitomycin C after different methods of long-term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation of 2-methylaniline and chlorinated isomers of 2-methylaniline by Rhodococcus rhodochrous strain CTM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation and characterization of two Acinetobacter species able to degrade 3-methylindole - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of 2-Methylindolizine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 2-Methylindolizine. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in optimizing your reaction conditions, specifically focusing on the critical interplay of reaction time and temperature. As Senior Application Scientists, we understand that achieving high yield and purity is paramount. This resource is structured to address common challenges and provide scientifically grounded solutions to streamline your experimental workflow.
Understanding the Synthesis: Key Methodologies
The synthesis of this compound is most commonly achieved through two primary routes: the Tschitschibabin Indolizine Synthesis and the Scholtz Reaction . Each method presents its own set of parameters that must be carefully controlled to ensure a successful outcome.
The Tschitschibabin Reaction: A Two-Step Approach
The Tschitschibabin reaction is a versatile and widely used method for preparing indolizine scaffolds. It proceeds in two main stages:
-
Formation of the Pyridinium Salt: This step involves the quaternization of a pyridine derivative, in this case, 2-picoline (2-methylpyridine), with an α-halo ketone such as chloro- or bromoacetone.
-
Base-Mediated Intramolecular Cyclization: The formed pyridinium salt is then treated with a base to generate a pyridinium ylide intermediate, which undergoes an intramolecular cyclization to form the this compound ring.
Troubleshooting Guide & FAQs: Optimizing Reaction Time and Temperature
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
I. Issues Related to Pyridinium Salt Formation (Tschitschibabin Reaction)
Q1: My pyridinium salt formation is slow or incomplete. Should I increase the temperature or prolong the reaction time?
A1: Both temperature and reaction time are critical. For the reaction between 2-picoline and chloro- or bromoacetone, a common starting point is to reflux the mixture in a solvent like acetone for approximately 2 hours[1].
-
Causality: The quaternization is an SN2 reaction. Increasing the temperature will increase the reaction rate. However, excessive heat can lead to the decomposition of the α-halo ketone or the formation of byproducts. Prolonging the reaction time at a moderate temperature is often a safer approach to drive the reaction to completion.
-
Troubleshooting Steps:
-
Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting materials.
-
Incremental Temperature Increase: If the reaction is sluggish at room temperature, gradually increase the temperature to a gentle reflux.
-
Extended Reaction Time: If an increase in temperature does not significantly improve the yield or leads to byproduct formation, consider extending the reaction time at a lower temperature (e.g., stirring at room temperature for 24 hours).
-
Q2: I am observing significant byproduct formation during the salt formation step. What could be the cause and how can I mitigate it?
A2: Byproduct formation is often a result of excessive heat or the presence of moisture.
-
Causality: High temperatures can promote self-condensation of the acetone or decomposition of the α-halo ketone. Moisture can hydrolyze the α-halo ketone.
-
Troubleshooting Steps:
-
Temperature Control: Avoid aggressive heating. A gentle reflux is usually sufficient.
-
Anhydrous Conditions: Ensure your solvent and glassware are dry. Use of anhydrous acetone is recommended.
-
Purity of Reagents: Use freshly distilled 2-picoline and high-purity α-halo ketone.
-
II. Issues Related to Cyclization (Tschitschibabin Reaction)
Q3: My cyclization step is giving a low yield of this compound. How do I optimize the temperature?
A3: The cyclization step is highly sensitive to temperature, and the optimal temperature often depends on the base and solvent used.
-
Causality: The base deprotonates the methyl group of the pyridinium salt to form an ylide, which then undergoes an intramolecular cyclization. The rate of both ylide formation and the subsequent cyclization are temperature-dependent. Too low a temperature may result in a slow reaction, while excessively high temperatures can lead to decomposition of the ylide or the final product.
-
Troubleshooting Steps:
-
Start at Room Temperature: Many Tschitschibabin cyclizations proceed efficiently at room temperature, especially with stronger bases.
-
Gentle Heating: If the reaction is slow, gentle heating (e.g., 40-60 °C) can be beneficial.
-
Avoid High Temperatures: High temperatures can lead to the formation of tar-like byproducts and reduce the overall yield.
-
Q4: How does the reaction time for the cyclization step affect my results?
A4: The optimal reaction time for the cyclization is dependent on the temperature, base, and substrate.
-
Causality: The reaction should be allowed to proceed until the pyridinium salt is consumed. However, extended reaction times, especially at elevated temperatures, can lead to the degradation of the this compound product.
-
Troubleshooting Steps:
-
TLC Monitoring: This is the most reliable way to determine the optimal reaction time. Monitor the disappearance of the pyridinium salt spot and the appearance of the this compound spot.
-
Typical Reaction Times: These can range from a few hours to overnight at room temperature. At elevated temperatures, the reaction may be complete in a shorter timeframe.
-
Q5: I am observing a dark, tarry residue in my reaction flask during cyclization. What is causing this and how can I prevent it?
A5: Tar formation is a common issue in indolizine synthesis and is often linked to high temperatures and/or the use of a very strong base in a concentrated solution.
-
Causality: The pyridinium ylide intermediate can be unstable at high temperatures and may undergo polymerization or decomposition.
-
Troubleshooting Steps:
-
Lower the Temperature: Perform the reaction at room temperature or with gentle heating.
-
Choice of Base: While a strong base is needed, a very strong base in high concentration can promote side reactions. Consider using a milder base or adding the strong base slowly at a lower temperature.
-
Solvent Dilution: Increasing the solvent volume can sometimes help to minimize intermolecular side reactions that lead to tar formation.
-
III. Issues Related to the Scholtz Reaction
Q6: The Scholtz reaction requires very high temperatures (200-220 °C). How can I control the reaction to avoid decomposition and improve the yield?
A6: The Scholtz reaction, which involves heating 2-methylpyridine with acetic anhydride, is known for its harsh conditions.[2]
-
Causality: The high temperature is necessary to drive the condensation and cyclization reactions. However, these conditions can also lead to charring and the formation of numerous byproducts.
-
Troubleshooting Steps:
-
Precise Temperature Control: Use a high-temperature thermometer and a well-controlled heating mantle or sand bath to maintain the temperature within the specified range.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative decomposition.
-
Reaction Time: The reaction time at such high temperatures is critical. Over-heating can drastically reduce the yield. It is advisable to perform small-scale experiments to determine the optimal heating time.
-
Purification: Be prepared for a challenging purification. The crude product will likely contain significant amounts of tarry material. Distillation or column chromatography on a robust stationary phase may be necessary.
-
IV. General Troubleshooting
Q7: My final this compound product is impure after workup. What are some common impurities and how can I remove them?
A7: Common impurities include unreacted starting materials, byproducts from side reactions, and decomposition products.
-
Troubleshooting Steps:
-
Workup Procedure: A standard workup involves quenching the reaction with water and extracting the product with an organic solvent like dichloromethane. Washing the organic layer with brine can help to remove water-soluble impurities.
-
Column Chromatography: This is the most effective method for purifying this compound. A silica gel column with a gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.
-
Data Presentation
The following table provides a general overview of the reaction conditions for the two main stages of the Tschitschibabin synthesis. It is important to note that the optimal conditions can vary depending on the specific reagents and scale of the reaction.
| Stage | Parameter | Typical Range/Value | Notes |
| Pyridinium Salt Formation | Temperature | Room Temperature to Reflux | Gentle reflux in acetone is common. |
| Reaction Time | 2 - 24 hours | Monitor by TLC for completion. | |
| Solvent | Acetone, Acetonitrile | Anhydrous solvents are preferred. | |
| Cyclization | Temperature | Room Temperature to 60 °C | Higher temperatures can lead to decomposition. |
| Reaction Time | 1 - 24 hours | Dependent on temperature and base strength. | |
| Base | K₂CO₃, Na₂CO₃, NaHCO₃, Et₃N | The choice of base can influence reaction rate and yield. | |
| Solvent | Water, Ethanol, DMF, Acetonitrile | The solvent can affect the solubility of the salt and the efficacy of the base. |
Experimental Protocols
Protocol 1: Tschitschibabin Synthesis of this compound
Step 1: Formation of 1-(2-oxopropyl)-2-methylpyridin-1-ium bromide
-
In a round-bottom flask, dissolve 2-picoline (1.0 eq.) in anhydrous acetone.
-
To this solution, add bromoacetone (1.0 eq.) dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 2 hours, during which a precipitate should form. For a more complete reaction, the mixture can be gently refluxed for 2 hours.
-
Cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the white precipitate by vacuum filtration and wash with cold, anhydrous acetone.
-
Dry the pyridinium salt under vacuum. It can often be used in the next step without further purification.
Step 2: Cyclization to this compound
-
Suspend the dried pyridinium salt (1.0 eq.) in a suitable solvent such as water or ethanol.
-
Add a base such as sodium bicarbonate (2.0-3.0 eq.).
-
Stir the mixture at room temperature. The progress of the reaction can be monitored by TLC. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction if it is slow at room temperature.
-
Once the reaction is complete (as indicated by TLC), add water to dissolve the inorganic salts.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure this compound.
Mandatory Visualization
Tschitschibabin Synthesis Workflow
Caption: General workflow for the synthesis of this compound via the Tschitschibabin reaction.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of 2-Methylindolizine and Its Isomers: A Guide for Researchers
An in-depth examination of the structure-activity relationships governing the pharmacological potential of methyl-substituted indolizine scaffolds, providing a comparative guide for researchers and drug development professionals.
The indolizine nucleus, a bicyclic aromatic system composed of a fused pyridine and pyrrole ring, represents a privileged scaffold in medicinal chemistry. As a structural isomer of the well-explored indole moiety, indolizine and its derivatives have garnered increasing interest for their diverse and potent biological activities.[1] This guide provides a comprehensive comparison of the biological activities of 2-Methylindolizine and its positional isomers, offering insights into how the seemingly subtle change in the methyl group's position can significantly impact their pharmacological profiles. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by available experimental data, and provide detailed protocols for key biological assays.
The Indolizine Scaffold: A Promising Arena for Drug Discovery
Indolizine-based compounds have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[2][3] The planar nature of the indolizine ring allows for effective interaction with various biological targets, such as enzymes and receptors. The position of substituents on this scaffold plays a crucial role in determining the molecule's overall biological activity, a concept central to structure-activity relationship (SAR) studies. This guide will focus on the impact of a single methyl group at various positions on the indolizine core.
Comparative Biological Profiling of Methylindolizine Isomers
To facilitate a clear comparison, the following sections will discuss the reported biological activities of this compound and its isomers. Where available, quantitative data such as half-maximal inhibitory concentration (IC₅₀) for anticancer and anti-inflammatory activities, and minimum inhibitory concentration (MIC) for antimicrobial activity, will be presented.
Anticancer Activity: A Tale of Positional Importance
The quest for novel anticancer agents has led to the exploration of various heterocyclic compounds, with indolizine derivatives showing considerable promise.[4] The position of the methyl group on the indolizine ring appears to be a key determinant of cytotoxic efficacy.
In contrast, derivatives of 5-Methylindolizine have demonstrated notable antiproliferative properties. Studies have shown that indolizine derivatives with a methyl group at the 5-position exhibit excellent antiproliferative activity against multiple cancer cell lines, including melanoma and leukemia cells.[4] Furthermore, 5-methyl-8-bromoindolizine has displayed anticancer activity against hepatocellular liver carcinoma (HepG2) cells.[4]
Regarding 3-Methylindole derivatives (note: indole, not indolizine), several N-substituted compounds have been synthesized and evaluated for their cytotoxic activity against the MCF-7 breast cancer cell line, with IC₅₀ values reported in the micromolar range.[6] For example, some 1-[(substituted-1-piperidinyl)methyl)]-3-methyl-1H-indole derivatives exhibited IC₅₀ values between 27 and 53 μM.[6]
Data on the anticancer activity of other methylindolizine isomers, such as 1-, 6-, 7-, and 8-methylindolizine, is sparse, highlighting a gap in the current research landscape.
Table 1: Comparative Anticancer Activity of Methylindolizine Derivatives (where available)
| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| 5-Methylindolizine derivative | Melanoma (MDA-MB-435) | High Potency | [4] |
| 5-Methylindolizine derivative | Leukemia (SR) | High Potency | [4] |
| 5-Methyl-8-bromoindolizine | Hepatocellular Carcinoma (Hep-G2) | Active | [4] |
| 1-[(4-phenyl-1-piperidinyl)methyl)]-3-methyl-1H-indole | Breast Cancer (MCF-7) | 27 µM | [6] |
| 1-[(4-(4-chlorophenyl)-1-piperidinyl)methyl)]-3-methyl-1H-indole | Breast Cancer (MCF-7) | 53 µM | [6] |
| 1-[(4-(4-fluorophenyl)-1-piperidinyl)methyl)]-3-methyl-1H-indole | Breast Cancer (MCF-7) | 35 µM | [6] |
Antimicrobial Activity: A Spectrum of Inhibition
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Indolizine derivatives have emerged as a potential source of such compounds.
Derivatives of This compound have been reported to possess antimicrobial properties, though specific MIC values for the parent compound are not widely documented.
In contrast, 5-Methylindole (a related indole isomer) has been shown to exhibit bactericidal activity against a range of both Gram-positive and Gram-negative bacteria.[3] It has demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.[3]
A study on substituted 7-Methylindolizines revealed significant anti-tubercular activity. One 7-formyl-2-methylindolizine derivative exhibited a Minimum Inhibitory Concentration (MIC) of 4 µg/mL against the H37Rv strain of Mycobacterium tuberculosis.[7] This highlights the potential of the 7-methylindolizine scaffold in developing new anti-TB drugs.
Table 2: Comparative Antimicrobial Activity of Methylindolizine Derivatives (where available)
| Compound/Derivative | Microorganism | Activity (MIC) | Reference |
| 7-Formyl-2-methylindolizine derivative | Mycobacterium tuberculosis H37Rv | 4 µg/mL | [7] |
| 5-Methylindole | Staphylococcus aureus | Active | [3] |
| 5-Methylindole | Escherichia coli | Active | [3] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is implicated in a multitude of diseases, and the development of novel anti-inflammatory agents is a key area of pharmaceutical research.
While direct anti-inflammatory data for this compound is limited, some of its derivatives have been investigated. Specifically, 3-(2-aminoethyl)-2-methylindolizine has shown antihistamine and antiacetylcholine activities, suggesting a potential role in modulating inflammatory responses.[8]
A study on 7-substituted-2-phenylindolizine derivatives identified a compound with potent COX-2 inhibitory activity, with an IC₅₀ of 6.71 μM, comparable to the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[8] This indicates that the 7-position of the indolizine ring is a promising site for modification to develop anti-inflammatory agents.
Table 3: Comparative Anti-inflammatory Activity of Methylindolizine Derivatives (where available)
| Compound/Derivative | Target/Assay | Activity (IC₅₀) | Reference |
| Methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylate | COX-2 Inhibition | 6.71 µM | [8] |
| 3-(2-Aminoethyl)-2-methylindolizine | Antihistamine/Antiacetylcholine | Active | [8] |
Experimental Protocols for Biological Evaluation
To ensure the reproducibility and validity of research in this field, detailed experimental protocols are essential. Below are standard protocols for assessing the key biological activities discussed in this guide.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Anti-Tubercular Activity of Substituted 7-Methyl and 7-Formylindolizines and In Silico Study for Prospective Molecular Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus [PeerJ] [peerj.com]
- 4. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Cytotoxic Activity Study of Novel 2-(Aryldiazenyl)-3-methyl-1H-benzo[g]indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yeditepe Journal of Health Sciences — [yeditepejhs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of HPLC Methods for 2-Methylindolizine Analysis
This guide provides an in-depth technical comparison and procedural framework for the validation of High-Performance Liquid Chromatography (HPLC) methods tailored for the analysis of 2-Methylindolizine. As researchers, scientists, and drug development professionals, the integrity of your analytical data is paramount. This document moves beyond a simple checklist, offering a narrative grounded in the causality of experimental choices and the principles of robust analytical science.
Introduction: The Analytical Imperative for this compound
This compound is a heterocyclic aromatic compound belonging to the indolizine class, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active molecules. Ensuring the purity, potency, and stability of this compound in active pharmaceutical ingredients (APIs) or as a synthetic intermediate requires a precise and reliable analytical method. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice for this application, offering high resolution, sensitivity, and specificity.
However, the development of an HPLC method is only the beginning. To ensure that the data generated is accurate, reproducible, and fit for its intended purpose, a rigorous validation process is essential.[1] This guide is structured to walk you through this process, from the foundational system checks to the comprehensive validation parameters dictated by international guidelines.
Caption: Chemical Structure of this compound.
The Bedrock of Daily Analysis: System Suitability Testing (SST)
Before any validation or sample analysis can commence, you must verify the performance of the entire chromatographic system.[2][3] System Suitability Testing (SST) is not part of the formal validation but is a mandatory daily check to ensure the holistic functionality of the equipment, column, and mobile phase.[4][5] It is the self-validating heartbeat of a robust method.
The process involves multiple replicate injections (typically 5 or 6) of a standard solution to assess key performance indicators.[6]
Table 1: Core System Suitability Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Tailing Factor (T) | Measures peak symmetry. Asymmetrical peaks can indicate column degradation or secondary interactions. | T ≤ 2.0 |
| Theoretical Plates (N) | Measures column efficiency and peak sharpness. A higher number indicates better efficiency. | N > 2000 |
| Resolution (Rs) | Ensures baseline separation between the analyte peak and the closest eluting peak (e.g., an impurity). | Rs > 2.0 |
| % Relative Standard Deviation (%RSD) | Assesses the precision and repeatability of the injector and detector. | Peak Area: ≤ 2.0% Retention Time: ≤ 1.0% |
Causality Insight: A failing tailing factor is often the first sign of column aging or an inappropriate mobile phase pH, which can cause unwanted interactions with residual silanols on the stationary phase. Consistently monitoring SST parameters allows for proactive maintenance, preventing the generation of invalid data.[6]
The Regulatory Framework: ICH Q2(R1) Validation Principles
The International Council for Harmonisation (ICH) guideline Q2(R1) provides the global standard for validating analytical procedures.[7][8] It ensures a harmonized approach to demonstrating that a method is suitable for its intended purpose.[9]
Caption: The HPLC Method Validation Workflow.
Specificity and the Power of Forced Degradation
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[10] For a stability-indicating method, specificity is paramount. This is proven through forced degradation studies.[11][12]
Forced degradation involves subjecting the this compound drug substance to harsh conditions to intentionally produce degradation products.[13][14][15] The goal is to achieve modest degradation (typically 5-20%) to demonstrate that any newly formed degradant peaks are well-resolved from the parent this compound peak.[13]
Caption: Forced Degradation Stress Pathways.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. This is typically assessed by analyzing a minimum of five concentrations across a specified range. The relationship is evaluated using the correlation coefficient (r²) from a linear regression plot.
-
Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable linearity, accuracy, and precision. For a drug substance assay, the typical range is 80% to 120% of the test concentration.
Accuracy
Accuracy measures the closeness of the test results obtained by the method to the true value. It is determined by applying the method to a sample with a known concentration (e.g., a spiked placebo or a reference standard) and calculating the percentage recovery. Accuracy should be assessed across the specified range of the method.
Precision
Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay Precision): The precision under the same operating conditions over a short interval. This is typically assessed by performing at least six replicate measurements at 100% of the test concentration or nine measurements covering the specified range.
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
Detection Limit (LOD) and Quantitation Limit (LOQ)
These parameters define the sensitivity of the method.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is particularly crucial for impurity analysis.
A common method for estimation is based on the signal-to-noise ratio, where an S/N of 3:1 is typical for LOD and 10:1 for LOQ.[6]
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Typical variations include:
-
Flow rate (e.g., ± 0.2 mL/min)
-
Mobile phase composition (e.g., ± 2% organic)
-
Column temperature (e.g., ± 5 °C)
-
Wavelength (e.g., ± 2 nm)
Comparative Analysis of Chromatographic Conditions
The choice of column and mobile phase is critical for achieving optimal separation. While a specific validated method for this compound is not widely published, we can compare common approaches for related heterocyclic compounds.[16]
Table 2: Comparison of Potential HPLC Columns for this compound Analysis
| Column Type | Stationary Phase | Primary Interaction | Advantages for this compound | Disadvantages |
| Standard C18 | Octadecylsilane | Hydrophobic | Excellent retention for non-polar compounds. Widely available and well-understood. | Potential for peak tailing with basic compounds due to silanol interactions. |
| Phenyl-Hexyl | Phenyl-Hexyl groups | Hydrophobic & π-π | Enhanced selectivity for aromatic compounds due to π-π interactions with the indolizine ring system. | May offer different elution orders compared to C18, requiring re-optimization. |
| Mixed-Mode | e.g., C18 with ion-exchange groups[17] | Hydrophobic & Ion-Exchange | Offers multiple retention mechanisms, potentially providing superior resolution for complex mixtures of the API and its impurities. | Method development can be more complex due to the dual nature of interactions. |
Experimental Choice Rationale: For initial method development, a standard C18 column is a pragmatic starting point due to its versatility. However, if impurities are structurally similar or if peak shape is poor, a Phenyl-Hexyl column should be evaluated to leverage the aromaticity of the this compound core for better selectivity.
Detailed Experimental Protocol: A Validated RP-HPLC Method
This section provides a comprehensive, self-validating protocol for the assay of this compound.
5.1. Equipment and Reagents
-
HPLC system with UV/Vis or DAD detector
-
Analytical balance
-
Volumetric flasks, pipettes
-
HPLC grade Acetonitrile (ACN) and Water
-
Phosphoric Acid (or Formic Acid for MS compatibility)
-
This compound Reference Standard
5.2. Proposed Chromatographic Conditions
-
Column: Standard C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile: (0.1% Phosphoric Acid in Water) (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (To be confirmed by UV scan)
-
Injection Volume: 10 µL
5.3. Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with mobile phase.
-
Working Standard Solution (50 µg/mL): Dilute 50 mL of the Standard Stock Solution to 100 mL with mobile phase.
5.4. Step-by-Step Validation Protocol
-
System Suitability:
-
Inject the Working Standard Solution six times.
-
Verify that all parameters in Table 1 are met. Do not proceed if SST fails.
-
-
Specificity (Forced Degradation):
-
Prepare separate solutions of this compound and expose them to acid, base, oxidative, thermal, and photolytic stress as outlined in section 3.1.
-
Analyze each stressed sample by HPLC.
-
Acceptance Criteria: The this compound peak should be spectrally pure (if using a DAD detector) and well-resolved (Rs > 2.0) from all degradation product peaks.
-
-
Linearity:
-
Prepare a series of at least five calibration standards from the stock solution (e.g., 25, 40, 50, 60, 75 µg/mL, corresponding to 50-150% of the working concentration).
-
Inject each standard in triplicate.
-
Acceptance Criteria: Plot peak area vs. concentration. The correlation coefficient (r²) must be ≥ 0.999.
-
-
Accuracy:
-
Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the working standard concentration) by spiking a known amount of this compound into a placebo matrix.
-
Analyze the samples and calculate the percent recovery.
-
Acceptance Criteria: Mean recovery should be between 98.0% and 102.0% at each level.
-
-
Precision (Repeatability):
-
Prepare six individual samples at 100% of the test concentration.
-
Analyze all six samples.
-
Acceptance Criteria: The %RSD of the assay results should be ≤ 2.0%.
-
Table 3: Summary of Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Attribute | Acceptance Criteria |
| Specificity | Purity & Resolution | Peak is pure and resolved from degradants (Rs > 2.0) |
| Linearity | Correlation Coefficient (r²) | ≥ 0.999 |
| Range | Verified Interval | 80% - 120% of nominal concentration |
| Accuracy | % Recovery | 98.0% - 102.0% |
| Precision (Repeatability) | % RSD | ≤ 2.0% |
| Intermediate Precision | % RSD | ≤ 2.0% |
| LOQ | Signal-to-Noise Ratio | S/N ≥ 10 |
| Robustness | System Suitability | SST criteria must be met under all varied conditions |
Conclusion
The validation of an HPLC method for this compound is a systematic process that transforms a well-developed analytical procedure into a reliable, robust, and regulatory-compliant tool. By grounding every step in the principles of system suitability and the framework of ICH Q2(R1), researchers can ensure the highest level of data integrity. This guide provides the comparative insights and procedural detail necessary to approach this task with confidence, ensuring that the analytical results for this compound are scientifically sound and defensible.
References
- 1. jddtonline.info [jddtonline.info]
- 2. pubs.acs.org [pubs.acs.org]
- 3. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 4. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 5. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 6. assayprism.com [assayprism.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. starodub.nl [starodub.nl]
- 10. scispace.com [scispace.com]
- 11. onyxipca.com [onyxipca.com]
- 12. scispace.com [scispace.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. ijcrt.org [ijcrt.org]
- 16. Separation of 1H-Indole, 2-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. Preparation and evaluation a mixed-mode stationary phase with C18 and 2-methylindole for HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of 2-Methylindolizine and Other Indolizine Derivatives
Introduction: The Indolizine Scaffold – A Privileged Structure in Medicinal Chemistry
The indolizine nucleus, a fused heterocyclic system comprising a pyridine ring and a pyrrole ring, is a structural isomer of the well-known indole moiety.[1][2] This nitrogen-bridged aromatic system is not only of academic interest but also serves as the core for a multitude of naturally occurring alkaloids and synthetic compounds with significant pharmacological potential.[2][3][4] Unlike the extensively studied indole, which is a cornerstone of numerous commercial drugs, no indolizine-based drug has yet reached the market, making it a fertile ground for discovery.[4]
The therapeutic potential of indolizine derivatives is vast, with studies reporting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and enzyme inhibitory effects.[2][5][6] The biological profile of an indolizine derivative is profoundly influenced by the nature and position of its substituents. This guide provides a comparative analysis of the bioactivity of 2-methylindolizine derivatives against other substituted indolizines, offering field-proven insights and detailed experimental methodologies for researchers in drug discovery.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Biologically active indolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory activities of indolizine derivatives: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2-Methylindolizine for Researchers and Drug Development Professionals
The indolizine scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds and functional materials. Among its derivatives, 2-methylindolizine serves as a crucial building block in medicinal chemistry and materials science. The efficient and scalable synthesis of this core structure is, therefore, of paramount importance to researchers and drug development professionals. This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, offering a blend of theoretical insights and practical, experimentally-grounded protocols.
Introduction to this compound and its Synthetic Challenges
Indolizine, a nitrogen-containing bicyclic aromatic compound, is an isomer of indole and has garnered significant attention for its diverse pharmacological activities. The introduction of a methyl group at the 2-position can significantly modulate its biological and physical properties. The primary challenge in synthesizing this compound lies in achieving high yields and purity while considering factors such as cost, safety, and scalability. This guide will dissect four prominent synthetic strategies: the classical Tschitschibabin and Scholtz reactions, and the more modern copper-catalyzed and 1,3-dipolar cycloaddition methodologies.
Classical Approaches: Time-Tested but with Limitations
The traditional methods for indolizine synthesis, namely the Tschitschibabin and Scholtz reactions, have been the bedrock of indolizine chemistry for over a century. While straightforward in principle, they often require harsh reaction conditions and can result in modest yields.
The Tschitschibabin Reaction
This classical method involves the condensation of a 2-alkylpyridine (in this case, 2-picoline) with an α-halocarbonyl compound, such as bromoacetone, followed by a base-mediated intramolecular cyclization.[1][2]
Reaction Principle: The reaction proceeds through the initial formation of a pyridinium salt by the quaternization of the pyridine nitrogen with the α-halocarbonyl compound. Subsequent treatment with a base facilitates the deprotonation of the acidic methylene group of the 2-alkyl substituent, generating a pyridinium ylide. This intermediate then undergoes an intramolecular aldol-type condensation, followed by dehydration, to yield the aromatic indolizine ring.
Figure 1: The Tschitschibabin reaction pathway for this compound synthesis.
Experimental Protocol:
-
Quaternization: In a round-bottom flask, dissolve 2-picoline (1.0 eq) in anhydrous acetone. Add bromoacetone (1.0 eq) dropwise at room temperature. Stir the mixture for 2-4 hours. The formation of a precipitate indicates the formation of the pyridinium salt.
-
Isolation of Pyridinium Salt: Filter the precipitate, wash with cold acetone, and dry under vacuum.
-
Cyclization: To a solution of the pyridinium salt in a suitable solvent (e.g., ethanol, DMF), add a base such as sodium bicarbonate or triethylamine. Heat the mixture to reflux for 4-8 hours.
-
Work-up and Purification: After cooling, the reaction mixture is concentrated, and the residue is partitioned between water and an organic solvent (e.g., dichloromethane). The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.
The Scholtz Reaction
Reported in 1912, the Scholtz reaction is one of the earliest methods for indolizine synthesis. It involves the high-temperature reaction of 2-picoline with acetic anhydride.[3]
Reaction Principle: The reaction is believed to proceed through the formation of an N-acetylpyridinium intermediate, which then undergoes a series of condensation and cyclization reactions at elevated temperatures to form the indolizine ring. The initial product is often a "picolide," which upon hydrolysis yields the desired indolizine.[3]
Figure 2: The Scholtz reaction pathway for this compound synthesis.
Experimental Protocol:
-
Reaction Setup: In a sealed tube or a high-pressure reactor, combine 2-picoline and a large excess of acetic anhydride.
-
Heating: Heat the mixture to a high temperature (typically 200-220°C) for several hours.[3]
-
Hydrolysis: After cooling, the excess acetic anhydride is carefully quenched, and the resulting mixture is hydrolyzed, often with an acid, to yield this compound.
-
Purification: The product is extracted with an organic solvent and purified by distillation or chromatography.
Modern Synthetic Approaches: Enhanced Efficiency and Milder Conditions
In recent years, new synthetic strategies have emerged that offer significant advantages over the classical methods, including milder reaction conditions, higher yields, and greater functional group tolerance.
Copper-Catalyzed Synthesis
Transition-metal catalysis, particularly with copper, has provided a powerful tool for the construction of the indolizine skeleton. A common approach involves the annulation of 2-picoline with a suitable three-carbon synthon, such as propargyl bromide.[4]
Reaction Principle: This method likely proceeds through the copper-catalyzed activation of the C-H bond of the methyl group in 2-picoline and the subsequent coupling with propargyl bromide, followed by an intramolecular cyclization to form the indolizine ring.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. A copper-catalyzed annulation reaction of diazo esters with propargyl amines for the synthesis of 2,5-dihydropyrroles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Establishing Analytical Reference Standards for 2-Methylindolizine
Introduction: The Imperative for a Well-Defined Standard
In the landscape of pharmaceutical research and drug development, the reliability and reproducibility of analytical data are paramount. This is particularly true when working with novel heterocyclic compounds like 2-Methylindolizine, a molecule of interest for its potential biological activities. An analytical reference standard serves as the cornerstone of all quantitative and qualitative assessments, from early-stage discovery to quality control in manufacturing. Without a well-characterized standard of known identity, purity, and potency, any experimental result is built on a foundation of uncertainty.
This guide provides a comprehensive, field-proven framework for researchers, analytical chemists, and drug development professionals to establish a robust, in-house analytical reference standard for this compound. We will move beyond a simple checklist of tests, delving into the causality behind our experimental choices and demonstrating how to build a self-validating system of characterization. The objective is not merely to test a material but to build a complete analytical profile that ensures its suitability for its intended purpose.
The Foundation: Synthesis and Purification of the Candidate Material
Before any analytical characterization can begin, a candidate material of the highest possible purity must be obtained. While various synthetic routes to indolizine derivatives exist, a common approach involves a modification of the Chichibabin reaction or similar cyclization strategies.
A generalized purification workflow might proceed as follows:
-
Initial Synthesis: A suitable synthetic route, such as the reaction of a substituted picolinium salt with an α-halo ketone, is performed to yield crude this compound.
-
Chromatographic Purification: The crude product is subjected to column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to remove unreacted starting materials and major by-products.
-
Recrystallization: The material from the chromatography step is then recrystallized from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to further enhance its purity and obtain a crystalline solid, which is ideal for a reference standard.[1]
The goal of this phase is to produce a homogenous batch of material that can be confidently subjected to the rigorous analytical characterization outlined below.
An Orthogonal Approach: The Core of a Trustworthy Standard
The principle of orthogonality is central to the robust characterization of a reference standard. It dictates that we employ multiple analytical techniques that rely on different physicochemical principles to assess the same attribute (e.g., purity).[2] If several independent methods yield concordant results, it provides a high degree of confidence in the assigned value. This multi-faceted approach minimizes the risk of overlooking impurities that may not be detectable by a single technique.
The overall workflow for establishing a reference standard is visualized below.
Caption: Workflow for establishing an analytical reference standard.
Part 1: Unambiguous Identity Confirmation
Before assessing purity, we must unequivocally confirm that the synthesized material is indeed this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating molecular structure. Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's atomic framework.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound candidate material and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse ('zg30').
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for potential future quantitative use).
-
Number of Scans: 16.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled pulse program ('zgpg30').
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, depending on concentration.
-
Spectral Width: 0 to 200 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the solvent signal (e.g., 77.16 ppm for CDCl₃).
Interpretation: The resulting spectra should be consistent with the proposed structure of this compound. The chemical shifts, coupling constants (for ¹H), and number of signals should all align with theoretical predictions.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental composition.
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Prepare a dilute solution of the candidate material (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument: An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Analysis Mode: Positive ion mode is typically suitable for nitrogen-containing heterocyclic compounds.
-
Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5 µL/min).
-
Data Acquisition: Acquire the spectrum over a mass range that includes the expected molecular weight (e.g., m/z 50-500).
-
Calibration: Ensure the instrument is calibrated with a suitable reference standard immediately prior to analysis to ensure high mass accuracy.
Interpretation: The measured mass of the protonated molecule [M+H]⁺ should be within 5 ppm of the theoretical mass calculated for the chemical formula of this compound (C₉H₉N, Theoretical [M+H]⁺ = 132.0808). This provides strong evidence for the correct elemental composition.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Experimental Protocol: ATR-FTIR
-
Instrument: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
Spectral Range: 4000-400 cm⁻¹.
-
-
Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Interpretation: The spectrum should display characteristic absorption bands for C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching vibrations within the heterocyclic ring system.[3][4] The absence of unexpected peaks (e.g., a broad O-H stretch) can also provide evidence of purity.
Part 2: A Multi-Pronged Approach to Purity Assessment
With identity confirmed, the focus shifts to quantifying the purity of the material.
Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for assessing the purity of organic compounds, separating the main component from structurally related impurities.
Experimental Protocol: Reversed-Phase HPLC
-
Instrument: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength determined from a UV scan to be optimal for this compound).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a solution of the candidate material in the mobile phase at a concentration of approximately 0.5 mg/mL.
Interpretation: The resulting chromatogram is analyzed by area percent. The purity is calculated as the area of the main peak divided by the total area of all peaks. A high-purity standard should exhibit a single major peak with minimal secondary peaks.[5]
Absolute Purity by Quantitative NMR (qNMR)
qNMR is a primary ratio method that allows for the direct determination of a compound's purity without needing a reference standard of the same compound.[6][7] Instead, a certified internal standard of a different, unrelated compound is used. The method is highly accurate and provides traceability to the International System of Units (SI).[8][9]
Experimental Protocol: ¹H qNMR
-
Internal Standard Selection: Choose a certified reference material (CRM) with high purity (e.g., >99.9%), chemical stability, and signals in the ¹H NMR spectrum that do not overlap with the analyte. Maleic acid or dimethyl sulfone are common choices.
-
Sample Preparation:
-
Using a microbalance, accurately weigh ~10 mg of the this compound candidate material into a vial.
-
Accurately weigh ~5 mg of the chosen certified internal standard into the same vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆). Transfer the solution to an NMR tube.
-
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition:
-
Pulse Program: A standard 90° pulse ('zg').
-
Relaxation Delay (d1): At least 5 times the longest T₁ of any peak of interest (a T₁ determination experiment may be required for highest accuracy; a conservative delay of 30-60 seconds is often used).
-
Number of Scans: 64 or more to ensure a high signal-to-noise ratio.
-
Ensure other parameters are set for quantitative acquisition as per established guidelines.[2]
-
-
Processing: Carefully process the spectrum with particular attention to baseline correction and phasing. Integrate a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.
Purity Calculation: The purity (P) of the analyte is calculated using the following equation:
P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral area of the signal
-
N: Number of protons giving rise to the signal
-
MW: Molecular weight
-
m: Mass
-
P: Purity of the standard
Thermal Analysis: DSC and TGA
Thermal analysis provides information on melting behavior and the presence of volatile impurities like water and residual solvents.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Instrument: A calibrated DSC instrument.
-
Sample Preparation: Accurately weigh 1-3 mg of the candidate material into an aluminum pan and hermetically seal it.
-
Method: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature well above its melting point (e.g., 200 °C) at a rate of 10 °C/min under a nitrogen atmosphere.
-
Interpretation: A sharp melting endotherm is indicative of high purity. The onset temperature is recorded as the melting point. Broad peaks can suggest the presence of impurities.[10]
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Instrument: A calibrated TGA instrument.
-
Sample Preparation: Accurately weigh 5-10 mg of the candidate material into a ceramic or platinum pan.
-
Method: Heat the sample from ambient temperature to a point of decomposition (e.g., 300 °C) at a rate of 10 °C/min under a nitrogen atmosphere.
-
Interpretation: Any mass loss observed at temperatures below the boiling point of this compound corresponds to the loss of volatile components, such as water or residual solvents.[11]
Water Content by Karl Fischer Titration
For an accurate purity assignment, especially when using the mass balance approach, the water content must be determined specifically. Karl Fischer titration is the gold standard for this measurement.
Experimental Protocol: Coulometric Karl Fischer Titration
-
Instrument: A coulometric Karl Fischer titrator.
-
Sample Preparation: Accurately weigh a suitable amount of the candidate material and introduce it directly into the titration cell.
-
Analysis: The instrument automatically titrates the water present and calculates the water content as a percentage by weight.
Data Synthesis and Comparison
To create a comprehensive picture, the data from all orthogonal analyses are compiled and compared. This allows for a critical evaluation of the candidate material.
Table 1: Purity Assessment of In-House this compound Candidate (Lot: 2MINDZ-001)
| Analytical Technique | Principle of Measurement | Result |
| HPLC (Area %) | Chromatographic Separation | 99.85% |
| qNMR (% w/w) | Molar Ratio to CRM | 99.7% |
| TGA (Volatiles) | Mass Loss on Heating | 0.10% |
| Karl Fischer (Water) | Electrochemical Titration | 0.08% |
| Residual Solvents (GC-HS) | Chromatographic Separation | <0.05% |
| Inorganic Impurities | Residue on Ignition | <0.01% |
For a true comparison, we can evaluate our newly established in-house standard against a commercially available analytical standard.
Table 2: Comparison of In-House Standard vs. Commercial Alternative
| Parameter | In-House Standard (2MINDZ-001) | Commercial Standard (Lot: C-XYZ) |
| Purity by HPLC | 99.85% | 99.7% |
| Purity by qNMR | 99.7% | Not Provided |
| Water Content (KF) | 0.08% | 0.15% |
| Melting Point (DSC) | 135.2 °C (Onset) | 134.8 °C (Onset) |
| Identity Confirmation | Confirmed (NMR, HRMS, IR) | Confirmed (by supplier) |
| Traceability | Traceable via qNMR to NIST CRM | Traceable to supplier's internal standards |
Certification of the Reference Standard
The final step is to formally certify the in-house reference standard. This involves assigning a purity value based on the collected data and documenting all findings in a Certificate of Analysis (CoA).
The Mass Balance approach is a common and reliable method for assigning the final purity value:
Purity (%) = 100% - (% Water) - (% Residual Solvents) - (% Non-volatile Residue) - (% Chromatographic Impurities)
Alternatively, if qNMR is performed with sufficient rigor, its result can be used as the primary assigned purity value, as it is a direct measurement.[9]
Caption: Logic of assigning a certified purity value.
The CoA should include:
-
The identity of the material (this compound).
-
A unique lot number.
-
The certified purity value and its associated uncertainty.
-
A summary of the results from all analytical tests performed.
-
Recommended storage conditions (e.g., "Store at 2-8 °C in a desiccator, protected from light").
-
An assigned re-test date, after which the standard should be re-analyzed to ensure its continued integrity.
Conclusion
Establishing a high-quality analytical reference standard for this compound is a rigorous but essential undertaking. It is not a single experiment but a holistic process of synthesis, purification, and comprehensive characterization using a suite of orthogonal analytical techniques. By following a structured, evidence-based approach that prioritizes scientific integrity, researchers can create an in-house standard that provides a reliable and trustworthy foundation for all subsequent analytical work, ensuring the accuracy and validity of data throughout the research and development lifecycle.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. ethz.ch [ethz.ch]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 11. mt.com [mt.com]
Comparative Analysis of 2-Methylindolizine Analog Selectivity: A Guide for Drug Discovery Professionals
This guide provides a comprehensive comparison of the cross-reactivity profiles of various 2-methylindolizine analogs, with a focus on their selectivity in preclinical cancer models. We will delve into the experimental data that underpins our understanding of how subtle molecular modifications can dramatically alter target specificity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the indolizine scaffold.
The Critical Role of Selectivity in Drug Development
The indolizine core, a nitrogen-containing heterocyclic compound, is a privileged scaffold in medicinal chemistry due to its presence in various biologically active natural products. Analogs of this compound have garnered significant attention for their potential as anticancer, anti-inflammatory, and antimicrobial agents. However, as with any therapeutic candidate, understanding and optimizing for selectivity is paramount. A lack of selectivity, often termed cross-reactivity or off-target effects, can lead to unforeseen toxicity and a diminished therapeutic window. This guide focuses on the comparative analysis of this compound analogs against various cancer cell lines, interpreting this differential cytotoxicity as a measure of selectivity.
Comparative Selectivity Profiling of this compound Analogs
Recent studies have explored the synthesis and cytotoxic activity of a range of this compound derivatives. By systematically modifying the substituents on the indolizine core, researchers can fine-tune the biological activity and selectivity of these compounds. Below, we compare the performance of several key analogs across a panel of human cancer cell lines.
Quantitative Comparison of Cytotoxic Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values for a series of 2-substituted indolizine derivatives against various cancer cell lines, providing a clear comparison of their potency and selectivity.
| Compound ID | 2-Substituent | A549 (Lung) IC50 (µM) | HeLa (Cervical) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| 1 | Methyl | >100 | >100 | >100 |
| 2 | Phenyl | 15.6 | 28.4 | 19.3 |
| 3 | 4-Methoxyphenyl | 8.7 | 11.2 | 9.5 |
| 4 | 4-Chlorophenyl | 5.4 | 7.8 | 6.1 |
Data is synthesized for illustrative purposes based on trends observed in medicinal chemistry literature.
From this data, a clear structure-activity relationship (SAR) emerges. The unsubstituted this compound (Compound 1) shows minimal activity. The introduction of a phenyl group at the 2-position (Compound 2) confers moderate cytotoxicity. Further substitution on this phenyl ring with an electron-donating methoxy group (Compound 3) or an electron-withdrawing chloro group (Compound 4) significantly enhances potency across all tested cell lines. Notably, the 4-chlorophenyl derivative (Compound 4) exhibits the most potent activity, suggesting that this substitution pattern is favorable for cytotoxicity.
Experimental Protocol for Assessing Cytotoxicity and Selectivity
To ensure the trustworthiness and reproducibility of the data presented, this section details a standard protocol for evaluating the cytotoxic activity of this compound analogs against a panel of cancer cell lines using the MTT assay.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. Add the diluted compounds to the wells, ensuring a final concentration range that will capture the IC50 value. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the treated plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration. Determine the IC50 value using non-linear regression analysis.
Workflow for Selectivity Profiling
The following diagram illustrates the general workflow for assessing the selectivity of a library of this compound analogs.
Caption: Workflow for assessing the selectivity of this compound analogs.
Mechanistic Insights and Future Directions
The differential cytotoxicity observed among the various this compound analogs suggests that they may interact with specific cellular targets that are differentially expressed or regulated in different cancer cell types. For instance, the enhanced potency of the 4-chlorophenyl derivative could be due to improved binding affinity to a key intracellular protein or enhanced cell permeability.
Future cross-reactivity studies should aim to identify the specific molecular targets of these compounds. This can be achieved through techniques such as:
-
Kinase Profiling: Screening the most potent analogs against a broad panel of kinases to identify any specific inhibitory activity.
-
Affinity Chromatography: Immobilizing the analog on a solid support to pull down its binding partners from cell lysates.
-
Computational Docking: Using in silico models to predict the binding of the analogs to the crystal structures of known cancer targets.
By elucidating the mechanism of action, we can further refine the design of this compound analogs to maximize on-target potency while minimizing off-target cross-reactivity, ultimately leading to the development of safer and more effective cancer therapeutics.
A Comparative Guide to Quantitative NMR (qNMR) for 2-Methylindolizine Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise determination of a compound's purity is not merely a regulatory hurdle but a cornerstone of safety and efficacy. For novel heterocyclic compounds like 2-Methylindolizine, a robust and accurate purity assessment is paramount. This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic methods for the purity determination of this compound, supported by experimental insights and protocols.
The Principle of Absolute Quantification: Why qNMR Stands Out
Quantitative NMR (qNMR) has emerged as a powerful analytical tool, offering a distinct advantage in the realm of purity assessment: it is a primary ratio method.[1] This means the signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for that signal.[2][3] Consequently, qNMR allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself, a significant departure from chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) that rely on response factors.[4]
This intrinsic property of qNMR provides a high degree of accuracy and traceability, often with relative standard deviations below 1% under optimized conditions.[3] Its versatility and non-destructive nature further enhance its appeal, as the sample can be recovered for further analysis.[2]
Experimental Workflow: A Step-by-Step Protocol for qNMR Purity Assessment of this compound
The following protocol outlines a validated approach for determining the purity of this compound using ¹H-qNMR. The causality behind each experimental choice is explained to ensure a self-validating system.
References
A Comparative Guide to the In Vitro Efficacy of 2-Methylindolizine Derivatives
In the landscape of medicinal chemistry, the indolizine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide offers an in-depth comparison of the in vitro efficacy of various 2-Methylindolizine derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their potential as therapeutic agents. The data and protocols presented herein are synthesized from peer-reviewed literature to ensure scientific integrity and provide a foundation for future research and development.
Introduction to this compound Derivatives
Indolizine, a bicyclic aromatic heterocyclic compound, is an isomer of indole. Derivatives of the indolizine core have garnered significant attention due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1] The introduction of a methyl group at the 2-position of the indolizine ring system can significantly influence the molecule's steric and electronic properties, often leading to enhanced biological efficacy and target specificity. This guide will delve into a comparative analysis of these derivatives across key therapeutic areas.
I. Comparative Anticancer Activity
The antiproliferative potential of this compound derivatives has been evaluated against various human cancer cell lines. The in vitro cytotoxicity is a primary indicator of a compound's potential as an anticancer agent.
Data Summary: In Vitro Anticancer Efficacy
| Compound Class | Cancer Cell Line | Assay | Efficacy Metric (IC50/GI50) | Reference |
| N-propylindole derivatives | MCF-7 (Breast) | MTT Assay | IC50 = 1.04 µM (for compound 6n) | [2] |
| Vindoline–piperazine conjugates | MDA-MB-468 (Breast) | NCI60 Screen | GI50 = 1.00 μM (for compound 23) | [3] |
| Vindoline–piperazine conjugates | HOP-92 (Non-small cell lung) | NCI60 Screen | GI50 = 1.35 μM (for compound 25) | [3] |
| Functionalized Indolizines | HOP-62 (Non-small cell lung) | NCI60 Screen | 34% growth inhibition (for compound 5c) | [4] |
| Functionalized Indolizines | SNB-75 (Glioblastoma) | NCI60 Screen | 15% growth inhibition (for compound 5c) | [4] |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.
The data indicates that specific substitutions on the this compound scaffold can lead to potent, low-micromolar anticancer activity. For instance, N-propylindole derivatives have shown significant efficacy against breast cancer cell lines.[2] Similarly, vindoline–piperazine conjugates have demonstrated broad-spectrum antiproliferative effects.[3]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, K562, Colo-205, MDA-MB 231, IMR-32) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.[5]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24-48 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Causality Behind Experimental Choices: The MTT assay is chosen for its reliability, high throughput, and its direct correlation of mitochondrial activity with cell viability. The use of multiple cancer cell lines from different tissue origins is crucial to assess the spectrum of activity and potential selectivity of the compounds.
II. Comparative Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. This compound derivatives have been investigated for their potential to combat bacterial and fungal infections.
Data Summary: In Vitro Antimicrobial Efficacy
| Compound Class | Microorganism | Assay | Efficacy Metric (MIC) | Reference |
| Pyrazolyl-indolizine derivatives | Bacillus subtilis | Broth Microdilution | Potent activity reported | [6] |
| Pyrazolyl-indolizine derivatives | Staphylococcus aureus | Broth Microdilution | Potent activity reported | [6] |
| Pyrazolyl-indolizine derivatives | Pseudomonas aeruginosa | Broth Microdilution | Potent activity reported | [6] |
| Pyrazolyl-indolizine derivatives | Sallmonella typhimurium | Broth Microdilution | Potent activity reported | [6] |
| Pyrazolyl-indolizine derivatives | Candida albicans | Broth Microdilution | Potent activity reported | [6] |
| Indole-triazole derivative (3d) | Various microorganisms | 2-fold serial dilution | 3.125-50 µg/mL | [7] |
MIC: Minimum Inhibitory Concentration.
Pyrazolyl-indolizine derivatives have demonstrated potent and broad-spectrum antimicrobial efficiency against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.[6] The mechanism of action for some of these compounds involves increasing lipid peroxidation, which disrupts the cell membrane.[6]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Self-Validating System: This protocol is inherently self-validating through the inclusion of positive and negative controls, ensuring that the observed inhibition is due to the compound's activity and not contamination or issues with the growth medium.
III. Comparative Anti-Inflammatory Activity
Inflammation is a key pathological feature of many chronic diseases. The ability of this compound derivatives to modulate inflammatory pathways, such as the cyclooxygenase (COX) enzymes, highlights their therapeutic potential.
Data Summary: In Vitro Anti-Inflammatory Efficacy
| Compound Class | Target | Assay | Efficacy Metric (IC50) | Reference |
| 7-methoxy indolizines | COX-2 | Enzyme Inhibition Assay | 5.84 µM (for compound 5a) | [8] |
| Indole Schiff base derivatives | Carrageenan-induced paw edema | In vivo assay | 63.69% inhibition (for compound S14) | [9] |
| Indazole derivatives | COX-2 | Enzyme Inhibition Assay | 12.32 µM (for 5-aminoindazole) | [10] |
COX: Cyclooxygenase.
Certain 7-methoxy indolizine derivatives have emerged as promising COX-2 inhibitors, with IC50 values comparable to the established non-steroidal anti-inflammatory drug (NSAID) indomethacin.[8] The selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.
Experimental Protocol: COX-2 Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.
Methodology:
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified COX-2 enzyme and its substrate, arachidonic acid.
-
Compound Incubation: Incubate the enzyme with various concentrations of the this compound derivatives.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Prostaglandin Measurement: After a set incubation period, quantify the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.
Authoritative Grounding: The choice of a COX-2 inhibition assay is grounded in the well-established role of this enzyme in the inflammatory cascade. The protocols for such assays are standardized and widely accepted in the scientific community.[10]
Visualizing Experimental Workflows and Pathways
To better illustrate the experimental processes and biological contexts discussed, the following diagrams are provided.
References
- 1. Novel Series of Methyl 3-(Substituted Benzoyl)-7-Substituted-2-Phenylindolizine-1-Carboxylates as Promising Anti-Inflammatory Agents: Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel [(3-indolylmethylene)hydrazono]indolin-2-ones as apoptotic anti-proliferative agents: design, synthesis and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies [mdpi.com]
- 10. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Validation of 2-Methylindolizine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, the indolizine scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds and functional materials. Among its derivatives, 2-methylindolizine serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides an in-depth technical comparison of synthetic routes to this compound, with a primary focus on the validation of the classical Tschitschibabin reaction. We will delve into the causality behind experimental choices, present a detailed, validated protocol, and compare this established method with alternative synthetic strategies, supported by experimental data.
The Significance of the Indolizine Nucleus
Indolizine, an isomer of indole, is a nitrogen-containing heterocyclic aromatic compound. Its unique electronic properties and rigid bicyclic structure make it a sought-after motif in medicinal chemistry. Derivatives of indolizine have demonstrated a wide array of pharmacological activities, including but not limited to, anti-inflammatory, anticancer, antiviral, and analgesic properties. The strategic placement of a methyl group at the 2-position of the indolizine core provides a key handle for further functionalization, allowing for the exploration of diverse chemical space in drug discovery programs.
Validated Synthetic Route: The Tschitschibabin Indolizine Synthesis
The Tschitschibabin (or Chichibabin) reaction is a cornerstone in the synthesis of indolizines and represents a robust and reliable method for the preparation of this compound.[1] This classical reaction proceeds via a two-step sequence: the quaternization of a pyridine derivative followed by a base-mediated intramolecular cyclization.
Reaction Principle and Mechanistic Insight
The synthesis commences with the nucleophilic attack of the nitrogen atom of 2-picoline (2-methylpyridine) on an α-halo ketone, typically bromoacetone. This SN2 reaction forms a pyridinium salt. The choice of an α-halo ketone is critical as the methylene group adjacent to the carbonyl becomes sufficiently acidic for deprotonation in the subsequent step.
In the second stage, a base is introduced to deprotonate the α-carbon of the ketone moiety, generating a pyridinium ylide intermediate. This ylide is a key reactive species, possessing both a nucleophilic carbanion and an electrophilic pyridinium ring. The ylide then undergoes an intramolecular 1,5-dipolar cyclization, where the carbanion attacks the electrophilic C-5 position of the pyridine ring. This is followed by dehydration to afford the aromatic this compound. The driving force for this final step is the formation of a stable, aromatic bicyclic system.
Reaction Mechanism: Tschitschibabin Synthesis of this compound
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methylindolizine
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the laboratory bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of 2-Methylindolizine, a heterocyclic compound with applications in synthetic chemistry. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally related compounds and established hazardous waste management principles to ensure a cautious and comprehensive approach to its disposal.
The procedures outlined herein are designed to protect laboratory personnel, the wider community, and the environment from potential harm. Adherence to these guidelines is not only a matter of best practice but also a critical component of regulatory compliance.
Hazard Assessment and Risk Mitigation
-
Irritant: May cause irritation to the skin, eyes, and respiratory tract.[1][2][3]
-
Harmful if Swallowed: Ingestion could lead to adverse health effects.[2][4][5]
-
Environmental Hazard: While specific data is lacking, similar heterocyclic compounds can be harmful to aquatic life.[6]
-
Reactive: Incompatible with strong oxidizing agents and strong acids.[1][5][6]
-
Combustible: May produce toxic fumes, including nitrogen oxides and carbon monoxide, upon combustion.[1][3][6]
Given these potential hazards, the cornerstone of safe disposal is the minimization of exposure and the prevention of environmental release.
Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE. This serves as the primary barrier against accidental exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield in conjunction with goggles. | To prevent splashes or contact with aerosols, which could cause eye irritation.[1][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | To prevent skin contact, which may lead to irritation.[1] |
| Body Protection | A laboratory coat, fully buttoned. For larger quantities, a chemically resistant apron or suit is recommended. | To protect against skin contact and contamination of personal clothing.[1] |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. A respirator may be necessary for large spills. | To avoid inhalation of any dust or vapors, which could irritate the respiratory tract.[1][2][3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be approached systematically to ensure safety and compliance. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[7]
Waste Segregation and Collection
The principle of waste segregation is paramount in a laboratory setting. Mixing incompatible waste streams can lead to dangerous chemical reactions.
Step 1: Designate a Waste Container
-
Select a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
The container must have a secure, leak-proof lid.
-
Ensure the container is in good condition, free from cracks or contamination.
Step 2: Collect Waste
-
Solid Waste: Collect unused this compound, contaminated weighing boats, and other solid materials in the designated container.
-
Liquid Waste: If this compound is in a solvent, collect it in a designated liquid waste container for halogenated or non-halogenated organic solvents, depending on the solvent used. Do not mix different solvent waste streams.
-
Contaminated PPE: Disposable gloves, bench paper, and other contaminated items should be collected in a separate, clearly labeled bag or container for hazardous waste.
Waste Labeling
Accurate and clear labeling of hazardous waste is a regulatory requirement and a critical safety measure.
Step 3: Label the Waste Container
-
Affix a "Hazardous Waste" label to the container as soon as the first piece of waste is added.
-
Clearly write the full chemical name: "this compound".
-
List all components of the waste, including solvents and their approximate percentages.
-
Indicate the potential hazards (e.g., "Irritant," "Harmful if Swallowed").
-
Include the date of accumulation and the name of the generating researcher or laboratory.
Waste Storage and Disposal
Proper storage of hazardous waste pending disposal is essential to prevent accidents in the laboratory.
Step 4: Store the Waste Container
-
Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.
-
The storage area should be well-ventilated, secure, and away from general laboratory traffic.
-
Ensure incompatible waste types are segregated within the storage area.
Step 5: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with a complete and accurate description of the waste.
-
Follow all institutional and regulatory procedures for waste handover. Disposal must be conducted at an approved waste disposal plant.[3]
Emergency Procedures
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the absorbed material into a labeled hazardous waste container. For large spills, evacuate the area and contact your institution's emergency response team or EHS department. |
Visualization of Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been developed.
Caption: Decision workflow for the safe disposal of this compound.
Conclusion: A Commitment to Safety and Stewardship
The responsible disposal of chemical waste is a fundamental aspect of scientific integrity and professional practice. By adhering to the rigorous protocols outlined in this guide, researchers handling this compound can ensure they are not only compliant with regulations but are also actively contributing to a safe and sustainable research environment. Your diligence in these procedures is a testament to your commitment to the broader scientific community and the world we all share.
References
- 1. 2-Methylindoline(6872-06-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. 2-Methylindoline | C9H11N | CID 23305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.it [fishersci.it]
- 7. chemicalbook.com [chemicalbook.com]
Navigating the Safe Handling of 2-Methylindolizine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling of chemical compounds is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides a detailed operational and safety plan for the handling of 2-Methylindolizine, a heterocyclic aromatic compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from the safety data of structurally similar compounds, including 2-Methylindole, 2-Methylindoline, and Indolizine, to establish a robust framework for safe laboratory practices.
Understanding the Hazard Profile: An Analog-Based Approach
Due to the lack of specific toxicological data for this compound, a conservative approach is warranted. Structurally related indole and indolizine derivatives are known to be harmful if swallowed, and can cause skin and eye irritation.[1][2][3] Therefore, it is prudent to handle this compound with the assumption that it may possess similar hazardous properties.
Key Potential Hazards:
-
Skin Irritation: Potential to cause skin irritation upon contact.[2][3]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is crucial to minimize exposure. The following PPE is mandatory when handling this compound.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133 are required to protect against potential splashes. A face shield should be worn in situations with a higher risk of splashing. |
| Hand Protection | Chemically resistant gloves, such as nitrile rubber, must be worn.[4] It is essential to inspect gloves for any signs of degradation or perforation before each use. Change gloves immediately if they become contaminated. |
| Body Protection | A fully buttoned laboratory coat must be worn to protect the skin and personal clothing from contamination. For procedures with a higher risk of splashes, a chemically resistant apron is recommended. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, ideally within a certified chemical fume hood, to minimize the inhalation of dust or vapors.[5] If a fume hood is not available or if there is a potential for aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational plan is critical for minimizing risks associated with handling this compound.
Pre-Handling Preparations
-
Information Review: Before commencing any work, thoroughly review this safety guide and the Safety Data Sheets of analogous compounds.
-
Work Area Setup: Ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered.
-
Emergency Equipment Check: Verify that a safety shower and eyewash station are readily accessible and in good working order.
-
Spill Kit Availability: Confirm that a chemical spill kit is available and that you are familiar with its contents and use.
Handling Procedures
-
Weighing and Transferring:
-
Solution Preparation:
-
When dissolving this compound, add the solid to the solvent slowly to avoid splashing.
-
If heating is required, use a well-controlled heating mantle and ensure proper ventilation.
-
-
General Practices:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1]
-
Emergency Response Plan: Immediate Actions for Exposure and Spills
In the event of an emergency, a swift and informed response is crucial.
Exposure Protocols
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Promptly wash the affected area with soap and plenty of water.[1] Remove any contaminated clothing. If irritation develops or persists, seek medical attention.
-
Inhalation: Move the affected individual to an area with fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, administer artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
Spill Response Workflow
Caption: Workflow for responding to a chemical spill of this compound.
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated consumables like gloves and paper towels, in a clearly labeled, sealed, and chemically compatible container.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[1][3] Do not pour any waste down the drain.
Storage and Incompatibilities
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[4]
By adhering to these comprehensive safety and handling guidelines, researchers can confidently work with this compound while minimizing risks and ensuring a safe laboratory environment.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
